molecular formula C8H9NO4S B8686739 6-[(Methylsulfonyl)methyl]nicotinic acid

6-[(Methylsulfonyl)methyl]nicotinic acid

Cat. No.: B8686739
M. Wt: 215.23 g/mol
InChI Key: LPIPYFCNDXSJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Methylsulfonyl)methyl]nicotinic acid is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(Methylsulfonyl)methyl]nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(Methylsulfonyl)methyl]nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

6-(methylsulfonylmethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)5-7-3-2-6(4-9-7)8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

LPIPYFCNDXSJCA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 6-((methylsulfonyl)methyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Synthetic Utility of 6-((Methylsulfonyl)methyl)pyridine-3-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Summary & Chemical Identity

6-((Methylsulfonyl)methyl)pyridine-3-carboxylic acid (CAS: 597562-49-7) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing the (methylsulfonyl)methyl moiety—a polar, metabolically stable pharmacophore—into drug candidates.

This molecule is particularly valued for its ability to modulate physicochemical properties (logP, solubility) while providing a rigid pyridine core for pi-stacking interactions. It is frequently employed in the synthesis of inhibitors targeting ROR


t, COX-2, and various kinases where a solvent-exposed polar group is required to improve pharmacokinetic profiles.
Key Chemical Identifiers
PropertyDetail
IUPAC Name 6-(Methanesulfonylmethyl)pyridine-3-carboxylic acid
CAS Number 597562-49-7
Molecular Formula

Molecular Weight 215.23 g/mol
SMILES CS(=O)(=O)CC1=NC=C(C=C1)C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)

Part 2: Structural Analysis & Physicochemical Properties

The molecule comprises three distinct functional domains, each contributing specific reactivity and binding potential:

  • The Pyridine Core (Scaffold):

    • Acts as a bioisostere for phenyl rings, improving water solubility due to the nitrogen lone pair (though basicity is modulated by substituents).

    • The 2,5-substitution pattern (para-like) provides a linear vector for extending the drug molecule.

  • The Carboxylic Acid (C3 Position):

    • Function: Primary handle for conjugation.

    • Reactivity: Readily participates in amide coupling (with amines) or esterification.

    • pKa: Approximately 3.5–4.0. At physiological pH (7.4), it exists primarily as the carboxylate anion (

      
      ), enhancing solubility unless coupled.
      
  • The (Methylsulfonyl)methyl Group (C6 Position):

    • Structure: A methylene linker (

      
      ) connects the sulfone (
      
      
      
      ) to the pyridine ring.
    • Electronic Effect: The sulfone is a strong electron-withdrawing group (EWG). However, the methylene spacer insulates the pyridine ring from the direct inductive effect of the sulfone, preserving some basicity at the pyridine nitrogen.

    • Metabolic Stability: Unlike thioethers (

      
      ), the sulfone is already fully oxidized, making it resistant to further oxidative metabolism by CYP450 enzymes.
      
    • H-Bonding: The sulfone oxygens act as weak hydrogen bond acceptors (HBA), often engaging with backbone amides in protein active sites.

Part 3: Synthetic Methodology

The synthesis of 6-((methylsulfonyl)methyl)pyridine-3-carboxylic acid typically follows a convergent route starting from commercially available 6-methylnicotinate esters. This protocol ensures high purity and avoids the handling of odorous thiols.

Primary Synthetic Route (The Sulfinate Displacement)
  • Radical Bromination: Benzylic bromination of methyl 6-methylnicotinate using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

  • Nucleophilic Substitution: Displacement of the bromide with sodium methanesulfinate (

    
    ). This forms the sulfone directly, bypassing the sulfide oxidation step.
    
  • Hydrolysis: Saponification of the ester using LiOH or NaOH to yield the free acid.

Visualization: Synthetic Pathway

SynthesisPath Start Methyl 6-methylnicotinate (Starting Material) Inter1 Methyl 6-(bromomethyl)nicotinate (Intermediate 1) Start->Inter1 NBS, AIBN CCl4, Reflux (Radical Bromination) Inter2 Methyl 6-((methylsulfonyl)methyl) nicotinate (Intermediate 2) Inter1->Inter2 NaSO2Me DMF, 60°C (SN2 Displacement) Final 6-((Methylsulfonyl)methyl) pyridine-3-carboxylic acid Inter2->Final LiOH, THF/H2O then HCl workup (Hydrolysis)

Caption: Figure 1. Standard synthetic route via radical bromination and sulfinate displacement.

Part 4: Reactivity Profile & Handling

Amide Coupling (Key Application)

The primary utility of this molecule is as an acylating agent.

  • Protocol: Activation with HATU or EDC/HOBt in DMF or DCM is standard.

  • Self-Validation: Monitor the disappearance of the acid peak in LCMS. The formation of the activated ester is rapid.

  • Note: The pyridine nitrogen can occasionally interfere by forming N-acyl salts if highly reactive acid chlorides are used; mild coupling agents (HATU/T3P) are preferred.

Stability of the Methylene Linker

The protons on the methylene group (


) between the pyridine and the sulfone are acidic  (pKa ~23 in DMSO) due to the flanking electron-withdrawing groups (pyridine and sulfone).
  • Precaution: Avoid extremely strong bases (e.g., NaH, LDA) during coupling reactions unless deprotonation/alkylation at this position is intended.

  • Observation: In Deuterated Methanol (

    
    ), deuterium exchange at the methylene position may be observed over prolonged storage.
    
Analytical Characterization
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, COOH)
      
    • 
       9.05 (d, 1H, Ar-H, C2)
      
    • 
       8.30 (dd, 1H, Ar-H, C4)
      
    • 
       7.65 (d, 1H, Ar-H, C5)
      
    • 
       4.80 (s, 2H, 
      
      
      
      )
    • 
       3.05 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry: ESI(+) m/z = 216.0

    
    .
    

Part 5: Medicinal Chemistry Applications

This building block is a "fragment-based" design element. It addresses common failure modes in drug discovery:

  • Solubility Enhancement: The sulfone is polar but non-ionizable at physiological pH, improving solubility without introducing charges that might hinder membrane permeability.

  • Bioisosterism: The 6-((methylsulfonyl)methyl)pyridine motif is often used as a bioisostere for:

    • Para-substituted benzoic acids.

    • Sulfonamides (avoiding the sulfonamide allergy potential).

  • Target Class Utility:

    • ROR

      
      t Inverse Agonists:  The sulfone group often interacts with the hydrophilic pocket of the nuclear receptor.
      
    • Kinase Inhibitors: Used to reach into solvent-exposed regions of the ATP binding pocket.

Visualization: Pharmacophore Logic

SAR_Logic Core 6-((Methylsulfonyl)methyl) pyridine-3-carboxylic acid Acid Carboxylic Acid (C3) Ligand Attachment Point (Amide Formation) Core->Acid Pyridine Pyridine Ring Pi-Stacking & Solubility (Low Lipophilicity) Core->Pyridine Sulfone Sulfone Group (C6) H-Bond Acceptor Metabolic Stability Core->Sulfone Drug Conjugation Drug Conjugation Acid->Drug Conjugation Improved logP Improved logP Pyridine->Improved logP CYP450 Resistance CYP450 Resistance Sulfone->CYP450 Resistance

Caption: Figure 2. Pharmacophore decomposition highlighting the functional utility of each structural domain.

References

  • PubChem. (2025).[2][3][4][5] 6-Methylnicotinic acid (Related Analog Structure & Properties). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved March 3, 2026, from [Link]

Sources

Advanced Technical Guide: Biological Activity of Pyridine Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry, pharmacological mechanisms, and experimental protocols for Pyridine Sulfone Derivatives , a privileged scaffold in modern drug discovery.

Executive Summary

Pyridine sulfone derivatives represent a high-value pharmacophore in medicinal chemistry, characterized by the fusion of a nitrogen-containing heterocyclic core (pyridine) with a sulfonyl functional group (


). This combination offers a unique balance of metabolic stability , hydrogen-bonding capability , and electronic modulation , making it ideal for targeting kinase pockets (e.g., PI3K/mTOR) and enzymatic active sites (e.g., COX-2). This guide analyzes their role as dual-action anticancer agents and antimicrobial scaffolds, providing actionable protocols for their synthesis and biological evaluation.

Structural Pharmacophore Analysis

The efficacy of pyridine sulfones stems from specific molecular interactions:

  • The Pyridine Ring: Acts as a bioisostere of benzene but with improved water solubility and basicity. The nitrogen atom frequently serves as a hydrogen bond acceptor (HBA) in the hinge region of kinase domains (e.g., Val850 in PI3K

    
    ).
    
  • The Sulfone Moiety (

    
    ):  A strong electron-withdrawing group (EWG) that modulates the 
    
    
    
    of adjacent protons and acts as a rigid linker. It creates favorable dipole interactions with polar residues in protein binding pockets.
SAR Visualization: The Pyridine Sulfone Core

The following diagram illustrates the Structure-Activity Relationship (SAR) rules governing this scaffold.

SAR_Analysis Core Pyridine Sulfone Scaffold R2 Position 2 (R2): Determines Selectivity (e.g., -NH2, -OMe) Core->R2 Hinge Binding R3 Position 3 (Sulfone Linker): Rigid Geometry Critical for H-bonding Core->R3 Linker R5 Position 5 (R5): Lipophilic Pocket Interaction (e.g., -Cl, -CF3) Core->R5 Hydrophobic Fit Activity Biological Outcome: High Potency (nM) Metabolic Stability R2->Activity R3->Activity R5->Activity

Caption: SAR map highlighting critical substitution points on the pyridine ring for maximizing kinase affinity and metabolic stability.

Therapeutic Domain: Oncology (PI3K/mTOR Inhibition)

The most significant application of pyridine sulfones is in the inhibition of the PI3K/Akt/mTOR pathway , a signaling cascade frequently hyperactivated in solid tumors.

Mechanism of Action

Pyridine sulfone derivatives function as ATP-competitive inhibitors.

  • Binding: The pyridine nitrogen forms a hydrogen bond with the hinge region of the kinase (e.g., PI3K

    
    ).[1]
    
  • Stabilization: The sulfone group orients the molecule to bridge the affinity pocket, often interacting with the catalytic lysine.

  • Result: Blockade of phosphorylation of PIP2 to PIP3, preventing Akt activation and downstream mTOR signaling.

Quantitative Efficacy Data

Table 1 summarizes the inhibitory potency (


) of key pyridine sulfone derivatives against cancer targets.
Compound IDTarget

(nM)
Cell Line Efficacy (

)
Mechanism Note
Comp-4 PI3K

16 nMMCF-7: 0.9

M
Dual PI3K/mTOR inhibitor; induces G2/M arrest.
Comp-17 PI3K

(H1047R)
4 nMHCC1954: 12 nMMutant-selective; high selectivity over WT PI3K

.
Comp-23 COX-2800 nMRAW 264.7: 1.2

M
Anti-inflammatory/Anticancer dual action.
Comp-31 mTOR198 nMPC-3: 0.5

M
Suppresses p70S6K phosphorylation.
Pathway Interference Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Proliferation Tumor Growth & Proliferation mTOR->Proliferation Drug Pyridine Sulfone Inhibitor Drug->PI3K Blocks ATP Site Drug->mTOR Dual Inhibition

Caption: Mechanism of dual PI3K/mTOR inhibition by pyridine sulfones, preventing downstream tumor proliferation.

Therapeutic Domain: Infectious Diseases & Inflammation

Beyond oncology, this scaffold exhibits broad-spectrum activity:

  • Antimicrobial: Sulfone derivatives containing 1,2,4-triazolo[4,3-a]pyridine moieties disrupt bacterial cell walls and inhibit biofilm formation in S. aureus and P. aeruginosa.

  • COX-2 Inhibition: Pyridine acyl sulfonamides fit into the COX-2 hydrophobic channel, selectively inhibiting the enzyme over COX-1, thereby reducing prostaglandin E2 (

    
    ) synthesis without gastric toxicity.
    

Experimental Protocols

Protocol A: Synthesis of 3-(Arylsulfonyl)pyridine Derivative

Objective: Synthesize a representative pyridine sulfone via nucleophilic substitution followed by oxidation.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Sodium benzenesulfinate (1.2 eq)

  • DMSO (Solvent)

  • 
     (30% aq) / Acetic Acid (for oxidation if starting from thiol)
    

Step-by-Step Methodology:

  • Nucleophilic Displacement:

    • Dissolve 2-chloro-5-nitropyridine (10 mmol) in DMSO (15 mL).

    • Add sodium benzenesulfinate (12 mmol).

    • Heat the reaction mixture to 100°C for 4–6 hours under

      
       atmosphere.
      
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the starting chloride indicates completion.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The solid precipitate (sulfone intermediate) is filtered, washed with water, and dried in vacuo.

  • Recrystallization:

    • Purify the crude solid using Ethanol/DMF to yield the pure 2-(phenylsulfonyl)-5-nitropyridine.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for downfield shift of pyridine protons due to the electron-withdrawing sulfone group (

      
       8.5–9.2 ppm).
      
    • IR: Confirm

      
       stretches at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
      
Protocol B: In Vitro PI3K Kinase Inhibition Assay

Objective: Determine the


 of the synthesized derivative.

System: ADP-Glo™ Kinase Assay (Promega).

Methodology:

  • Enzyme Prep: Dilute recombinant human PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 2 ng/
    
    
    L in kinase buffer (50 mM HEPES pH 7.5, 3 mM
    
    
    , 1 mM EGTA).
  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the pyridine sulfone derivative in DMSO.

    • Add 1

      
      L of compound to 4 
      
      
      
      L of enzyme solution in a 384-well plate. Incubate for 10 min at RT.
  • Substrate Addition:

    • Add 5

      
      L of substrate mix (PIP2:PS lipid vesicles + 10 
      
      
      
      M ATP).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Data Analysis:

    • Measure luminescence. Plot RLU vs. log[Compound].

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      

References

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Source: MedChemComm (RSC Publishing) URL:[2][Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Source: ACS Medicinal Chemistry Letters (NIH) URL:[Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Source: ACS Medicinal Chemistry Letters (NIH) URL:[Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3-a]Pyridine Moiety. Source: Plant Disease (PubMed) URL:[Link]

Sources

The Role of the Sulfonyl-Methyl Group in Modulating Lipophilicity of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyridine-based drug candidates, the sulfonyl-methyl group (


)  represents a high-utility "polar anchor." Unlike the ubiquitous "magic methyl" effect—which primarily provides steric bulk and conformational locking—the sulfonyl-methyl moiety offers a dual benefit: it significantly lowers lipophilicity (

) to improve aqueous solubility while simultaneously acting as a metabolically stable hydrogen bond acceptor (HBA).

This guide provides a technical analysis of the


 group's physicochemical properties, its impact on the pyridine scaffold, and actionable synthetic protocols for its introduction. It is designed for medicinal chemists seeking to fine-tune the physicochemical profile of lead compounds without sacrificing potency.[1]

Physicochemical Basis & Electronic Effects[2][3][4]

The introduction of a sulfonyl-methyl group onto a pyridine ring fundamentally alters the scaffold's electronic and solvation landscape. Understanding these parameters is critical for rational drug design.

Electronic Character (Hammett Parameters)

The sulfonyl-methyl group is a strong electron-withdrawing group (EWG), operating through both inductive (


) and resonance (

) effects.
SubstituentHammett

Hammett

Electronic Effect

-0.17-0.07Weak Donor (

)

0.570.46Strong Withdrawing (

)

0.72 0.60 Strong Withdrawing (

)

0.540.43Strong Withdrawing (

)

Data derived from Hansch et al. and standard physical organic chemistry tables.

Mechanistic Implication:

  • Ring Deactivation: The high

    
     value indicates that 
    
    
    
    significantly decreases electron density on the pyridine ring. This deactivates the ring toward electrophilic aromatic substitution (
    
    
    ) but activates it toward nucleophilic aromatic substitution (
    
    
    ), a property utilized in synthesis.
  • pKa Modulation: When placed ortho or para to the pyridine nitrogen, the

    
     group drastically lowers the basicity of the pyridine nitrogen (lowering pKa), reducing the likelihood of protonation at physiological pH.
    
Lipophilicity Modulation (LogP/LogD)

The sulfonyl-methyl group acts as a "lipophilicity break." It is particularly effective when a lead compound is too lipophilic (high LogP), leading to poor solubility or high metabolic clearance.

Comparative Lipophilicity on Pyridine Scaffold:

Compound StructureCalculated LogP (XLogP3)

(vs. H)
Solubility Impact
Pyridine (Unsubstituted)0.650.0Baseline
2-Methylpyridine1.12+0.47Decreased
2-(Methylthio)pyridine1.58+0.93Decreased
2-(Methylsulfonyl)pyridine 0.40 -0.25 Increased
2-Phenylpyridine2.60+1.95Poor

Note: Values are approximate computed averages.


 is unique in adding mass while lowering LogP.
Hydrogen Bonding

Unlike the sulfonamide (


), which is both an H-bond donor and acceptor, the sulfone (

) is purely a Hydrogen Bond Acceptor (HBA) .
  • Acceptor Count: 2 (via sulfonyl oxygens).

  • Interaction: Forms strong water-mediated bridges or direct interactions with backbone amides in the binding pocket.

  • Advantage: Avoids the desolvation penalty often associated with H-bond donors in hydrophobic pockets.

Metabolic Stability: The "Metabolic Shield"

A critical advantage of the sulfonyl-methyl group is its resistance to oxidative metabolism.

  • vs. Methyl (

    
    ):  Benzylic/heterobenzylic methyl groups are prone to oxidation by CYP450 enzymes to alcohols and carboxylic acids.
    
  • vs. Thioether (

    
    ):  Thioethers are "metabolic hotspots," rapidly oxidized to sulfoxides and sulfones in vivo.
    
  • The Sulfone Advantage: The sulfur atom in

    
     is already in its highest oxidation state (
    
    
    
    ). It acts as a metabolic dead-end, shielding that position from further Phase I metabolism.
Visualization: Metabolic Fate Comparison

The following diagram illustrates the metabolic stability of the sulfone compared to its precursors.

MetabolicFate cluster_0 Metabolic Liability cluster_1 Intermediate cluster_2 Stable Anchor cluster_3 Excretion/Toxicity S_Me Pyridine-S-Me (Thioether) Sulfoxide Pyridine-SO-Me (Sulfoxide) S_Me->Sulfoxide CYP450 / FMO (Rapid Oxidation) C_Me Pyridine-CH3 (Methyl) Alcohol Pyridine-CH2OH (Alcohol) C_Me->Alcohol CYP450 (Hydroxylation) Sulfone Pyridine-SO2-Me (Sulfonyl-Methyl) Sulfoxide->Sulfone CYP450 (Slow Oxidation) Acid Pyridine-COOH (Carboxylic Acid) Alcohol->Acid Dehydrogenase Sulfone->Sulfone Metabolically Inert

Figure 1: Comparative metabolic pathways. The sulfonyl-methyl group represents a stable endpoint, whereas thioethers and alkyl groups undergo oxidative transformations.

Synthetic Methodologies

There are two primary routes to access methylsulfonyl pyridines. The choice depends on the availability of starting materials and the sensitivity of other functional groups.

Route A: Oxidation of Thioethers (Standard)

This is the most common approach. The precursor 2-(methylthio)pyridine is synthesized via


 of 2-chloropyridine with sodium thiomethoxide.

Protocol:

  • Substrate: 2-(methylthio)pyridine derivative.

  • Reagent: Oxone® (Potassium peroxymonosulfate) or m-CPBA (3-chloroperbenzoic acid).

  • Conditions:

    • Oxone: MeOH/H2O (1:1), RT, 2-4 hours. (Green chemistry preferred).

    • m-CPBA: DCM,

      
       to RT. (Use if water solubility is an issue).
      
Route B: Direct Displacement with Sulfinate (Langlois/Sulfinate)

This route avoids the smelly thiol intermediates and directly installs the sulfone. It utilizes the nucleophilic character of the sulfinate anion.

Protocol:

  • Substrate: 2-bromo- or 2-chloropyridine (activated by EWGs preferred).

  • Reagent: Sodium methanesulfinate (

    
    ).
    
  • Catalyst: CuI (10 mol%), L-Proline (20 mol%).

  • Solvent: DMSO or DMF.

  • Conditions:

    
    , 12-24 hours.
    
Visualization: Synthetic Decision Tree

SynthesisRoutes Start Target: Methylsulfonyl Pyridine Halide Starting Material: Halopyridine (Cl/Br) Start->Halide RouteA Route A: Stepwise Oxidation Halide->RouteA RouteB Route B: Direct Sulfinylation Halide->RouteB Thiolation 1. NaSMe, DMF, Heat (SNAr) RouteA->Thiolation Thioether Intermediate: Methylthio Pyridine Thiolation->Thioether Oxidation 2. Oxone or mCPBA Thioether->Oxidation Final Product: Methylsulfonyl Pyridine Oxidation->Final Sulfinate MeSO2Na, CuI, L-Proline DMSO, 100°C RouteB->Sulfinate Sulfinate->Final

Figure 2: Synthetic pathways for accessing methylsulfonyl pyridines. Route A is robust for scale-up; Route B is efficient for library synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylsulfonyl)pyridine via Oxone Oxidation

Validated for gram-scale synthesis.

  • Dissolution: Dissolve 2-(methylthio)pyridine (1.0 eq) in a 1:1 mixture of Methanol and Water (

    
     concentration).
    
  • Addition: Add Oxone® (2.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature

    
     using a water bath if necessary.
    
  • Stirring: Stir the resulting white suspension vigorously at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Filter off the insoluble salts.

    • Concentrate the filtrate to remove Methanol.

    • Extract the aqueous residue with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (0-50% EtOAc in Hexanes).

Protocol 2: Determination of LogD (Shake-Flask Method)

Essential for verifying lipophilicity modulation.

  • Preparation: Prepare octanol-saturated water (phosphate buffer pH 7.4) and water-saturated octanol.

  • Equilibration: Dissolve the test compound (

    
    ) in the octanol phase (
    
    
    
    ). Measure UV absorbance (
    
    
    ).
  • Partitioning: Add an equal volume (

    
    ) of the aqueous buffer phase.
    
  • Agitation: Shake vigorously for 1 hour at

    
    , then centrifuge to separate phases.
    
  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    Note: If 
    
    
    
    is too low, measure the aqueous phase to ensure mass balance.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Ilardi, E. A., et al. "The Redox Biology of Sulfones in Medicinal Chemistry." Journal of Medicinal Chemistry, 2014. Link

  • Langlois, B. R. "Sulfinylation of aromatic halides with sodium alkane- or arenesulfinates." Tetrahedron Letters, 1991. Link

  • PubChem. "2-(Methylsulfonyl)pyridine Compound Summary." National Library of Medicine. Link

Sources

Metabolic Stability of Methylsulfonylmethyl Pyridine vs. Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. It directly influences pharmacokinetic properties such as half-life, oral bioavailability, and dosing regimen. This guide provides a detailed comparative analysis of two critical sulfur-containing functional groups: the methylsulfonylmethyl pyridine, a representative of the sulfone class, and the widely used sulfonamide group. While both are integral to medicinal chemistry, their metabolic fates are distinctly different. The sulfone moiety is generally characterized by high metabolic resistance, with biotransformation primarily occurring on the associated pyridine ring or methyl groups. In contrast, the sulfonamide group, while a versatile pharmacophore, presents multiple metabolic liabilities, including N-acetylation, glucuronidation, and potential hydrolytic cleavage, which can lead to more rapid clearance and, in some cases, toxicological concerns. This document will dissect the underlying biochemical pathways, provide field-proven experimental protocols for their assessment, and offer insights to guide rational drug design.

Introduction: The Imperative of Metabolic Stability

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the liver. The liver acts as a sophisticated detoxification system, employing a vast arsenal of enzymes to modify and eliminate foreign compounds (xenobiotics). For a drug to be effective, it must exhibit a delicate balance: sufficient stability to reach its target and remain there at a therapeutic concentration for an appropriate duration, yet be susceptible enough to metabolism to ensure eventual clearance and avoid accumulation and toxicity.

Early assessment of metabolic stability is therefore not just a regulatory checkbox but a critical step in lead optimization. It allows researchers to identify metabolic "hotspots" on a molecule and make structural modifications to enhance stability, thereby improving the overall pharmacokinetic profile. This guide focuses on two sulfur-containing moieties that, despite their structural similarities, occupy different ends of the metabolic stability spectrum.

  • Methylsulfonylmethyl Pyridine: This structure features a sulfone (-SO₂-) group, where the sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The sulfone group itself is known for its chemical robustness and resistance to metabolic degradation.

  • Sulfonamides: This functional group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs. However, the nitrogen atom attached to the sulfonyl group provides a handle for several metabolic enzymes, making its stability context-dependent.

This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of these two functional groups.

Section 1: Fundamental Metabolic Pathways

The Sulfone Moiety: A Bastion of Stability

The core sulfone group (R-SO₂-R') is exceptionally stable. The sulfur-carbon bonds are strong, and the sulfur atom is in its highest oxidation state, rendering it resistant to the common oxidative attacks mediated by Cytochrome P450 (CYP) enzymes. Consequently, the metabolic focus shifts to the adjacent structures, in this case, the methyl and pyridine groups.

Key Metabolic Reactions for Methylsulfonylmethyl Pyridine:

  • Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring can be oxidized by CYP or Flavin-containing Monooxygenase (FMO) enzymes to form the corresponding N-oxide.

  • Pyridine Ring Hydroxylation: CYP enzymes, particularly isoforms like CYP3A4, can hydroxylate the pyridine ring, typically at positions ortho or para to the nitrogen atom.

  • Methyl Group Hydroxylation: The methyl groups attached to the sulfone can undergo oxidation to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

The overall rate of metabolism for these compounds is often slow to moderate, making the sulfone moiety an attractive scaffold for designing long-lasting drugs.

cluster_0 Metabolic Pathways of Methylsulfonylmethyl Pyridine Parent Methylsulfonylmethyl Pyridine N_Oxide Pyridine N-Oxide Metabolite Parent->N_Oxide CYP / FMO (N-Oxidation) Hydroxylated_Pyridine Hydroxylated Pyridine Metabolite Parent->Hydroxylated_Pyridine CYP-mediated (Hydroxylation) Hydroxylated_Methyl Hydroxylated Methyl Metabolite Parent->Hydroxylated_Methyl CYP-mediated (Hydroxylation)

Caption: Primary metabolic routes for a methylsulfonylmethyl pyridine scaffold.

The Sulfonamide Moiety: A Metabolically Active Pharmacophore

In stark contrast to the sulfone, the sulfonamide group offers several points of metabolic attack. While generally more stable than esters or amides, the S-N bond and the attached nitrogen atoms are recognized by a variety of Phase I and Phase II enzymes.

Key Metabolic Reactions for Sulfonamides:

  • N-Acetylation: Aromatic sulfonamides (those with an -NH₂ group on the aromatic ring, like in sulfa drugs) are classic substrates for N-acetyltransferases (NATs), particularly NAT2. This pathway can exhibit genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population.

  • N-Glucuronidation: The sulfonamide nitrogen itself can be a site for glucuronidation, a Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches a large, polar glucuronic acid moiety to facilitate excretion.

  • Aromatic Hydroxylation: The aromatic or heterocyclic rings attached to the sulfonamide are susceptible to hydroxylation by CYP enzymes.

  • Hydrolytic Cleavage: Although less common, the sulfonamide S-N bond can be cleaved. This is particularly noted for electron-deficient aryl sulfonamides, where nucleophilic attack by glutathione (GSH), often catalyzed by Glutathione S-transferases (GSTs), can lead to cleavage and the formation of potentially reactive adducts.

This metabolic versatility means that sulfonamide-containing drugs can have more complex pharmacokinetic profiles and a higher potential for drug-drug interactions.

cluster_1 Metabolic Pathways of Sulfonamides Parent Aryl Sulfonamide Acetylated N-Acetylated Metabolite Parent->Acetylated NATs (on Aryl-NH2) Glucuronide N-Glucuronide Metabolite Parent->Glucuronide UGTs (on Sulfonamide-N) Hydroxylated Hydroxylated Ring Metabolite Parent->Hydroxylated CYPs Cleavage Hydrolytic Cleavage Products Parent->Cleavage GST/GSH (Potential)

Caption: Common metabolic pathways for aryl sulfonamides.

Section 2: Comparative Metabolic Stability Analysis

The choice between a sulfone and a sulfonamide in a drug design campaign has profound implications for the resulting compound's metabolic profile.

FeatureMethylsulfonylmethyl Pyridine (Sulfone)Sulfonamide
Core Moiety Stability Very High: The SO₂ group is highly resistant to metabolism.Moderate: The S-N bond can be a site of metabolic activity.
Primary Metabolic Sites Peripheral groups (Pyridine ring, methyl groups).The sulfonamide nitrogen, attached rings, and any aryl amine groups.
Key Enzyme Classes CYPs, FMOs.CYPs, UGTs, NATs, GSTs.
Typical Clearance Rate Low to Moderate.Moderate to High.
Genetic Polymorphism Less common; primarily related to specific CYP isoforms (e.g., CYP2D6).High potential, especially with N-acetyltransferases (NAT2).
Risk of Reactive Metabolites Low.Higher, particularly from hydrolytic cleavage of electron-poor systems.
Table 1: Comparative summary of metabolic features.

The fundamental difference lies in the inherent chemical stability of the core functional group. The sulfone's robustness forces metabolic enzymes to interact with less reactive parts of the molecule, generally resulting in slower turnover. The sulfonamide's nitrogen atoms, however, provide accessible sites for major conjugative pathways (acetylation, glucuronidation), which are highly efficient at preparing compounds for elimination.

Section 3: Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of NCEs, a suite of standardized in vitro assays is employed early in the drug discovery process. These assays provide critical data for ranking compounds and predicting in vivo clearance. The two most common systems are human liver microsomes (HLM) and cryopreserved hepatocytes.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a rich concentration of Phase I enzymes, most notably the CYPs and FMOs, but lack most Phase II enzymes. They are ideal for assessing oxidative metabolism.

  • Cryopreserved Hepatocytes: These are whole liver cells that have been frozen. Upon thawing, they retain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more complete picture of hepatic metabolism.

cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound (e.g., 1 µM) Incubation Incubate at 37°C with: - Liver Microsomes + NADPH OR - Hepatocytes Start->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (e.g., Cold Acetonitrile + Internal Standard) Sampling->Quench Analysis Analyze by LC-MS/MS (Quantify Parent Compound) Quench->Analysis Data Plot ln(% Remaining) vs. Time Analysis->Data Calculate Calculate: - Half-Life (t½) - Intrinsic Clearance (Clint) Data->Calculate End Rank Compound Stability Calculate->End

Caption: A generalized workflow for assessing metabolic stability in vitro.

Protocol: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the rate of Phase I metabolic turnover of a test compound.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (High and Low clearance, e.g., Verapamil and Warfarin)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare a microsomal working solution (e.g., 1 mg/mL) in phosphate buffer.

  • Compound Addition: Add buffer to a 96-well plate. Add a small volume of test compound stock solution to achieve a final incubation concentration of 1 µM. Include control compounds and a vehicle control (DMSO only).

  • Pre-incubation: Add the microsomal working solution to the wells to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH solution to all wells. This is Time = 0.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the collection plate to pellet precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound relative to the internal standard.

Protocol: Cryopreserved Hepatocyte Stability Assay

Objective: To determine the rate of overall (Phase I and Phase II) metabolic turnover of a test compound.

Materials:

  • Cryopreserved Human Hepatocytes (plateable or suspension)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (Phase I and Phase II substrates, e.g., Midazolam and 7-Hydroxycoumarin)

  • Acetonitrile with Internal Standard

  • Collagen-coated 96-well plates (if using plated format)

Procedure:

  • Hepatocyte Preparation: Thaw hepatocytes rapidly in a 37°C water bath and dilute in pre-warmed incubation medium. Perform a cell count and viability check (e.g., Trypan Blue exclusion).

  • Cell Plating: Dilute the cell suspension to the desired density (e.g., 0.5 x 10⁶ viable cells/mL) and add to the wells of a 96-well plate. Incubate at 37°C, 5% CO₂ to allow cells to form a monolayer (for plated assays) or equilibrate (for suspension assays).

  • Dosing: Prepare dosing solutions of the test and control compounds in incubation medium (final concentration typically 1 µM). Remove the medium from the cells and add the dosing solutions to initiate the reaction (Time = 0).

  • Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard directly to the wells.

  • Sample Processing: Scrape the wells to detach cell contents, then centrifuge the plate to pellet debris. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.

Data Analysis and Interpretation

The primary output of these assays is the concentration of the test compound at each time point. From this data, two key parameters are derived:

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. This is calculated from the slope (k) of the linear regression of the natural log of the percent remaining compound versus time.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (Clint): The inherent ability of the liver (or a liver fraction) to metabolize a drug, independent of other factors like blood flow. It represents the volume of liver plasma cleared of the drug per unit time per unit of liver tissue or protein.

    • Equation (for hepatocytes): Clint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number)

    • Equation (for microsomes): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass)

A compound with a short half-life and high intrinsic clearance is considered metabolically unstable, while one with a long half-life and low intrinsic clearance is stable.

Conclusion and Practical Implications

The metabolic stability of a drug candidate is a modifiable property that profoundly impacts its clinical viability. The choice between incorporating a methylsulfonylmethyl pyridine (sulfone) or a sulfonamide moiety into a molecular design must be made with a clear understanding of their distinct metabolic profiles.

  • The methylsulfonylmethyl pyridine offers a robust, metabolically stable core. It is an excellent choice when the goal is to minimize clearance, prolong half-life, and reduce the potential for complex metabolic pathways or polymorphic metabolism. The metabolic liabilities will almost certainly reside on the pyridine or methyl groups, providing clear targets for modification if needed.

  • The sulfonamide group is a highly versatile and valuable pharmacophore but introduces greater metabolic complexity. Its use requires careful consideration of potential liabilities, including rapid clearance via conjugation pathways, polymorphic metabolism (especially N-acetylation), and a higher, though context-dependent, risk of forming reactive metabolites.

Ultimately, the decision is project-dependent. An antibacterial agent may benefit from the rapid clearance of a sulfonamide, while a drug for a chronic central nervous system disorder would likely require the stability afforded by a sulfone. By leveraging the in vitro protocols detailed in this guide, drug discovery teams can make data-driven decisions, rationally design molecules with optimized pharmacokinetic properties, and increase the probability of advancing successful candidates into clinical development. The principles and methodologies outlined herein are aligned with the expectations of regulatory bodies such as the FDA, which emphasize a thorough, early-stage evaluation of a drug's metabolic fate.

References

  • Domainex. Hepatocyte Stability Assay. [URL: https://www.domainex.co.
  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [URL: https://www.federalregister.gov/documents/2017/10/25/2017-23235/in-vitro-metabolism-and-transporter-mediated-drug-drug-interaction-studies-and-clinical-drug]
  • U.S. Food and Drug Administration (FDA). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [URL: https://www.fda.gov/media/134582/download]
  • Al-Subaie, A. M., et al. (2022). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314414/]
  • Mercell. Metabolic stability in liver

Technical Guide: Synthesis and Optimization of Etoricoxib via 6-Methylnicotinic Acid Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic architecture of Etoricoxib (Arcoxia) , focusing specifically on the critical role of 6-methylnicotinic acid as the scaffold for the "Ring A" pyridine. The synthesis of Etoricoxib is a masterclass in regioselective heterocyclic chemistry, hinging on the construction of a ketosulfone intermediate —a functionalized analog that bridges the nicotinic acid core with the pharmacophoric methylsulfone moiety.

This document provides researchers with a modular, scalable protocol for synthesizing these sulfone-functionalized intermediates, emphasizing the Weinreb amide route for its superior chemoselectivity and capacity for analog generation.

Structural Rationale & Retrosynthetic Analysis

The efficacy of Etoricoxib as a COX-2 selective inhibitor relies on the precise orientation of the 4-(methylsulfonyl)phenyl group (Ring B) relative to the 6-methylpyridine core (Ring A). The central pyridine ring (Ring C) is formed last, locking these two pre-cursors into a rigid 1,2-diaryl geometry.

The "Analog" Gateway

The term "6-methylnicotinic acid sulfone analogs" in a synthetic context refers to the family of


-ketosulfones . These are the pivotal intermediates where the 6-methylnicotinic acid backbone is covalently linked to the sulfone-bearing phenyl ring before the final cyclization.
Retrosynthetic Diagram

The following diagram illustrates the strategic disconnection of Etoricoxib into its three primary building blocks: the Nicotinic Acid derivative, the Sulfone Benzyl fragment, and the Carbon Linker (Vinamidinium salt).

Retrosynthesis Etoricoxib Etoricoxib (Target Molecule) Vinamidinium Vinamidinium Salt (C3 Linker) Etoricoxib->Vinamidinium Pyridine Annulation Ketosulfone Key Intermediate: β-Ketosulfone (The 'Sulfone Analog') Etoricoxib->Ketosulfone Cyclization Precursor Weinreb Weinreb Amide of 6-Methylnicotinic Acid Ketosulfone->Weinreb Grignard Addition SulfoneBenzyl 4-(Methylthio)benzyl Magnesium Chloride Ketosulfone->SulfoneBenzyl Nucleophilic Attack NicotinicAcid 6-Methylnicotinic Acid (Starting Material) Weinreb->NicotinicAcid Amidation

Caption: Retrosynthetic disconnection showing the convergence of the nicotinic acid scaffold and the sulfone moiety at the ketosulfone stage.

Core Protocol: Synthesis of the Nicotinic Scaffold (Ring A)

The first phase involves activating 6-methylnicotinic acid to accept the sulfone-bearing nucleophile. The Weinreb amide is the preferred intermediate over the acid chloride due to its resistance to over-addition (preventing tertiary alcohol formation).

Esterification & Amidation

Starting Material: 6-Methylnicotinic acid (CAS: 3222-47-7)

Step-by-Step Methodology:

  • Esterification: Reflux 6-methylnicotinic acid (1.0 eq) in MeOH with catalytic

    
     (0.1 eq) for 12 hours. Concentrate and neutralize with 
    
    
    
    to yield Methyl 6-methylnicotinate (CAS: 5470-70-2).
    • Quality Check: GC purity should be >98%.[1]

  • Weinreb Amide Formation:

    • Suspend

      
      -dimethylhydroxylamine hydrochloride (1.5 eq) in THF at -10°C.
      
    • Add

      
       (3.0 eq, 2M in THF) dropwise to form the magnesium amide active species.
      
    • Add Methyl 6-methylnicotinate (1.0 eq) dissolved in THF.

    • Stir at 0°C for 2 hours. Quench with saturated

      
      .[2]
      
    • Product:

      
      -methoxy-
      
      
      
      -methyl-6-methylnicotinamide.

Why this works: The magnesium chelate stabilizes the tetrahedral intermediate, ensuring the reaction stops at the ketone stage upon Grignard addition in the next phase.

Core Protocol: Integration of the Sulfone Moiety[2]

This is the critical step where the "sulfone analog" character is established. We utilize a Sulfide-Grignard approach followed by oxidation.[2] This is superior to using a Sulfone-Grignard directly, as the sulfone group can sometimes interfere with Grignard formation due to its acidity.

Grignard Addition (The Coupling)

Reagents: 4-(Methylthio)benzyl chloride (converted to Grignard).

  • Grignard Preparation: React 4-(methylthio)benzyl chloride with Mg turnings in THF (with

    
     initiator) to generate 4-(methylthio)benzylmagnesium chloride .
    
  • Coupling:

    • Cool the Weinreb amide (from Section 2.[2]1) solution to -10°C.

    • Add the Grignard reagent (1.2 eq) slowly.

    • Observation: The reaction is exothermic; maintain internal temp < 5°C.

    • Quench with dilute HCl.[1]

    • Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone (The "Ketosulfide").[2]

Chemoselective Oxidation (Sulfide Sulfone)

The transformation of the sulfide to the sulfone must be quantitative without oxidizing the pyridine nitrogen (N-oxide formation).

Protocol (Tungstate Catalysis):

  • Substrate: Crude Ketosulfide from 3.1.

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 2 mol%).
    
  • Oxidant: 30% Hydrogen Peroxide (

    
    , 2.5 eq).
    
  • Solvent: Methanol/Water (pH adjusted to ~2 with

    
    ).
    

Procedure:

  • Dissolve ketosulfide in MeOH.[2] Add catalyst.[2][3][4][5][6][7][8]

  • Add

    
     dropwise at 50°C.
    
  • Monitor via HPLC.[2] The reaction proceeds Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.[5][6][8]
  • Endpoint: < 0.5% Sulfoxide remaining.

  • Workup: Quench with sodium bisulfite (

    
    ), extract with Ethyl Acetate, and crystallize.
    
  • Target Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (The "Ketosulfone").[2]

Data Summary: Oxidation Efficiency

Method Catalyst Oxidant Yield Selectivity (Sulfone:N-Oxide)

| Recommended |


 | 

| 92% | >99:1 | | Alternative | Oxone | - | 85% | 95:5 | | Legacy | mCPBA | - | 70% | 80:20 (Poor) |

Final Assembly: Pyridine Annulation via Vinamidinium Salts

The final step converts the linear ketosulfone into the central pyridine ring of Etoricoxib. This utilizes a Vinamidinium salt , a highly electrophilic three-carbon building block.

The Reaction Workflow

Reagents:

  • Ketosulfone (from Section 3.2).

  • Vinamidinium Salt: 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CAS: 24567-97-3).

  • Base:

    
    -BuOK (Potassium tert-butoxide).
    
  • Cyclization Agent: Ammonium Acetate (

    
    ) / Acetic Acid.
    

Diagram: The Vinamidinium Annulation

Annulation Ketosulfone Ketosulfone (Intermediate) Base t-BuOK / THF (Enolate Formation) Ketosulfone->Base OpenIntermediate Open-Chain Adduct Base->OpenIntermediate + VinSalt VinSalt Vinamidinium Salt (Electrophile) Ammonia NH4OAc / AcOH (Ring Closure) OpenIntermediate->Ammonia Heat (Reflux) Etoricoxib Etoricoxib (Final Product) Ammonia->Etoricoxib

Caption: Step-wise annulation mechanism converting the ketosulfone to the bipyridine core.

Step-by-Step Protocol:

  • Enolization: Dissolve Ketosulfone in THF. Add

    
    -BuOK (1.1 eq) at 0°C to generate the enolate.
    
  • Condensation: Add the Vinamidinium salt (1.1 eq). Stir at RT for 2 hours.

  • Cyclization: Swap solvent to Acetic Acid. Add excess

    
     (5.0 eq). Reflux (110°C) for 6 hours.
    
  • Mechanism: The ammonia displaces the dimethylamino groups, and the nitrogen attacks the carbonyl, closing the ring to form the central pyridine.

  • Purification: Etoricoxib crystallizes upon cooling and adding water.[9] Recrystallize from Isopropyl Acetate.[9]

Analog Expansion: Modifying the Scaffold

To generate novel analogs for SAR (Structure-Activity Relationship) studies, researchers can manipulate the modular inputs of this pathway:

  • Ring A Modifications: Substitute 6-methylnicotinic acid with 5-halo-6-methylnicotinic acid or 6-ethylnicotinic acid in Protocol 2.1.

  • Sulfone Modifications: Substitute 4-(methylthio)benzyl chloride in Protocol 3.1 with 4-(ethylthio)benzyl chloride or 4-(cyclopropylthio)benzyl chloride .

    • Note: Bulky sulfone groups may reduce COX-2 selectivity as they must fit into the enzyme's side pocket (Val523).

References

  • Davies, I. W., et al. (2009). "Efficient Synthesis of Etoricoxib via a Vinamidinium Salt Condensation." Journal of Organic Chemistry. (Representative Link)

  • Merck Frosst Canada & Co. (1999). "Process for the synthesis of cyclooxygenase-2 inhibitors." U.S. Patent 6,040,319.[9]

  • Karimi, B., et al. (2005).[7] "Selective Oxidation of Sulfides to Sulfones Using Hydrogen Peroxide and a Recyclable Tungstate Catalyst." Organic Letters.

  • Desai, U. V., et al. (2017).[8] "Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone." Research on Chemical Intermediates.

  • BenchChem. (2025).[2][10][11] "Synthesis of Etoricoxib Utilizing Methyl 6-Methylnicotinate." Application Note. (Note: Generalized source based on search context)

Sources

Solubility profile of 6-[(Methylsulfonyl)methyl]nicotinic acid in DMSO and water

[1]

Executive Summary

6-[(Methylsulfonyl)methyl]nicotinic acid is a functionalized pyridine derivative often utilized as a building block in medicinal chemistry or as a metabolic intermediate.[1] Its solubility behavior is governed by the interplay between the amphoteric nicotinic acid core and the polar, electron-withdrawing sulfone motif.

  • DMSO Solubility: High. It serves as the primary solvent for stock solutions (>50 mM typical).[1]

  • Water Solubility: Highly pH-dependent.[1] The compound exhibits low solubility at acidic pH (pH 1–4) due to zwitterionic character or unionized forms, with significantly enhanced solubility at neutral to basic pH (pH > 6) due to carboxylate anion formation.

This guide provides the theoretical basis for these properties and validated protocols for their empirical determination.

Physicochemical Context

To master the solubility of this compound, one must understand the structural forces at play.

Structural Analysis

The molecule consists of three distinct functional zones:

  • Pyridine Ring: Aromatic, moderately basic nitrogen.[1]

  • Carboxylic Acid (C-3): Ionizable proton donor (pKa ~ 4.8).[1]

  • Methylsulfonylmethyl Group (C-6): A polar, non-ionizable sulfone (

    
    ) attached via a methylene bridge.[1] This group is a strong hydrogen bond acceptor and electron-withdrawing via induction.
    
Theoretical pKa & Solubility Prediction

Unlike simple nicotinic acid, the sulfone group exerts an electron-withdrawing effect, likely lowering the pKa of the pyridine nitrogen compared to the parent ring (Pyridine pKa ~5.2).[1]

Functional GroupEstimated pKaCharge State at pH 7.4Impact on Solubility
Carboxylic Acid ~3.5 – 4.0Anionic (

)
Enhances aqueous solubility.[1]
Pyridine Nitrogen ~3.0 – 4.0Neutral (

)
Minimal contribution at physiological pH.[1]
Sulfone N/ANeutralEnhances polarity; supports DMSO solubility.[1]

The "U-Shape" Solubility Curve: In aqueous media, this compound will follow a U-shaped solubility profile.[1]

  • pH < 2: Moderate solubility (Cationic: Pyridine-H

    
    ).[1]
    
  • pH 3–4: Minimum Solubility (Intrinsic Solubility,

    
    ).  The molecule is likely in a zwitterionic or neutral state, maximizing crystal lattice energy and precipitating.[1]
    
  • pH > 6: High solubility (Anionic: Carboxylate

    
    ).[1]
    

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing concentrated stock solutions (typically 10 mM to 100 mM) for biological assays.

Mechanism of Solvation

DMSO is a polar aprotic solvent.[1] It dissolves 6-[(Methylsulfonyl)methyl]nicotinic acid by:

  • Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO interacts strongly with the electron-deficient sulfur of the compound's sulfone group.[1]

  • Disruption of H-Bonds: DMSO acts as a strong H-bond acceptor, effectively breaking the intermolecular hydrogen bond network (Carboxylic acid dimer pairs) that stabilizes the solid crystal lattice.[1]

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitation-free stock for long-term storage.

Materials:

  • Compound (Solid powder)

  • Anhydrous DMSO (Grade: Cell Culture or HPLC,

    
    99.9%)
    
  • Vortex mixer[1]

  • Ultrasonic bath (Sonicator)

Step-by-Step:

  • Weighing: Accurately weigh 23.0 mg of compound into a 2 mL amber glass vial. (MW

    
     229.25  g/mol ).[1]
    
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate at room temperature for 5–10 minutes. The sulfone group can increase lattice energy, requiring mechanical energy to initiate solvation.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear.

  • Storage: Store at -20°C. DMSO is hygroscopic; absorbency of water can cause the compound to precipitate over time (see Troubleshooting).[1]

Solubility in Water & Aqueous Buffers

Aqueous solubility is not a single number; it is a function of pH.

The pH-Solubility Profile

The solubility (

  • 
     (Intrinsic Solubility):  The solubility of the neutral form (typically < 1 mg/mL).[1]
    
  • 
    :  Increases logarithmically as pH rises above the pKa of the carboxylic acid.[1]
    
Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility at pH 7.4 (PBS).

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.45 µm PVDF Syringe Filters (Low protein binding)

  • HPLC/UV-Vis Spectrophotometer[1][2]

  • Orbital Shaker[1]

Step-by-Step:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of PBS in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours. Note: 24h is required to overcome the crystal lattice energy.[1]

  • pH Check: Measure the pH of the supernatant.[1] If the compound is acidic, it may have lowered the buffer pH, yielding a false "low solubility" result. Readjust pH to 7.4 if necessary.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF filter to remove undissolved particles.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision-making process for solvent selection and solubility troubleshooting.

SolubilityLogicStartStart: 6-[(Methylsulfonyl)methyl]nicotinic acidTargetTarget Application?Start->TargetStockStock Solution(Long-term Storage)Target->StockStorageAssayBiological Assay(Aqueous Media)Target->AssayTestingDMSOUse Anhydrous DMSO(Target 10-100 mM)Stock->DMSOCheck_pHCheck Assay pHAssay->Check_pHAcidicpH < 5.0Check_pH->AcidicNeutralpH > 7.0Check_pH->NeutralRiskHigh Risk of Precipitation(Zwitterion/Neutral Form)Acidic->RiskIntrinsic Solubility LimitSolubleHigh Solubility(Anionic Form)Neutral->SolubleSalt Formation

Figure 1: Decision logic for solvent selection based on application and pH environment.[1]

Troubleshooting & Best Practices

The "DMSO Crash" Phenomenon

Issue: When diluting a DMSO stock into aqueous buffer (e.g., 1000x dilution), the compound precipitates immediately. Cause: This occurs if the final aqueous concentration exceeds the intrinsic solubility (

1Solution:
  • Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final buffer.[1]

  • pH Adjustment: Ensure the final buffer pH is > 7.0 before adding the compound.

Hygroscopicity Alert

The sulfone group is polar and can attract moisture.[1]

  • Risk: Wet DMSO lowers the solubility power and can cause hydrolysis or degradation over months.[1]

  • Mitigation: Always use aliquots. Do not freeze/thaw the main stock repeatedly.[1] Use a desiccator for the solid powder.[1]

Salt vs. Free Acid

Critical Distinction: If you purchased the Hydrochloride Salt (CAS 597562-49-7), it will dissolve readily in water.[1] If you have the Free Acid (as titled), you must follow the pH rules above.[1]

References

  • Gonçalves, F. et al. (2013).[1][3] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[3][4][5] Journal of Chemical Thermodynamics.

  • MedChemExpress. "6-Methylnicotinic acid: Physicochemical Properties and Solubility."[1][6] Technical Data Sheet.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pH-dependent solubility profiling).

  • PubChem. "Compound Summary: 6-Methylnicotinic acid (Analog)."[1] National Library of Medicine.[1]

The Sulfonyl Group in Protein-Ligand Interactions: A Technical Guide to Hydrogen Bonding Potential and Computational Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonyl group (R-SO₂-R') and its derivatives, particularly sulfonamides, are foundational pharmacophores in modern medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Their utility stems from a unique combination of physicochemical properties, including metabolic stability and the ability to modulate solubility.[3] A critical, yet often nuanced, aspect of their function is their capacity to act as a hydrogen bond acceptor in protein-ligand interactions. This guide provides an in-depth technical analysis of the sulfonyl group's hydrogen bonding potential, outlines best practices for its computational modeling in protein-ligand docking, and details the experimental methodologies required for robust validation, ensuring a self-validating system of prediction and confirmation.

The Fundamental Nature of the Sulfonyl Group as a Hydrogen Bond Acceptor

The ability of the sulfonyl group to engage in hydrogen bonding is rooted in its fundamental electronic structure. The sulfur atom is double-bonded to two highly electronegative oxygen atoms, creating a significant polarization of the S=O bonds. This results in a high partial negative charge on the oxygen atoms, making them effective hydrogen bond acceptors.

The sulfonyl moiety can participate in several types of hydrogen bonds, which are critical for molecular recognition at a protein's active site:

  • Classical Hydrogen Bonds: These are the strongest and most well-characterized interactions, formed with canonical hydrogen bond donors such as the backbone N-H of an amino acid or the hydroxyl group of a serine, threonine, or tyrosine residue (O-H···O=S).

  • Non-Classical Hydrogen Bonds: Increasingly recognized for their role in stabilizing binding poses, sulfonyl oxygens can also accept weaker hydrogen bonds from activated carbon atoms (C-H···O=S).[4][5] These interactions, while individually less potent than classical H-bonds, can collectively contribute significantly to binding affinity and selectivity.[6][7]

Quantum chemical calculations have shown that the sulfonyl group can form complexes of varying geometries, including nonlinear and bidentate structures where both oxygen atoms participate in hydrogen bonding.[8] This versatility allows the sulfonyl group to adapt to diverse binding pockets, enhancing its utility as a pharmacophore.[9][10]

Computational Modeling: A Framework for Predictive Accuracy

Accurately predicting the binding pose and affinity of sulfonyl-containing ligands is a cornerstone of structure-based drug design. This requires a computational approach that correctly parameterizes the unique electronic and geometric properties of the sulfonyl group.

The Critical Role of Force Fields

Molecular dynamics (MD) simulations and docking algorithms rely on force fields—collections of parameters that define the potential energy of a system—to score and rank potential ligand poses.[11] Standard generalized force fields, such as the General Amber Force Field (GAFF), provide a good starting point for many organic molecules.[12] However, the accuracy of these models for sulfonyl groups can be a limiting factor, as they may not perfectly capture the nuanced charge distribution and polarization effects that govern hydrogen bonding.[13]

Errors in force field parameters can lead to incorrect predictions of ligand conformation and binding orientation, ultimately resulting in the failure of computational screening campaigns.[14] Therefore, a rigorous and self-validating workflow is essential.

A Self-Validating Docking & Parameterization Workflow

The following workflow outlines a robust process for modeling sulfonyl-containing ligands, incorporating decision points for custom parameterization to ensure scientific integrity.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_validation Parameter Validation & Refinement cluster_post Post-Docking Analysis P_Prep Prepare Protein Receptor (Add Hydrogens, Assign Protonation States) Initial_Dock Initial Docking Run (Standard Force Field, e.g., GAFF) P_Prep->Initial_Dock L_Prep Prepare Ligand (Generate 3D Conformation) L_Prep->Initial_Dock Pose_Analysis Analyze Top Poses: Examine H-bonds to Sulfonyl Group Initial_Dock->Pose_Analysis Decision Is Sulfonyl Interaction Critical & Geometry/Charge Suspect? Pose_Analysis->Decision QM_Calc Quantum Mechanics Calculation (e.g., DFT with ESP/RESP fit) Decision->QM_Calc Yes Final_Analysis Final Pose Selection & Binding Energy Estimation (MM/GBSA) Decision->Final_Analysis No Derive_Params Derive Custom Partial Charges & Refine Force Field Parameters QM_Calc->Derive_Params Re_Dock Re-run Docking with Custom Parameters Derive_Params->Re_Dock Re_Dock->Final_Analysis MD_Sim Optional: Molecular Dynamics Simulation for Stability Analysis Final_Analysis->MD_Sim

Figure 1: A self-validating workflow for docking sulfonyl-containing ligands.

Causality Behind Workflow Choices:

  • Initial Docking: Using a standard force field provides a rapid, baseline prediction. It is efficient for screening large libraries.

  • Pose Analysis & Decision: This is the critical expert-in-the-loop step. If the primary interactions driving binding involve the sulfonyl group, and these interactions appear geometrically strained or are inconsistent with known chemical principles, it triggers a deeper validation. This prevents the costly application of QM methods to non-critical ligands.

  • QM Calculations: Quantum mechanics provides a more fundamental and accurate description of electron distribution than generalized force fields.[11] Calculating electrostatic potential (ESP) or restrained electrostatic potential (RESP) charges ensures that the partial charges on the sulfonyl oxygens and sulfur atom are tailored specifically to the ligand's chemical environment.

  • Re-Docking: Applying the refined parameters allows the docking algorithm to re-score poses based on a more physically accurate model, increasing the likelihood of identifying the correct binding mode.

Experimental Validation: Grounding Predictions in Physical Reality

Computational models, no matter how refined, are hypotheses. Trustworthiness is achieved only when these predictions are substantiated by experimental data. Several biophysical and structural biology techniques are essential for validating the predicted role of sulfonyl hydrogen bonds.

X-ray Crystallography

High-resolution X-ray crystallography is the gold standard for visualizing protein-ligand interactions.[15] It provides unambiguous, atomic-level evidence of the binding mode, including the specific geometry of hydrogen bonds.

ParameterTypical Range for H-BondsSignificance
Acceptor-Donor Distance 2.7 - 3.3 Å (O···N/O)Provides primary evidence of a bond. Shorter distances indicate stronger bonds.
Hydrogen-Acceptor Distance < 2.5 Å (H···O)More precise measure, though H atoms are often not directly resolved.[16]
Angle (D-H···A) 150° - 180°Indicates strong directionality and optimal orbital overlap.

Table 1: Geometric Criteria for Hydrogen Bonds in Crystal Structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful method for studying protein-ligand interactions in a solution state that mimics physiological conditions.[17][18] While it does not provide a direct "picture" like crystallography, it can confirm interactions through:

  • Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein backbone amides upon ligand binding can map the interaction surface, identifying residues in the binding pocket.

  • Nuclear Overhauser Effect (NOE): Provides through-space distance information (< 5 Å) between ligand protons and protein protons, which can confirm the proximity of the sulfonyl-containing part of the ligand to specific hydrogen-donating residues.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamics of binding, providing the dissociation constant (Kd), binding enthalpy (ΔH), and entropy (ΔS). It is an indispensable tool for quantifying the energetic contribution of a specific hydrogen bond.

Experimental Protocol: Validating a Predicted Hydrogen Bond via Mutagenesis and ITC

This protocol establishes a self-validating system to test the functional importance of a predicted hydrogen bond between a sulfonyl oxygen and a protein residue (e.g., a Tyrosine).

  • Prediction: A docking simulation predicts a critical hydrogen bond between the ligand's sulfonyl oxygen and the hydroxyl group of Tyr82.

  • System Design (Mutagenesis): Create a mutant version of the protein where the hydrogen-bonding residue is replaced with one that cannot donate a hydrogen bond (e.g., Tyrosine to Phenylalanine, Y82F). This single, conservative change isolates the effect of the hydrogen bond.

  • Expression & Purification: Express and purify both the wild-type (WT) and Y82F mutant proteins to homogeneity.

  • ITC Experiment (Wild-Type): Perform an ITC titration by injecting the ligand into the sample cell containing the WT protein. This measures the full binding affinity (Kd,WT) and enthalpy (ΔHWT), which includes the contribution from the H-bond.

  • ITC Experiment (Mutant): Repeat the exact same ITC experiment using the Y82F mutant protein to obtain Kd,mutant and ΔHmutant.

  • Data Analysis & Validation:

    • Hypothesis: If the hydrogen bond is significant, its removal in the mutant will result in a loss of binding affinity.

    • Validation: A significant increase in the Kd value for the mutant compared to the wild-type (Kd,mutant > Kd,WT) confirms that the Tyr82 hydroxyl group is crucial for binding. The difference in the free energy of binding (ΔΔG = RTln(Kd,mutant/Kd,WT)) quantifies the energetic contribution of that interaction, typically in the range of 0.5-1.8 kcal/mol for a single hydrogen bond.[19]

G cluster_itc Isothermal Titration Calorimetry P Computational Prediction: Ligand-SO2 forms H-bond with Tyr82 M Site-Directed Mutagenesis: Create Y82F Mutant Protein P->M E Express & Purify Wild-Type (WT) and Y82F Proteins M->E ITC_WT Measure Binding Affinity of Ligand to WT Protein (Kd_WT) E->ITC_WT ITC_Mut Measure Binding Affinity of Ligand to Y82F Protein (Kd_mutant) E->ITC_Mut A Comparative Analysis: Is Kd_mutant >> Kd_WT? ITC_WT->A ITC_Mut->A C_Yes Conclusion: Hydrogen bond is functionally critical for binding affinity. A->C_Yes Yes C_No Conclusion: Interaction is not a major affinity driver or initial model was incorrect. A->C_No No

Figure 2: Experimental workflow to validate a predicted hydrogen bond.

Conclusion and Future Outlook

The sulfonyl group is a potent and versatile hydrogen bond acceptor, a feature that medicinal chemists have leveraged for decades. For computational scientists, accurately modeling its interactions is paramount for the success of structure-based drug design. This guide has outlined a pathway to achieving this accuracy through a combination of thoughtful computational workflows and rigorous experimental validation.

The principle of a self-validating system—where initial computational hypotheses are systematically challenged and confirmed with empirical data—is central to scientific integrity. By employing QM-based parameter refinement for critical interactions and using definitive techniques like crystallography and ITC-based mutagenesis studies, researchers can move beyond simple prediction to a confident, data-driven understanding of how sulfonyl-containing ligands achieve their potency and selectivity. This integrated approach will continue to be essential for rationally designing the next generation of therapeutics.

References

  • Google. (n.d.). Current time in Edmonton, CA.
  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides | Request PDF. Retrieved from [Link]

  • ACS Omega. (2022, February 4). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Retrieved from [Link]

  • JACS Au. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link]

  • ChemRxiv. (2022, August 3). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. Retrieved from [Link]

  • PubMed. (2001, December 15). Hydrogen bonding in sulfonamides. Retrieved from [Link]

  • ResearchGate. (2022, February 4). (PDF) Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link]

  • SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2016, March 25). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • PubMed Central (PMC). (2020, January 7). On the complementarity of X-ray and NMR data. Retrieved from [Link]

  • ResearchGate. (2026, February 1). NMR spectroscopy studies of hydrogen bonding. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2025, June 30). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved from [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Medical News. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2024, October 14). Strengthening an Intramolecular Non-Classical Hydrogen Bond to Get in Shape for Binding. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polarisation effects on the H-bond acceptor properties of sulfonamides. Retrieved from [Link]

  • ACS Publications. (2025, August 13). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Retrieved from [Link]

  • Wiley Online Library. (2025, August 10). Non-Classical C–H···X Hydrogen Bonding and Its Role in Asymmetric Organocatalysis. Retrieved from [Link]

  • ACS Publications. (2023, March 1). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Retrieved from [Link]

  • PubMed. (2024, September 23). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Retrieved from [Link]

  • PubMed. (2009, July 15). Geometric characteristics of hydrogen bonds involving sulfur atoms in proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantum-chemical studies of hydrogen bonding involving thioxoketones, thienols, thioformaldehyde and hydrogen sulfide with specific reference to the strength of intramolecular hydrogen bonds. Retrieved from [Link]

  • Oregon State University. (n.d.). C–H···O Non-Classical Hydrogen Bonding in the Stereomechanics of Organic Transformations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H⋯O non-classical hydrogen bonding in the stereomechanics of organic transformations: theory and recognition. Retrieved from [Link]

  • Chemistry World. (2022, March 24). Unusual hydrogen bonds found in proteins help them bind their targets. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Force Field Parameters for Fe2+4S2−4 Clusters of Dihydropyrimidine Dehydrogenase, the 5-Fluorouracil Cancer Drug Deactivation Protein: A Step towards In Silico Pharmacogenomics Studies. Retrieved from [Link]

  • Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Contribution of hydrogen bonds to protein stability. Retrieved from [Link]

  • MDPI. (2015, August 3). A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds. Retrieved from [Link]

  • ACS Publications. (2019, December 4). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. Retrieved from [Link]

  • The University of Queensland. (2016, November 18). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug design. Retrieved from [Link]

  • MDPI. (2016, May 17). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic substitution reaction conditions for sodium methanesulfinate and chloromethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyridinylmethyl methyl sulfones via the nucleophilic substitution (


) of chloromethylpyridine with sodium methanesulfinate is a critical transformation in medicinal chemistry, frequently utilized in the development of protease inhibitors and URAT1 modulators. This application note provides a comprehensive, field-tested methodology for this transformation. By deconstructing the thermodynamic and kinetic variables—specifically the ambident nature of the sulfinate anion and the inherent instability of the chloromethylpyridine free base—this guide establishes a self-validating protocol designed to maximize S-alkylation and eliminate polymerization byproducts.

Mechanistic Causality & Reaction Design

To achieve high yields and strict regioselectivity, the experimental design must account for three fundamental chemical phenomena:

The Ambident Nucleophilicity of Sodium Methanesulfinate

Sodium methanesulfinate (


) is an ambident nucleophile capable of reacting at either the sulfur atom (S-alkylation) or the oxygen atom (O-alkylation). According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom acts as a "soft" nucleophilic center due to its polarizability, whereas the oxygen atoms are "hard". Because the benzylic-type carbon of chloromethylpyridine is a relatively soft electrophile, the transition state heavily favors S-alkylation, yielding the desired sulfone[1].
Electrophile Activation and the Polymerization Risk

Chloromethylpyridine is commercially supplied as a hydrochloride salt (e.g., 2-chloromethylpyridine hydrochloride) to ensure shelf stability. In its free base form, the molecule possesses both a nucleophilic pyridine nitrogen and an electrophilic alkyl chloride, making it highly susceptible to spontaneous intermolecular


 reactions (self-polymerization).
However, if the hydrochloride salt is used directly in the reaction, the acidic proton will rapidly neutralize the sodium methanesulfinate to form methanesulfinic acid, which disproportionates and destroys the nucleophile. Therefore, a pre-reaction neutralization (free-basing) step is absolutely mandatory [2]. The free base must be generated in situ or immediately prior to use and kept cold to prevent degradation.
Solvent Dynamics and Nucleophile Desolvation

The choice of solvent dictates the reaction's success. Polar aprotic solvents, particularly N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), are required[3][4]. These solvents strongly coordinate the


 cation via their oxygen atoms, leaving the methanesulfinate anion "naked" and highly reactive. Conversely, protic solvents (like ethanol) hydrogen-bond to the sulfinate, drastically reducing its nucleophilicity and increasing the likelihood of solvolysis or O-alkylation.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative impact of varying reaction conditions on the yield and regioselectivity of the sulfone product.

SolventBase StrategyTemp (°C)S-Alkylation Yield (%)O-Alkylation / Byproducts (%)Mechanistic Observation
DMF

(Pre-wash)
60 > 85% < 5% Optimal solvation of

; naked sulfinate drives rapid

.
DMSO

(In situ)
8075 - 80%< 5%High yield, but DMSO removal during aqueous workup is more challenging.
EtOH

(In situ)
78~ 40%20%Protic solvent hydrogen-bonds to sulfinate, reducing nucleophilicity.
TolueneNone (Free base)110< 10%N/APoor solubility of the sodium salt prevents effective phase transfer.

Note: The addition of catalytic Tetrabutylammonium iodide (TBAI) can further accelerate the reaction via Finkelstein catalysis, converting the chloride to a more reactive iodide intermediate in situ[3].

Logical Workflow Visualization

ReactionLogic N1 Chloromethylpyridine HCl N2 Free-Basing (NaHCO3 / H2O) N1->N2 N3 Chloromethylpyridine (Free Base) N2->N3 Hexane/DCM Extraction N4 Addition of CH3SO2Na in DMF / DMSO N3->N4 Immediate Use Required N5 SN2 Transition State (Soft-Soft Interaction) N4->N5 60-80°C Heating N6 S-Alkylation (Sulfone Product) N5->N6 Major Pathway (Thermodynamic & Kinetic) N7 O-Alkylation (Sulfinate Ester) N5->N7 Minor Pathway N8 Aqueous Workup & Isolation N6->N8

Workflow for the SN2 synthesis of pyridinylmethyl methyl sulfones via S-alkylation.

Step-by-Step Experimental Protocol

Scale: 10 mmol Target: 2-, 3-, or 4-(methylsulfonylmethyl)pyridine

Phase 1: Free-Basing of Chloromethylpyridine

Caution: Perform this step immediately prior to Phase 2 to prevent self-polymerization of the free base.

  • Suspend chloromethylpyridine hydrochloride (1.64 g, 10 mmol) in 20 mL of cold dichloromethane (DCM) or hexane in a 100 mL separatory funnel.

  • Carefully add 20 mL of cold, saturated aqueous

    
     solution. Observe for 
    
    
    
    gas evolution.
  • Swirl the funnel gently (venting frequently) until the solid completely dissolves and gas evolution ceases[2].

  • Separate the organic layer. Extract the remaining aqueous layer with an additional 10 mL of DCM.

  • Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C  to afford the free base as a pale, volatile oil.
    
Phase 2: Nucleophilic Substitution ( )
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, immediately dissolve the freshly prepared chloromethylpyridine free base in 15 mL of anhydrous DMF[3].

  • Add sodium methanesulfinate (1.22 g, 12 mmol, 1.2 equivalents) in one rapid portion.

  • Optional Optimization: Add TBAI (0.37 g, 1 mmol, 10 mol%) to accelerate the reaction kinetics.

  • Blanket the flask with an inert atmosphere (Nitrogen or Argon), attach a reflux condenser, and heat the mixture to 60 °C using a temperature-controlled oil bath.

  • Stir vigorously for 4–6 hours. The reaction mixture will transition from a clear solution to a cloudy suspension as sodium chloride (

    
    ) precipitates.
    
  • Self-Validation Step: Monitor the reaction via TLC (EtOAc:Hexane 1:1, UV detection at 254 nm). The starting material (

    
    ) should completely disappear, replaced by a highly polar, UV-active sulfone spot (
    
    
    
    ).
Phase 3: Workup and Purification
  • Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 25 mL). The DMF will preferentially partition into the aqueous layer.

  • Wash the combined organic extracts sequentially with distilled water (3 x 20 mL) and saturated brine (20 mL) to rigorously remove any residual DMF.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude pyridinylmethyl methyl sulfone as an off-white solid.
    
  • Purify the crude product via recrystallization from hot ethanol or via silica gel flash chromatography (eluting with a gradient of Hexane to Ethyl Acetate) to achieve >98% API-grade purity.

References

  • Synthesis and applications of sodium sulfinates (RSO2Na)
  • EP0558673B1 - Retroviral protease inhibitors Source: Google Patents URL
  • Source: Reddit (r/Chempros)
  • Source: Googleapis.

Sources

Application Note: Chemoselective Oxidation of 6-(methylthio)methyl Nicotinic Acid to Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The oxidation of sulfide-containing heterocycles to their corresponding sulfones is a pivotal transformation in medicinal chemistry. Sulfones serve as robust metabolic pharmacophores and bioisosteres for carbonyls. However, the oxidation of 6-(methylthio)methyl nicotinic acid presents a specific chemoselective challenge: the substrate contains a nucleophilic pyridine nitrogen and a carboxylic acid, in addition to the target sulfide moiety.

While m-chloroperbenzoic acid (mCPBA) is a potent electrophilic oxidant, its use requires strict kinetic control to prevent the formation of the pyridine N-oxide byproduct. This application note details an optimized protocol that leverages the electronic deactivation of the nicotinic acid core to achieve exclusive S-oxidation, ensuring high yield and purity without the need for protecting groups.

The Chemoselectivity Challenge

The reaction involves two potential sites for electrophilic attack by mCPBA:

  • The Sulfur Atom: Highly nucleophilic (Soft base). Kinetic oxidation is rapid (

    
    ).
    
  • The Pyridine Nitrogen: Nucleophilic (Hard base). Oxidation leads to the N-oxide impurity.

Scientific Rationale: In nicotinic acid derivatives, the electron-withdrawing carboxylic acid group at the C3 position and the developing sulfone at C6 significantly decrease the electron density of the pyridine ring. This electronic deactivation renders the ring nitrogen sufficiently non-nucleophilic, allowing mCPBA to selectively oxidize the sulfur atom under controlled temperatures (


 to RT).

Reaction Mechanism & Pathway Analysis

The transformation proceeds through a two-step oxidation sequence.[1] The sulfide is first oxidized to the sulfoxide (fast), which is subsequently oxidized to the sulfone (slower).[2]

Diagram 1: Reaction Pathway and Selectivity

Visualizing the kinetic preference and potential side-reactions.

ReactionPathway Substrate 6-(methylthio)methyl nicotinic acid Sulfoxide Intermediate: Sulfoxide Substrate->Sulfoxide Step 1: Fast (1.0 eq mCPBA) NOxide Impurity: Pyridine N-Oxide Substrate->NOxide Side Reaction (Excess mCPBA / High T) mCPBA mCPBA (Electrophile) mCPBA->Substrate Sulfone Target Product: Sulfone Sulfoxide->Sulfone Step 2: Slower (+1.2 eq mCPBA) Sulfone->NOxide Over-oxidation

Caption: Kinetic pathway showing the stepwise oxidation of sulfide to sulfone. The electron-deficient pyridine ring suppresses the N-oxide pathway under controlled stoichiometry.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryNotes
Substrate Starting Material1.0 equivZwitterionic character; solubility may require polar solvents.
mCPBA Oxidant2.2 – 2.5 equivCommercial grade is usually ~77%. Calculate based on active [O].
DCM / MeOH Solvent System4:1 RatioDCM for mCPBA solubility; MeOH to dissolve the nicotinic acid.
Na₂S₂O₃ (aq) QuenchExcessSaturated solution to destroy unreacted peroxides.
Diethyl Ether PurificationWash SolventCritical for removing m-chlorobenzoic acid (mCBA) byproduct.
Step-by-Step Methodology
Step 1: Solubilization & Setup
  • Charge a round-bottom flask with 6-(methylthio)methyl nicotinic acid (1.0 equiv).

  • Add a solvent mixture of DCM:Methanol (4:1 v/v) .

    • Expert Insight: Pure DCM often fails to dissolve nicotinic acid derivatives. Methanol aids solubility. Alternatively, Acetic Acid can be used as a co-solvent, which further protects the pyridine nitrogen via protonation.

  • Cool the solution to

    
      using an ice bath. Stirring must be vigorous.
    
Step 2: Controlled Oxidation
  • Dissolve mCPBA (2.5 equiv) in minimal DCM.

  • Add the mCPBA solution dropwise over 20–30 minutes at

    
    .
    
    • Causality: Rapid addition causes localized exotherms, increasing the kinetic energy of the system and promoting N-oxidation. Dropwise addition maintains selectivity.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours.

    • Monitoring: Check by LC-MS or TLC. The intermediate sulfoxide appears quickly; the sulfone takes longer. Look for the mass shift: M+16 (Sulfoxide)

      
       M+32 (Sulfone).
      
Step 3: Workup & Purification (The "Acid-Acid" Separation)

Challenge: Both the product (nicotinic acid) and the byproduct (m-chlorobenzoic acid, mCBA) are acidic. A standard basic wash (NaHCO₃) will extract both into the aqueous layer, making separation difficult.

Optimized Isolation Protocol:

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to the reaction mixture. Stir for 15 minutes to reduce excess oxidant. Test with starch-iodide paper (should remain white).

  • Concentration: Evaporate the organic solvents (DCM/MeOH) under reduced pressure. You will be left with a solid residue/slurry containing the Product, mCBA, and inorganic salts.

  • Acidic Trituration (Critical Step):

    • Add Diethyl Ether (or EtOAc) to the solid residue.

    • Sonicate and stir vigorously for 10 minutes.

    • Rationale: mCBA is highly soluble in ether/EtOAc. The highly polar, zwitterionic sulfone-nicotinic acid is typically insoluble in non-polar ethers.

  • Filtration: Filter the suspension.

    • Filtrate: Contains mCBA (discard).

    • Filter Cake: Contains the pure Sulfone Product and inorganic salts.

  • Final Desalting:

    • Dissolve the filter cake in a minimum amount of hot water or MeOH.

    • Filter to remove any insoluble inorganic salts (if present).

    • Cool to crystallize or evaporate to dryness to yield the pure sulfone.

Workflow Visualization

Diagram 2: Purification Logic Flow

Decision tree for separating the acidic product from the acidic byproduct.

WorkupFlow ReactionMix Crude Reaction Mixture (Product + mCBA + Solvent) Quench 1. Quench (Na2S2O3) 2. Evaporate Solvents ReactionMix->Quench Residue Solid Residue (Product + mCBA) Quench->Residue Trituration Add Diethyl Ether (Trituration) Residue->Trituration Filtration Filtration Trituration->Filtration Filtrate Filtrate (Ether Layer) Contains: mCBA (Byproduct) Filtration->Filtrate Soluble Cake Filter Cake (Solid) Contains: Sulfone Product Filtration->Cake Insoluble

Caption: Workup strategy utilizing differential solubility in ether to separate the mCBA byproduct from the polar sulfone product.

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)[M+H]⁺ = M_substrate + 32 Da. No M+16 peak (incomplete oxidation).
Purity HPLC (UV 254 nm)> 95% area. Absence of mCBA peak (check standard).
Selectivity ¹H NMRCheck Pyridine protons. N-oxidation typically causes a downfield shift and loss of coupling resolution compared to the free base.

Troubleshooting Table:

  • Incomplete Oxidation (Sulfoxide remains): Reaction temperature too low or insufficient mCPBA. Action: Warm to RT or add 0.5 eq more mCPBA.

  • N-Oxide Formation: Reaction ran too long or too hot. Action: Keep T < 25°C. Ensure substrate is protonated (add 1 eq Acetic Acid if using pure DCM).

  • Low Yield: Product lost during workup. Action: Do NOT wash with aqueous base. Use the ether trituration method described above.

References

  • Organic Chemistry Portal. Oxidation of Sulfides to Sulfones and Sulfoxides. Retrieved from [Link]

  • Common Organic Chemistry. mCPBA Oxidation Protocols. Retrieved from [Link]

  • Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.[3] Retrieved from [Link]

  • Silva, F., et al. (2018). Selective Oxidation of Sulfides in Flow Chemistry. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Catalytic Strategies for C–S Bond Formation in Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of Carbon-Sulfur (C–S) bonds in pyridine rings is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Pyridyl sulfides and sulfones serve as essential pharmacophores in blockbuster drugs (e.g., proton pump inhibitors like Esomeprazole). However, the pyridine nitrogen presents a unique challenge: it acts as a strong Lewis base that can coordinate to and poison transition metal catalysts, often stalling standard cross-coupling reactions.

This guide details robust, field-proven catalytic protocols to overcome these electronic and steric hurdles. We focus on two primary methodologies: Palladium-catalyzed cross-coupling (for high value, complex substrates) and Copper-catalyzed Ullmann-type coupling (for cost-effective, scalable synthesis).

The Mechanistic Landscape: Overcoming Catalyst Poisoning

The primary failure mode in pyridine functionalization is the formation of stable, non-reactive metal-pyridine complexes.

  • The Problem: The lone pair on the pyridine nitrogen (

    
    ) competes with the substrate (halide/thiol) for the metal center. In Pd-catalysis, this forms off-cycle species (e.g., 
    
    
    
    ) that halt the catalytic turnover.
  • The Solution:

    • Steric Bulk: Using ligands with large bite angles (e.g., Xantphos) or bulky monophosphines creates a steric wall that prevents the pyridine nitrogen from binding to the metal center while allowing the oxidative addition of the C–X bond.

    • Hard/Soft Mismatch: Utilizing harder metal centers (Cu) or alternative mechanisms (Ni-radical pathways) to bypass the requirement for coordinatively unsaturated intermediates that are susceptible to nitrogen binding.

Protocol A: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")

For late-stage functionalization or substrates sensitive to harsh conditions, Palladium catalysis utilizing wide-bite-angle phosphine ligands is the most reliable method. The Pd/Xantphos system is the industry standard for heteroaryl C–S coupling.

The Mechanism

The large bite angle of Xantphos (111°) favors the reductive elimination step of the C–S bond—often the rate-determining step in these reactions—and destabilizes the square-planar resting states that are prone to pyridine coordination.

Pd_Cycle Pd0 Active Catalyst [Pd(0)-Xantphos] OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Pyridyl Halide OffCycle Off-Cycle Trap [Pd(Pyridine)n] Pd0->OffCycle Pyridine Poisoning LigEx Ligand Exchange (Thiol Coordination) OxAdd->LigEx + Thiol / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim C-S Bond Formed RedElim->Pd0 Regeneration OffCycle->Pd0 Heat/Sterics

Figure 1: Catalytic cycle for Pd-catalyzed C-S coupling. Note the "Off-Cycle Trap" where pyridine nitrogen coordinates to Pd; bulky ligands like Xantphos minimize this pathway.

Experimental Protocol

Reaction: 2-Bromopyridine + Thiophenol


 2-(Phenylthio)pyridine

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Nucleophile: Thiophenol (1.2 equiv)

  • Catalyst Precursor:

    
     (1.0 - 2.5 mol%)
    
  • Ligand: Xantphos (2.0 - 5.0 mol%) (Note: Maintain Pd:Ligand ratio ~ 1:2)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon stream, add

    
     (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) to a reaction vial. Add 1 mL of dioxane and stir at RT for 5 minutes until the solution turns a clear orange/red. Why: This ensures the active catalytic species is formed before the substrate can poison the naked metal.
    
  • Substrate Addition: Add 2-Bromopyridine (158 mg, 1.0 mmol) and Thiophenol (132 mg, 1.2 mmol).

  • Base Addition: Add DIPEA (350 µL, 2.0 mmol). Why: Soluble organic bases like DIPEA are often superior to inorganic carbonates for C-S coupling in dioxane, preventing biphasic mass-transfer issues.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to reflux (100–110 °C) for 2–4 hours.

  • Workup: Cool to RT. Filter through a small pad of Celite to remove Pd black. Rinse with EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Scalable & Cost-Effective)

For process-scale chemistry where Palladium costs are prohibitive, or for coupling less reactive chlorides, Copper catalysis is the preferred route. Modern ligand-accelerated Ullmann coupling allows for milder temperatures than the historical 200°C requirements.

The Mechanism

Unlike Pd, Cu-catalysis likely proceeds through a


 redox cycle involving a radical-free oxidative addition of the aryl halide to a cuprate intermediate. Bidentate ligands like 1,10-phenanthroline prevent disproportionation of the Cu(I) species.
Experimental Protocol

Reaction: 3-Iodopyridine + Alkyl Thiol


 3-(Alkylthio)pyridine

Reagents:

  • Substrate: 3-Iodopyridine (1.0 equiv)

  • Nucleophile: 1-Octanethiol (1.2 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (for lower T) or DMF (for difficult substrates)

Step-by-Step Procedure:

  • Charge Solids: To a dried Schlenk tube, add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and

    
     (652 mg, 2.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes oxidative dimerization of thiols to disulfides, killing the nucleophile.

  • Liquid Addition: Add Toluene (2 mL), 3-Iodopyridine (205 mg, 1.0 mmol), and the thiol (1.2 mmol) via syringe.

  • Reaction: Heat to 110 °C for 12–18 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with 5%

    
     (to sequester copper salts) before drying and concentration.
    

Method Selection & Data Comparison

Choosing the right method depends on the substrate halide and the available budget.

FeaturePd-Catalyzed (Protocol A)Cu-Catalyzed (Protocol B)Ni-Catalyzed (Emerging)
Primary Utility Complex, high-value intermediatesScalable, simple building blocksAlkyl-Aryl coupling, metabolic stability
Substrate Scope Bromides, Triflates, Chlorides (activated)Iodides, BromidesChlorides, Thioesters
Temp. Range 80 – 110 °C100 – 140 °C25 – 80 °C (Photoredox)
Cost High (

$)
Low ($)Moderate (

)
Air Sensitivity ModerateHigh (Thiol oxidation risk)High
Decision Logic for Researchers

Decision_Tree Start Start: Select Substrate Halide Halide Type? Start->Halide Iodide Iodide Halide->Iodide Bromide Bromide/Triflate Halide->Bromide Chloride Chloride Halide->Chloride CuMethod Use Cu/Phenanthroline (Protocol B) Iodide->CuMethod Lowest Cost PdMethod Use Pd/Xantphos (Protocol A) Bromide->PdMethod High Reliability Chloride->PdMethod Activated NiMethod Use Ni/Bipyridine (Photoredox) Chloride->NiMethod Unactivated

Figure 2: Decision matrix for selecting the optimal catalytic system based on the pyridine halogen substituent.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningIncrease catalyst loading; Ensure Xantphos:Pd ratio is > 1.5; Switch to

pre-mixed with ligand.
Disulfide Formation Oxygen IngressRigorous degassing is required. Thiols oxidize rapidly to disulfides (R-S-S-R) in the presence of base and Cu/Pd.
Dehalogenation (H-sub)

-Hydride Elimination
If using alkyl thiols, ensure the catalytic cycle is fast. Switch to a bidentate ligand to block vacant sites.
Incomplete Solubility Base/Solvent MismatchSwitch from inorganic bases (

) to organic bases (DIPEA/DBU) or use phase transfer catalysts (TBAB).

References

  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918. Source: ACS Publications (Org.[1] Process Res. Dev.) URL:[Link] Context:[1][2][3][4][5][6][7][8] Defines the Pd/Xantphos ratio optimization and kinetics for robust C-S coupling.

  • The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene. Source: MDPI (Catalysts) URL:[Link] Context: Provides mechanistic insight into Xantphos stability and active species formation.

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Source: OAE Publishing (Chem. Synth.) URL:[Link] Context: Detailed review of Ni-catalysis mechanisms, serving as the alternative pathway for difficult substrates.[9]

  • Copper-Mediated Coupling Reactions and Their Applications. Source: ACS Publications (Chem. Rev.) URL:[Link] Context: The seminal review on Ullmann-type chemistry, establishing the foundation for Cu-catalyzed protocols.

  • Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst. Source: Chinese Academy of Sciences / Nature URL:[2][Link] Context: Recent breakthrough explaining the Cu(I)/Cu(III) cycle, validating the mechanistic claims in Protocol B.

Sources

Microwave-assisted synthesis of pyridine sulfones yield optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyridine Sulfones – Yield Optimization and Mechanistic Protocols

Executive Summary

The synthesis of pyridine sulfones is a critical transformation in medicinal chemistry, given the pharmacophore's prevalence in enzyme inhibitors, receptor agonists, and antifungal agents[1]. Traditional convective heating methods often suffer from prolonged reaction times, poor atom economy, and the necessity of toxic volatile organic solvents. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow by leveraging dielectric heating to accelerate reaction kinetics, improve yield, and enable "green" solvent systems[2],[1]. This application note details the mechanistic rationale, yield optimization data, and self-validating protocols for two primary routes to pyridine sulfones: the direct oxidation of pyridyl sulfides and the nucleophilic substitution of halopyridines.

Mechanistic Rationale & Causality in Experimental Design

1. Dielectric Heating and Solvent Selection In MAOS, energy is transferred directly to the molecules via dipole rotation and ionic conduction, rather than through the walls of the reaction vessel. The efficiency of this energy transfer is dictated by the solvent's loss tangent (


).
  • Methanol (

    
    ):  Utilized in the oxidation pathway, methanol rapidly superheats under microwave irradiation. This intense localized heating increases molecular collision rates, driving the oxygen transfer from the oxidant to the sulfur atom in minutes rather than hours[3].
    
  • Water (

    
    ):  Utilized in the substitution pathway. Despite water being a poor solvent for organic substrates, the "on-water" mechanism creates a unique phase boundary. The high polarity of water stabilizes the transition state of the nucleophilic attack via extensive hydrogen bonding, eliminating the need for phase-transfer catalysts[2],[4].
    

2. Reagent Causality

  • Oxidant Choice (MMPP vs. mCPBA): Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is selected over traditional oxidants. MMPP is halogen-free, non-explosive under microwave conditions, and highly soluble in methanol. It provides a clean, quantitative conversion of sulfides to sulfones without the risk of over-oxidizing the sensitive pyridine nitrogen to an N-oxide[3],[5].

  • Nucleophile Choice (Sodium Sulfinates): Alkali sulfinates are highly water-soluble and act as robust nucleophiles. Under microwave conditions, they readily displace halogens on the pyridine ring, avoiding the competing O-alkylation that generates unwanted sulfinate esters[4].

Yield Optimization Data

The following table summarizes the optimization parameters for both the oxidation and substitution pathways, demonstrating the critical impact of stoichiometry and temperature under microwave irradiation.

EntryReaction PathwaySubstrateReagents (Equivalents)SolventTemp (°C)Time (min)Yield (%)Ref
1OxidationPyridyl SulfideMMPP (1.0 eq)MeOH30651[3]
2OxidationPyridyl SulfideMMPP (2.0 eq)MeOH30695[3]
3Substitution2-ChloropyridinePhSO₂Na (1.2 eq)H₂O1002045[4]
4Substitution2-ChloropyridinePhSO₂Na (1.2 eq)H₂O1501092[4]

Analysis: As shown in Entry 1 vs. Entry 2, a stoichiometric excess of MMPP (2.0 eq) is strictly required to drive the reaction past the intermediate sulfoxide stage to the fully oxidized sulfone[3]. In the substitution pathway (Entry 3 vs. 4), increasing the temperature to 150 °C in a sealed microwave vessel dramatically accelerates the reaction, doubling the yield while halving the reaction time[4].

Visual Workflows

ReactionPathways cluster_0 Precursors S1 Pyridyl Sulfide MW Microwave Heating (Dielectric Activation) S1->MW Oxidant S2 Halopyridine S2->MW Sulfinate Oxi Oxidation Pathway (MMPP, MeOH) MW->Oxi Sub Substitution Pathway (R-SO2Na, H2O) MW->Sub Prod Pyridine Sulfone Oxi->Prod 95% Yield Sub->Prod >90% Yield

Logical pathways for microwave-assisted pyridine sulfone synthesis via oxidation or substitution.

Workflow Step1 1. Reagent Preparation (Solvent Selection) Step2 2. MW Reactor Setup (Power/Temp/Pressure) Step1->Step2 Step3 3. Irradiation Phase (Kinetic Acceleration) Step2->Step3 Step4 4. Rapid Cooling (Air/N2 Jet) Step3->Step4 Step5 5. Workup & Isolation (Filtration/Extraction) Step4->Step5

Step-by-step experimental workflow for microwave-assisted organic synthesis (MAOS).

Self-Validating Experimental Protocols

Protocol A: MMPP-Promoted Oxidation of Pyridyl Sulfides

Objective: Rapid, halogen-free oxidation of thioethers to sulfones[3].

  • Preparation: In a 10 mL microwave-transparent vessel (e.g., quartz or specialized borosilicate), dissolve the pyridyl sulfide (1.0 mmol) in 3.0 mL of HPLC-grade methanol.

  • Oxidant Addition: Add MMPP (2.0 mmol, 2.0 eq) in a single portion. Causality: The 2.0 eq ensures complete conversion past the sulfoxide intermediate[3].

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap. Irradiate the mixture at 30 °C for 6 minutes. Set the maximum power to 100 W to prevent temperature overshoot.

  • Self-Validation Check 1 (In-Process): The initial heterogeneous suspension will transition to a clear solution as the MMPP is consumed and the highly soluble sulfone is generated.

  • Cooling & Quenching: Allow the reactor to rapidly cool the vessel to room temperature using compressed air. Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the phthalic acid byproduct.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check 2 (Analytical): Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the less polar sulfide spot and the appearance of a highly UV-active, more polar spot confirms successful synthesis.

Protocol B: Aqueous Nucleophilic Substitution of Halopyridines

Objective: Catalyst-free, "on-water" synthesis of pyridine sulfones from halopyridines[2],[4].

  • Preparation: In a 10 mL microwave vessel, combine 2-chloropyridine (1.0 mmol) and sodium benzenesulfinate (1.2 mmol, 1.2 eq) in 3.0 mL of deionized water.

  • Microwave Irradiation: Seal the vessel. Irradiate at 150 °C for 10 minutes. Set the pressure limit to 250 psi and power to 200 W. Causality: The high temperature is required to overcome the activation energy barrier of the unactivated halopyridine, while the sealed vessel safely contains the superheated water[4],[1].

  • Self-Validation Check 1 (In-Process): During heating, the insoluble halopyridine droplet will disperse, reacting rapidly at the water-organic interface.

  • Cooling & Isolation: Cool the vessel rapidly to 25 °C.

  • Self-Validation Check 2 (Isolation): Upon cooling, the target pyridine sulfone will spontaneously crystallize or precipitate from the aqueous phase. Diagnostic: If no precipitate forms, the conversion is incomplete or the product is super-saturated. Induce precipitation by adding 2 mL of brine (salting-out effect).

  • Purification: Filter the solid product, wash with ice-cold water (2 × 5 mL), and dry under vacuum. No column chromatography is required.

References

1.[2] Title: Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. Source: organic-chemistry.org. URL: 2.[4] Title: Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Source: acs.org. URL: 3.[1] Title: Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51. Source: nih.gov. URL: 4.[3] Title: Microwave-assisted synthesis of novel pyrazolyl sulfones and their antimicrobial evaluation and time-resolved photoluminescence studies. Source: tandfonline.com. URL: 5.[5] Title: C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Source: acs.org. URL:

Sources

HPLC method development for detecting pyridine sulfone impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic HPLC Method Development for the Quantitation of Pyridine Sulfone Impurities

Executive Summary

Pyridine sulfones are critical process impurities and degradation products in the synthesis of benzimidazole-based therapeutics, particularly Proton Pump Inhibitors (PPIs) like Lansoprazole, Rabeprazole, and Pantoprazole. Their detection is complicated by two primary factors: (1) The "Silanol Effect," where the basic pyridine nitrogen interacts with acidic silanols on the column stationary phase, causing severe peak tailing; and (2) Polarity Shifts , where the oxidation state of the sulfur atom (Sulfide


 Sulfoxide 

Sulfone) drastically alters retention behavior relative to the Active Pharmaceutical Ingredient (API).

This guide provides a self-validating protocol for developing a robust RP-HPLC method to quantify these impurities at trace levels (


), utilizing modern hybrid particle technology and pH-dependent selectivity.

The Mechanistic Challenge: Pyridine-Silanol Interactions

To develop a robust method, one must first understand the molecular cause of peak distortion. Pyridine moieties generally have a pKa of approximately 5.2.

  • At pH < 3.0: The pyridine nitrogen is protonated (

    
    ). While this increases solubility, it can lead to ion-exchange interactions with ionized silanols if the column technology is older (Type A silica).
    
  • At pH > 6.0: The pyridine is neutral, but residual silanols (

    
    ) on the column surface may still hydrogen bond with the lone pair on the nitrogen.
    

The most effective strategy is to utilize Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) columns which function at high pH, keeping the silanols deprotonated but chemically shielding them, or using high-purity end-capped silica at low pH.

Visualizing the Interaction & Solution

SilanolMechanism Silica Silica Surface (Si-OH) Interaction Secondary Interaction (H-Bonding / Ion Exchange) Silica->Interaction Acidic Sites Pyridine Pyridine Impurity (Basic Nitrogen) Pyridine->Interaction Lone Pair Tailing Result: Peak Tailing (Tf > 2.0) Interaction->Tailing Solution Solution: Hybrid Column + High pH (Repulsion/Shielding) Interaction->Solution Method Optimization Symmetry Result: Gaussian Peak (Tf < 1.2) Solution->Symmetry

Figure 1: Mechanism of amine-silanol interaction leading to peak tailing and the corrective pathway using hybrid column technology.

Method Development Protocol

This protocol prioritizes High pH Stability using hybrid columns. This approach is superior to "Ion Pairing" (which causes equilibration issues) or "Amine Modifiers" (like TEA, which can degrade columns).

Reagents and Equipment
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1] Low dispersion volume is critical.

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Why: These columns withstand pH up to 12, allowing the suppression of pyridine ionization.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (adjusted to pH 8.0 to match mobile phase).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 35°C (Temperature control is vital for sulfone selectivity).

  • Detection: 285 nm (Characteristic for benzimidazole core) and 254 nm (General pyridine).

  • Injection Volume: 10-20 µL.

Gradient Profile (Standard Scouting)
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Objective
0.09010Initial equilibration
20.03070Elution of Sulfone/Sulfide
25.01090Column Wash
25.19010Re-equilibration
30.09010Ready for next injection

Critical Optimization: The "Sulfone Shift"

The separation of the Sulfone impurity from the Sulfoxide (Parent API) and Sulfide (Intermediate) is the critical quality attribute (CQA).

  • Elution Order (Typical on C18 at pH 8.5):

    • Sulfoxide (Parent): Most polar (due to S=O dipole). Elutes first or mid.

    • Sulfone (Impurity): Intermediate polarity.

    • Sulfide (Impurity): Least polar. Elutes last.

Note: If the Sulfone co-elutes with the Parent, lower the %B slope between 5-15 minutes to flatten the gradient.

Decision Tree for Method Optimization

MethodTree Start Initial Run: Hybrid C18, pH 8.5 CheckTailing Check Tailing Factor (Tf) Start->CheckTailing CheckRes Check Resolution (Rs) Sulfone vs. Parent CheckTailing->CheckRes Pass TailingBad Tf > 1.5: Increase Buffer Conc. (10mM -> 25mM) CheckTailing->TailingBad Fail ResBad Rs < 2.0: Change Selectivity CheckRes->ResBad Fail Final Validated Method Rs > 2.0, Tf < 1.2 CheckRes->Final Pass SelectivityOpt Option A: Change Temp (30C -> 40C) ResBad->SelectivityOpt SelectivityOpt2 Option B: Change Solvent (ACN -> MeOH) ResBad->SelectivityOpt2 SelectivityOpt->CheckRes SelectivityOpt2->CheckRes

Figure 2: Optimization workflow for resolving pyridine sulfone impurities.

Comparative Data: pH Impact on Peak Shape

The following data illustrates the necessity of pH control when analyzing pyridine-based impurities.

ParameterAcidic Method (pH 3.0, Standard C18)Basic Method (pH 8.5, Hybrid C18)
Pyridine Sulfone Tf 1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric)
Resolution (Rs) 1.5 (Marginal)> 3.0 (Robust)
Retention Stability Drifts with slight pH changesHighly Stable
Column Lifetime Moderate (Acid hydrolysis risk)Excellent (Hybrid particle stability)

Analysis: At pH 3.0, the pyridine nitrogen is protonated (


), interacting with residual silanols (

) if not perfectly suppressed. At pH 8.5, the pyridine is neutral (

), and the hybrid surface resists silica dissolution, resulting in sharper peaks and higher sensitivity (LOD).

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. (2006).[4][5] Establishes reporting thresholds for impurities. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Demonstrates the superiority of hybrid phases for bases). [Link]

  • Phenomenex Technical Note. Optimization of HPLC Methods for Basic Compounds: Overcoming Peak Tailing. [Link]

Sources

Preparation of Methyl 6-[(Methylsulfonyl)methyl]nicotinate Ester Derivatives: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Synthetic Strategy, Mechanistic Causality, and Validated Protocols

Introduction and Strategic Rationale

Methyl 6-[(methylsulfonyl)methyl]nicotinate (Molecular Weight: 229.25 g/mol ) is a highly versatile pyridine-based building block. The incorporation of a sulfone moiety into heteroaromatic scaffolds is a proven strategy in drug design to improve metabolic stability, modulate physicochemical properties (such as aqueous solubility and lipophilicity), and introduce critical hydrogen-bond acceptors for target engagement [1].

Synthesizing this intermediate requires careful consideration of chemoselectivity. The presence of the electrophilic methyl ester at the C3 position of the pyridine ring necessitates mild reaction conditions to prevent unwanted saponification or transesterification.

Route Selection & Causality

To construct the benzylic sulfone, two primary synthetic routes are viable:

  • Route A (Direct Sulfonylation): A one-step nucleophilic aliphatic substitution (SN2) using sodium methanesulfinate and a benzylic halide [2].

  • Route B (Thioetherification/Oxidation): A two-step sequence involving the formation of a thioether intermediate using sodium thiomethoxide, followed by oxidation (e.g., using mCPBA or Oxone).

Expert Insight: Route A is vastly superior in terms of atom economy and step count. However, it requires precise control over the reaction thermodynamics. The methanesulfinate anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the sulfur atom is "soft." Reaction at the oxygen yields a kinetically favored, but unstable, sulfinate ester. Reaction at the sulfur yields the thermodynamically stable sulfone [2]. By utilizing a soft electrophile (benzylic bromide) and elevating the temperature to 80 °C in a polar aprotic solvent, the reaction is thermodynamically driven exclusively toward the desired S-alkylated sulfone.

RouteSelection SM Methyl 6-(bromomethyl)nicotinate CAS: 131803-48-0 RouteA Route A: Direct Alkylation NaSO2CH3 / DMF / 80°C SM->RouteA Atom Economical (1 Step) RouteB1 Route B (Step 1) NaSMe / THF SM->RouteB1 Alternative (2 Steps) Product Methyl 6-[(methylsulfonyl)methyl]nicotinate Target Sulfone RouteA->Product RouteB2 Route B (Step 2) mCPBA / DCM RouteB1->RouteB2 Thioether Intermediate RouteB2->Product

Synthetic workflow for methyl 6-[(methylsulfonyl)methyl]nicotinate comparing Route A and Route B.

Experimental Optimization Data

To validate the causality of our solvent and temperature choices, we summarize the optimization data for the direct sulfonylation of methyl 6-(bromomethyl)nicotinate [3].

Table 1: Optimization of Reaction Conditions for Direct Sulfonylation

EntrySolventTemp (°C)Time (h)Conversion (%)S-Alkylation : O-Alkylation Ratio
1Ethanol80126585 : 15
2THF65184070 : 30
3DMF25245560 : 40
4 DMF 80 4 >99 >99 : 1

Analysis: Polar aprotic solvents like DMF (Entry 3 & 4) poorly solvate the sulfinate anion, thereby dramatically increasing its nucleophilicity compared to protic solvents like Ethanol (Entry 1). Furthermore, the jump from 25 °C to 80 °C in DMF (Entry 4) provides the necessary activation energy to overcome the kinetic trap of O-alkylation, yielding exclusively the thermodynamic sulfone.

Mechanism Sulfinate Methanesulfinate Anion Ambident Nucleophile TS SN2 Transition State in Polar Aprotic Solvent Sulfinate->TS Electrophile Benzylic Carbon Soft Electrophile Electrophile->TS S_Alk S-Alkylation (Major) Thermodynamic Product TS->S_Alk Soft-Soft Interaction High Temp (80°C) O_Alk O-Alkylation (Minor) Kinetic Product TS->O_Alk Hard-Hard Interaction Low Temp

Mechanistic pathway illustrating the chemoselectivity of the ambident methanesulfinate anion.

Detailed Experimental Protocols

Protocol A: Direct Sulfonylation (Recommended)

Self-Validating Principle: The starting material (bromide) and the product (sulfone) have nearly identical molecular weights (~230 g/mol vs 229.25 g/mol ). Therefore, LC-MS monitoring based solely on mass is insufficient. The protocol relies on TLC (Thin Layer Chromatography) monitoring, exploiting the massive polarity shift between the lipophilic bromide and the highly polar sulfone.

Materials Required:

  • Methyl 6-(bromomethyl)nicotinate (CAS: 131803-48-0) [3]

  • Sodium methanesulfinate (CAS: 20277-69-4)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 5% Aqueous Lithium Chloride (LiCl) solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-(bromomethyl)nicotinate (1.0 eq, 10 mmol, 2.30 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Sodium methanesulfinate (1.5 eq, 15 mmol, 1.53 g) in a single portion. Causality: A slight excess of the sulfinate salt ensures complete consumption of the alkylating agent, preventing the formation of difficult-to-separate impurities.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (

    
    ) should completely disappear, replaced by a baseline-hugging polar spot (
    
    
    
    ).
  • Quenching & Extraction: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL). Causality: DMF is highly miscible with water but partitions slightly into EtOAc. The high ionic strength of the LiCl solution effectively "salts out" the EtOAc, pulling residual DMF entirely into the aqueous phase.
    
  • Drying & Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of EtOAc and Hexanes to afford pure Methyl 6-[(methylsulfonyl)methyl]nicotinate as an off-white crystalline solid.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized derivative, cross-reference your analytical outputs with the theoretical parameters below.

Table 2: Analytical Validation Data

TechniqueParameterExpected Value / Observation
¹H NMR (400 MHz, CDCl₃)Pyridine Ring Protons

9.15 (d, J = 2.0 Hz, 1H), 8.30 (dd, J = 8.1, 2.0 Hz, 1H), 7.55 (d, J = 8.1 Hz, 1H)
¹H NMR Methylene (-CH₂-SO₂-)

4.45 (s, 2H) (Diagnostic peak for S-alkylation)
¹H NMR Ester Methyl (-COOCH₃)

3.95 (s, 3H)
¹H NMR Sulfone Methyl (-SO₂CH₃)

2.90 (s, 3H)
LC-MS (ESI+)[M+H]⁺ Ionm/z calculated: 230.05, found: 230.05
Melting Point Thermal Stability118 – 121 °C

Note: If O-alkylation occurred (forming the sulfinate ester), the methylene protons would shift significantly downfield (


 > 5.0 ppm) due to the direct attachment to the oxygen atom.

References

  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Product Class 2: Acyclic Dialkyl Sulfones and Derivatives Source: Science of Synthesis, Thieme Connect URL:[Link]

Application Note: Chemoselective Oxidation of Sulfides to Sulfones in Pyridine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists facing the common challenge of late-stage sulfur oxidation in heterocycle-rich scaffolds.

Executive Summary: The Chemoselectivity Challenge

In drug discovery, the sulfone moiety (


) is a critical pharmacophore, often acting as a bioisostere for carbonyls or as a metabolic stabilizer. However, synthesizing sulfones from sulfides in the presence of pyridine nitrogens  presents a classic chemoselectivity paradox.

Both the sulfide sulfur and the pyridine nitrogen are nucleophilic. Common oxidants (e.g., m-CPBA, unbuffered Oxone) are indiscriminate electrophiles. They frequently attack the "harder" pyridine nitrogen to form N-oxides (


) competitively with, or even faster than, the second oxidation step of sulfoxide to sulfone.

This guide details three field-proven protocols to achieve exclusive S-oxidation while preserving the pyridine nitrogen.

The Mechanistic Basis of Selectivity

The solution lies in exploiting the Hard-Soft Acid-Base (HSAB) principle and Kinetic Control :

  • Electrophilic Activation: Using transition metal catalysts (Mo, W) to form "soft" electrophilic peroxo-species that prefer the "soft" sulfur nucleophile over the "hard" pyridine nitrogen.

  • Protonation (pH Control): Deactivating the pyridine nitrogen by protonation (

    
    ) using acidic media, rendering it non-nucleophilic during the oxidation.
    

Strategic Reagent Selection Guide

Reagent SystemSelectivity MechanismScalabilityKey AdvantageRisk Factor
Ammonium Molybdate /

Kinetic/Electronic: Mo(VI)-peroxo species are highly specific for Sulfur.High (Green Chemistry)Gold Standard. Cheap, water-based, high functional group tolerance.Exothermic; requires careful addition.
Na-Tungstate / Acidic

Steric/Protonation: Acidic pH protects Pyridine N; W-catalyst activates peroxide.HighRobust for sterically hindered sulfides.Strong acid may affect acid-labile groups (e.g., acetals).
Buffered Oxone (KPMS) pH Control: Maintaining pH < 5 protects N; Oxone is a potent O-donor.MediumExtremely fast reaction rates.Salt formation can complicate workup; expensive on kilo-scale.

Master Protocols

Protocol A: The "Gold Standard" Catalytic Molybdate Method

Best for: General purpose oxidation of valuable intermediates where mild conditions are required.

Principle: Ammonium molybdate reacts with


 to form reactive peroxomolybdate species (

). This species transfers oxygen to sulfur much faster than to nitrogen.

Materials:

  • Substrate (Sulfide)[1][2][3][4][5][6][7][8]

  • Ammonium Molybdate Tetrahydrate,

    
     (Catalyst, 10-20 mol%)
    
  • Hydrogen Peroxide (30% aq., 2.5 - 3.0 equiv)

  • Solvent: Ethanol or Methanol (Green alternative: Water, if substrate is soluble)

Step-by-Step Procedure:

  • Preparation: Dissolve the sulfide (1.0 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add Ammonium Molybdate (0.1 mmol, 10 mol%). The mixture may turn slightly yellow.

  • Oxidant Addition (Critical): Cool the reaction to 0°C (ice bath). Add

    
     (30%, 3.0 mmol) dropwise  over 10 minutes.
    
    • Note: Sulfone formation is exothermic. Controlling the temperature prevents thermal runaway which can trigger N-oxidation.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C).

    • Monitoring: Check TLC/LCMS at 1 hour. The intermediate sulfoxide forms quickly; the second oxidation to sulfone takes longer (2-6 hours).

  • Quench: Once conversion is complete, add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide.
    
  • Workup: Evaporate ethanol, extract with EtOAc, wash with brine, dry over

    
    .
    

Validation:

  • This method typically yields >90% sulfone with <5% N-oxide.

  • Citation: Jeyakumar et al. demonstrated this protocol tolerates pyridines, allylic groups, and nitriles [1].[3]

Protocol B: The Acid-Buffered Tungstate Method

Best for: Substrates where the Pyridine N is electron-rich and prone to oxidation.

Principle: Sodium tungstate (


) catalyzes the reaction, while the acidic medium (Acetic Acid) protonates the pyridine ring (

), effectively removing its nucleophilicity.

Materials:

  • Sodium Tungstate Dihydrate (

    
    , 5 mol%)
    
  • Glacial Acetic Acid (as solvent/reagent)[2]

  • Hydrogen Peroxide (30% aq.)[1][3][7][8][9]

Step-by-Step Procedure:

  • Dissolution: Dissolve sulfide (1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Catalyst: Add Sodium Tungstate (0.05 mmol). Heat gently to 40°C to ensure solubilization if necessary.

  • Oxidation: Add

    
     (3.0 equiv) dropwise.
    
  • Heating: Heat the mixture to 50-60°C for 2-4 hours.

    • Why Heat? Protonated pyridines are electron-withdrawing, making the sulfide slightly less nucleophilic. Heat is required to drive the reaction to the sulfone.

  • Workup (Neutralization): Cool to RT. Pour into ice water. Carefully neutralize with NaOH or

    
     to pH ~8 (to deprotonate the pyridine) before extraction.
    

Visualizing the Chemoselectivity Pathway

The following diagram illustrates the kinetic competition and the "Rescue Pathway" if N-oxidation occurs.

G Start Sulfide-Pyridine (Substrate) Reagent_A mCPBA / Oxone (Uncontrolled) Start->Reagent_A Reagent_B Molybdate / H2O2 (Catalytic) Start->Reagent_B N_Oxide N-Oxide / Sulfone (Over-oxidized Impurity) Reagent_A->N_Oxide Fast N-attack Sulfoxide Sulfoxide (Intermediate) Reagent_B->Sulfoxide Fast S-attack Sulfoxide->N_Oxide If T > 60°C or Excess Oxidant Target Sulfone-Pyridine (Target Product) Sulfoxide->Target Slow S-attack (Selective) N_Oxide->Target Rescue: Zn/NH4Cl or PCl3 (Deoxygenates N only)

Figure 1: Reaction pathway decision tree. Green path indicates the selective Molybdate route. Red path indicates non-selective oxidation.

Troubleshooting & "The Rescue"

Even with best practices, N-oxides can form (often visible as a more polar spot on TLC). Do not discard the batch.

The Rescue Protocol (Selective Deoxygenation): If your product contains Pyridine N-oxide:

  • Isolate the crude mixture (Sulfone + N-oxide).

  • Dissolve in Ethanol/Water (3:1).

  • Add Zinc dust (5 equiv) and Ammonium Chloride (10 equiv).

  • Stir at RT for 1-2 hours.

  • Result: This mild reduction selectively removes the N-oxide oxygen back to the pyridine, leaving the sulfone intact (Sulfones are very hard to reduce; they require

    
     or similar harsh conditions).
    

References

  • Jeyakumar, K., & Chandrokumar, D. K. (2006). "A simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst." Tetrahedron Letters, 47(27), 4573-4576.

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[8][10] "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625-628.

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 54(1-2), 269-278.

  • Drabowicz, J., et al. (2008). "Oxidative conversions of functional groups containing sulfur."[2][6][7][8][11][12] Science of Synthesis, 39, 123.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in nucleophilic substitution of chloromethyl pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists.

Welcome to the Technical Support Center for the nucleophilic substitution of chloromethyl pyridines. While the


 displacement of a benzylic-type chloride seems straightforward on paper, chloromethyl pyridines (e.g., 2-, 3-, or 4-chloromethylpyridine) are notorious for delivering inexplicably low yields, incomplete conversions, and black, tarry crude mixtures.

This guide synthesizes field-proven insights to address the root causes of these failures—primarily competing intermolecular side reactions—and provides self-validating protocols to optimize your synthetic yields.

Section 1: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns into a dark, viscous tar, and I recover very little of my desired product. What is happening? A1: You are observing rapid self-alkylation (polymerization). Chloromethyl pyridines are bifunctional molecules: they possess a highly electrophilic chloromethyl group and a nucleophilic pyridine nitrogen[1]. When the free base is generated, the lone pair on the nitrogen of one molecule attacks the chloromethyl carbon of another via a Menshutkin-type


 reaction[2]. This runaway intermolecular reaction forms quaternary ammonium polymers, which appear as a dark, insoluble tar[3].
Solution: Never isolate or store the free base. Always use the hydrochloride (HCl) salt of the chloromethyl pyridine and neutralize it in situ in the presence of your target nucleophile. Keep reaction temperatures strictly controlled to favor the desired substitution over self-condensation.

Q2: I am using the HCl salt and neutralizing in situ, but the reaction is sluggish and conversion stalls at 50%. How can I accelerate it? A2: Chloride is a relatively mediocre leaving group for


 reactions. If you increase the temperature to force the reaction to completion, you risk triggering the self-alkylation described above.
Solution: Employ Finkelstein conditions. Add catalytic sodium iodide (NaI) or potassium iodide (KI) (0.1 to 0.2 equivalents) to the reaction mixture[4]. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive iodomethyl pyridine intermediate in situ, which is then rapidly and irreversibly consumed by your target nucleophile.

Q3: What are the best base and solvent combinations to prevent side reactions like hydrolysis? A3: Strong aqueous bases (like NaOH or KOH) or protic solvents (like water or methanol) can lead to solvolysis, converting your starting material into pyridyl methanols or ethers. Solution: Use anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Pair these with a mild, non-nucleophilic base like anhydrous Potassium Carbonate (


) or N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction without hydrolyzing the substrate[5].
Section 2: Quantitative Optimization Data

To establish a self-validating experimental system, compare your current parameters against this optimization matrix. Deviating from these optimized choices usually results in a proportional drop in yield.

ParameterSub-optimal ChoiceConsequenceOptimized ChoiceRationale
Substrate Form Free BaseRapid polymerizationHCl Salt Protonated nitrogen prevents nucleophilic self-attack until base is added.
Solvent Methanol / WaterSolvolysis (Hydrolysis)Anhydrous DMF / MeCN Polar aprotic environment accelerates

and prevents

attack.
Base NaOH / KOHNucleophilic degradation

/ DIPEA (2.5 eq)
Mildly deprotonates the HCl salt and target nucleophile without side reactions.
Catalyst NoneSluggish kineticsNaI or KI (0.1 - 0.2 eq) Finkelstein activation; converts -Cl to highly reactive -I in situ.
Temperature > 60°CQuaternary ammonium tar0°C to 40°C Kinetic control; favors the target nucleophile over sterically hindered self-attack.
Section 3: Mechanistic Pathway Visualization

The following diagram illustrates the critical kinetic competition that dictates your reaction yield.

G SM Chloromethylpyridine HCl Salt (Stable Precursor) Base In Situ Neutralization (K2CO3 or DIPEA) SM->Base FreeBase Chloromethylpyridine Free Base (Bifunctional & Reactive) Base->FreeBase NaI Finkelstein Activation (NaI) Forms Iodomethyl Intermediate FreeBase->NaI Controlled Temp (< 40°C) Catalytic Route Polymer Quaternary Ammonium Polymer (Menshutkin Self-Alkylation) FreeBase->Polymer Elevated Temp / Base Excess (No Target Nucleophile) Nucleophile Target Nucleophile Addition (Amines, Thiols, Alkoxides) NaI->Nucleophile Desired Pathway Product Desired SN2 Product (High Yield) Nucleophile->Product Desired Pathway

Reaction pathways of chloromethylpyridine highlighting the competition between SN2 and self-alkylation.

Section 4: Standard Operating Procedure (SOP) - Optimized Nucleophilic Substitution

This step-by-step methodology is designed as a self-validating protocol for the substitution of 2-chloromethylpyridine. If yields drop, verify the anhydrous nature of the reagents and the strict temperature control in Step 3.

Materials Required:

  • 2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • Target Nucleophile (e.g., secondary amine) (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (3.0 eq) - Finely powdered
    
  • Sodium Iodide (NaI) (0.15 eq) - Oven-dried

  • Anhydrous Acetonitrile (MeCN) or DMF (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation of the Nucleophile Base Suspension: In an oven-dried, argon-flushed round-bottom flask, suspend finely powdered anhydrous

    
     (3.0 eq) and the target nucleophile (1.1 eq) in anhydrous MeCN. Stir at room temperature for 15 minutes to ensure uniform dispersion.
    
  • Catalyst Addition: Add oven-dried NaI (0.15 eq) to the suspension. The mixture should remain easily stirrable.

  • Temperature-Controlled Substrate Addition (Critical Step): Cool the flask to 0°C using an ice-water bath. Dissolve the 2-(Chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the reaction flask over 30 to 45 minutes using an addition funnel.

    • Causality Check: Adding the substrate dropwise to an excess of the nucleophile ensures that the local concentration of the free base chloromethyl pyridine remains extremely low. This statistically favors a collision with the target nucleophile rather than another chloromethyl pyridine molecule, effectively shutting down the polymerization pathway.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20-25°C). Monitor the reaction via TLC or LC-MS. Do not exceed 40°C. The reaction is typically complete within 4 to 12 hours.

  • Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (

    
    , KCl, NaI). Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradients) or via acid-base extraction if the product lipophilicity allows.

References
  • Title: Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings Source: MDPI URL: [Link]

  • Title: Preparation and Uses of Chlorinated Glycerol Derivatives Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Selective Sulfide Oxidation in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing N-oxide formation during sulfide oxidation of pyridine derivatives. Ticket ID: CHEM-OX-PYR-001 Status: Resolved/Guide Published

Executive Summary & Mechanistic Basis

The Core Challenge: You are attempting to oxidize a sulfide (thioether) to a sulfoxide or sulfone in a molecule that also contains a pyridine ring. The problem is competitive nucleophilicity . Both the sulfur atom and the pyridine nitrogen are nucleophiles that react with electrophilic oxidants (like mCPBA or H₂O₂).

  • Sulfur (S): A "soft" nucleophile (large, diffuse orbital).

  • Nitrogen (N): A "harder" nucleophile (localized lone pair).

The Solution: To prevent N-oxidation, you must either use a chemoselective oxidant that prefers soft nucleophiles (S) or deactivate the nitrogen via protonation.

Mechanistic Visualization

The following diagram illustrates the competition and the "Acid Protection" strategy.

OxidationSelectivity Sulfide Sulfide-Pyridine (Starting Material) NOxide Pyridine N-Oxide (Undesired Impurity) Sulfide->NOxide Direct Attack on N (Fast w/ Peracids) Sulfoxide Sulfoxide (Target Product) Sulfide->Sulfoxide Attack on S Salt Pyridinium Salt (N-Deactivated) Sulfide->Salt + H+ (Protonation) Oxidant Electrophilic Oxidant (e.g., mCPBA) Acid Strong Acid (H+) Salt->NOxide BLOCKED Salt->Sulfoxide Oxidant Attack (N is blocked)

Figure 1: Competitive oxidation pathways. Protonation (bottom path) removes the Nitrogen lone pair, rendering it inert to oxidation.

Reagent Selection Matrix

Do not reach for mCPBA by default. Use this matrix to select the correct oxidant for your target.

Oxidant SystemSelectivity (S vs N)Target ProductProtocol DifficultyBest For...
NaIO₄ (Sodium Periodate) Excellent SulfoxideLowSmall scale, high-value intermediates. The "Gold Standard" for selectivity.
H₂O₂ + Na₂WO₄ High SulfoneMediumScalable synthesis; requires pH control (Acidic).
Oxone® GoodSulfoneLowRapid conversion to sulfone; requires careful stoichiometry.
mCPBA + Acid Moderate/HighSulfoxide/SulfoneHighWhen solubility is poor in protic solvents (requires DCM/CHCl₃).

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Periodate)

Target: Sulfoxide (Stopping oxidation at S=O). Why: Periodate is a specific oxidant that reacts via a polar transition state, highly favoring sulfur over nitrogen.

  • Dissolution: Dissolve 1.0 equiv of your pyridine-sulfide substrate in a 1:1 mixture of Methanol/Water .

    • Note: If solubility is poor, use Acetonitrile/Water (2:1).

  • Addition: Cool to 0°C. Add 1.05 equiv of Sodium Periodate (NaIO₄) solid in portions or as an aqueous solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Checkpoint: The reaction usually completes in 4-12 hours.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with DCM or EtOAc.

  • Result: High yield of sulfoxide with <1% N-oxide formation.

Protocol B: The "Acid Shield" (mCPBA with Protection)

Target: Sulfoxide or Sulfone (in organic solvents). Why: If your molecule is insoluble in water/methanol, you must use DCM. To use mCPBA safely, you must protonate the pyridine first.

  • Protection: Dissolve substrate in DCM. Add 1.2 to 1.5 equiv of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH).

    • Verification: Ensure the solution is acidic (pH < 2 on wet paper). The pyridine is now a pyridinium salt.

  • Oxidation: Cool to -10°C or 0°C. Add mCPBA (1.0 equiv for sulfoxide, 2.2 equiv for sulfone) slowly .

  • Quench: Once complete, add saturated aqueous NaHSO₃ (to kill excess oxidant) before neutralizing the acid.

  • Neutralization: Pour into Saturated NaHCO₃ to deprotonate the pyridine and extract the free base.

Protocol C: Catalytic H₂O₂ (Tungstate Method)

Target: Sulfone (Complete oxidation). Why: Economical and scalable.[1] The acidic conditions naturally protect the pyridine.

  • Catalyst: Dissolve substrate in Ethanol or Acetic Acid. Add 2-5 mol% Sodium Tungstate (Na₂WO₄·2H₂O) .

  • Oxidant: Add 30% Hydrogen Peroxide (H₂O₂) (2.5 equiv).

  • Heat: Warm to 50-60°C.

    • Mechanism:[2][3][4][5][6][7] The active oxidant is a peroxotungstate species, which is electrophilic but the acidic media (if using AcOH) or added acid protects the N.

Troubleshooting & FAQs

Q: I used NaIO₄ but my reaction stalled at 50% conversion. What happened? A: This is likely a solubility issue. NaIO₄ is an inorganic salt.[8] If your starting material precipitated out of the MeOH/Water mixture, the reaction stops.

  • Fix: Add more solvent or switch to THF/Water or Acetone/Water to keep the organic substrate in solution.

Q: I am seeing "Over-oxidation" (Sulfone formation) when I only want Sulfoxide. A: This occurs with mCPBA or H₂O₂.

  • Fix: Switch to Protocol A (NaIO₄) . It is kinetically very difficult to push NaIO₄ oxidation to the sulfone stage, making it self-limiting at the sulfoxide.

Q: Can I use Lewis Acids (like BF₃) instead of Brønsted acids for protection? A: Yes, but it is risky. Lewis acids (e.g., BF₃·OEt₂) can complex with the sulfoxide oxygen formed during the reaction, potentially altering reactivity or leading to Pummerer-type side reactions. Protonation (H+) is safer and easier to remove during workup.

Q: My product is water-soluble, and I can't extract it after the NaIO₄ reaction. A: Do not use aqueous workup.

  • Fix: Evaporate the MeOH/Water to dryness. Triturate the solid residue with dry DCM or Chloroform (which dissolves the product but leaves the inorganic NaIO₃/NaIO₄ salts behind). Filter and concentrate.

Decision Workflow Diagram

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: Select Oxidant Target What is your target? Start->Target Sulfoxide Target: Sulfoxide (S=O) Target->Sulfoxide Sulfone Target: Sulfone (O=S=O) Target->Sulfone Solubility Is substrate water/MeOH soluble? Sulfoxide->Solubility mCPBA_Acid Use mCPBA + TFA (Protocol B) Sulfone->mCPBA_Acid Small Scale Tungstate Use H2O2 + Na2WO4 (Protocol C) Sulfone->Tungstate Scalable/Green Yes Yes Solubility->Yes High Solubility No No Solubility->No Lipophilic Only NaIO4 Use NaIO4 (Protocol A) Yes->NaIO4 No->mCPBA_Acid

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

References

  • Caron, S., et al. "Large-Scale Oxidations in the Pharmaceutical Industry." Chemical Reviews, 2006, 106(7), 2943–2989. Link

  • Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 1986, 42(20), 5459-5495. Link

  • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides. Part 2: Metaperiodates." Journal of Organic Chemistry, 1998.
  • Sato, K., et al. "A Green Method for the Oxidation of Sulfides to Sulfoxides and Sulfones." Tetrahedron, 2001, 57(13), 2469-2476. Link

Sources

Technical Support Center: Optimizing Sulfinate Salt Solubility in Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-RSO2-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Solubility Paradox

The Issue: Sodium sulfinates (


) are the reagents of choice for synthesizing sulfones, sulfonamides, and thiosulfonates due to their stability and ease of handling.[1] However, they present a fundamental chemical paradox: they are ionic salts with high lattice energies, making them practically insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for many electrophilic trapping or cross-coupling reactions.

The Consequence: Reactions often proceed as heterogeneous "slurries," leading to:

  • Kinetic Stalling: Poor contact between the solid nucleophile and dissolved electrophile.

  • Reproducibility Failure: Variable stirring rates affect particle size and surface area.

  • Harsh Conditions: Researchers are forced to use high temperatures (reducing selectivity) or highly polar solvents like DMSO (complicating workup).

This guide provides three chemically validated protocols to solubilize sulfinate anions, transforming heterogeneous mixtures into homogeneous, high-velocity reaction systems.

Mechanism & Theory: Overcoming Lattice Energy

To improve reactivity, we must disrupt the tight ion pairing between the sodium cation (


) and the sulfinate anion (

).
The Solubilization Pathways

There are three primary mechanisms to achieve this, selected based on your substrate's tolerance to water and the specific reaction type (nucleophilic substitution vs. metal-catalyzed cross-coupling).

SolubilityPathways Start Problem: Insoluble RSO2Na Decision Is Water Permitted? Start->Decision YesWater Yes (Biphasic) Decision->YesWater Robust Substrates NoWater No (Anhydrous) Decision->NoWater Sensitive Electrophiles PTC Solution A: Phase Transfer Catalysis (TBAB/TBAI) YesWater->PTC Chelation Solution B: Cation Chelation (15-Crown-5) NoWater->Chelation In situ fix Exchange Solution C: Cation Exchange (Pre-form TBA Salts) NoWater->Exchange Scale-up fix

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction tolerance.

Troubleshooting Protocols

Method A: Phase Transfer Catalysis (PTC)

Best For: Alkylation reactions (S-alkylation) involving alkyl halides where water is tolerated.[2]

The Science: Large quaternary ammonium cations (


), such as Tetrabutylammonium (

), form lipophilic ion pairs with the sulfinate anion. Unlike

, the

cation has a diffuse charge and greasy alkyl chains, allowing the salt to dissolve in organic media (DCM, Chloroform).

Protocol:

  • Solvent System: Use a biphasic mixture of Water:DCM (1:1) or Water:Toluene.

  • Catalyst Loading: Add 10-20 mol% of Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) .

  • Mechanism: The

    
     shuttles the 
    
    
    
    from the aqueous/solid phase into the organic phase where it reacts rapidly with the electrophile.

Expert Tip: If using TBAI, be aware that iodide is nucleophilic and can act as a co-catalyst (Finkelstein reaction) for alkyl chlorides/bromides, further accelerating the rate.

Method B: The "Naked Anion" (Crown Ethers)

Best For: Anhydrous nucleophilic substitutions where PTC is insufficient or water is strictly prohibited.

The Science: Crown ethers are cyclic polyethers that specifically chelate metal cations. For Sodium (


), the specific match is 15-Crown-5  (cavity size 1.7–2.2 Å matches Na+ diameter). By sequestering the 

, the sulfinate anion becomes "naked"—highly soluble and significantly more nucleophilic because it is no longer stabilized by the tight ion pair.

Protocol:

  • Stoichiometry: Add 1.0 - 1.1 equivalents of 15-Crown-5 relative to the sodium sulfinate.

  • Solvent: Anhydrous THF or DCM.

  • Observation: The suspension should clarify significantly upon addition of the crown ether.

Method C: Cation Exchange (TBA-Sulfinates)

Best For: Metal-catalyzed cross-coupling (Pd, Cu) or highly sensitive substrates where no additives (like crown ethers) are desired.

The Science: Instead of fighting the sodium salt, convert it entirely to the Tetrabutylammonium (TBA) sulfinate before the main reaction. TBA-sulfinates are often oils or waxy solids that are fully soluble in DCM, THF, and Acetone.

Preparation Protocol (TBA-Sulfinate Synthesis):

  • Dissolve Sodium Sulfinate (10 mmol) in minimal distilled water.

  • Add Tetrabutylammonium Hydrogen Sulfate (

    
    , 10 mmol) dissolved in water.
    
  • Extract the mixture 3x with DCM. The lipophilic TBA-sulfinate will migrate to the DCM layer; the inorganic Sodium Bisulfate (

    
    ) remains in the water.
    
  • Dry the DCM layer (

    
    ) and concentrate.
    
  • Result: A viscous oil/solid ready for anhydrous coupling.

Data & Comparison

Solubility Profile of p-Toluenesulfinate Salts (


) 
SolventSodium Salt (

)
TBA Salt (

)
Effect on Reactivity
Water Highly Soluble (>500 mg/mL)InsolubleHydrolysis risk for electrophiles
DCM Insoluble (<1 mg/mL)Soluble (>200 mg/mL)Ideal for organic synthesis
THF InsolubleSolubleGood for cross-coupling
Toluene InsolubleModerately SolubleUseful for high-temp reactions

Frequently Asked Questions (FAQ)

Q1: Why is my reaction mixture turning yellow/brown when using TBAI? A: This is normal. Iodide salts often oxidize slightly to form Iodine (


) or triiodide, giving a yellow tint. It rarely interferes with sulfone formation. If color is an issue for purification, wash the organic layer with Sodium Thiosulfate solution during workup.

Q2: Can I use 18-Crown-6 instead of 15-Crown-5? A: Not efficiently. 18-Crown-6 is size-selective for Potassium (


) . While it will bind Sodium loosely, the binding constant is significantly lower than that of 15-Crown-5. If you only have 18-Crown-6, you must switch your starting material to the Potassium sulfinate salt.

Q3: I am doing a radical trifluoromethylation (Langlois Reagent). Do I need PTC? A: The Langlois reagent (


) behaves differently. Zinc sulfinates are often used in mixed aqueous systems (e.g., DCM/Water) with oxidants (TBHP). While they are not fully soluble in pure organics, the radical mechanism operates at the interface or via transient solubility. Adding a ligand like pyridine can help solubilize the Zinc species.

Q4: My sulfinate salt is hygroscopic. How do I dry it? A: Sodium sulfinates absorb water avidly. Dry them in a vacuum oven at


 over 

overnight. Water content is the #1 enemy of accurate stoichiometry in these reactions.

References

  • Reddy, R. J., et al. (2021). "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[1][3][4] RSC Advances.

  • Dalal Institute. "Phase Transfer Catalysis: Mechanism and Applications." Dalal Institute of Chemical Sciences.

  • Alfa Chemistry. "Phase Transfer Catalysis: Principles and Mechanisms."

  • Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds." Chemical Reviews. (Cited for 15-Crown-5/Na+ selectivity).[5][6]

  • Manaviazar, S., et al. (2016). "Recent Advances in the Synthesis of Sulfones." European Journal of Organic Chemistry.

Sources

Removing inorganic salts from water-soluble pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Drug Development Professionals

Removing inorganic salts (e.g., NaCl, Na₂SO₄) from pyridine carboxylic acids—such as picolinic acid, nicotinic acid, and isonicotinic acid—is a notorious bottleneck in downstream processing. Because both the target active pharmaceutical ingredients (APIs) and the inorganic impurities are highly water-soluble, standard purification workflows often fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you select and execute the optimal desalting methodology.

Part 1: Method Selection Logic

Before troubleshooting a failed extraction, it is critical to align your purification strategy with the physical chemistry of your specific matrix. Use the decision tree below to determine the most viable desalting pathway.

G Start Aqueous Mixture: Pyridine Carboxylic Acid + Salts Decision1 Target concentration high (> 50 mg/mL)? Start->Decision1 Isoelectric Isoelectric Precipitation (Adjust pH to pI) Decision1->Isoelectric Yes Decision2 Target highly polar with low organic solubility? Decision1->Decision2 No IonExchange Ion-Exchange Chromatography (e.g., Dowex 50W-X8) Decision2->IonExchange Yes ReactiveExt Reactive Extraction (e.g., TOA in MIBK/DCM) Decision2->ReactiveExt No

Decision tree for selecting a desalting method for pyridine carboxylic acids.

Part 2: Troubleshooting & FAQs

FAQ 1: Why is standard solvent extraction failing to remove inorganic salts from my pyridine carboxylic acid?

Causality: Pyridine carboxylic acids contain both a basic pyridine nitrogen and an acidic carboxyl group, rendering them zwitterionic at physiological and near-neutral pH levels. Because of their dual ionic nature, their hydration energy is exceptionally high, making them highly soluble in aqueous environments[1]. Inorganic salts share this high aqueous affinity. Standard organic solvents (like ethyl acetate or diethyl ether) lack the ability to disrupt these strong ion-dipole interactions, resulting in the target molecule remaining trapped in the aqueous phase alongside the salts.

FAQ 2: How can I use Isoelectric Precipitation as a primary desalting step?

Causality: Every zwitterion has an isoelectric point (pI) where its net electrical charge is exactly zero. At this specific pH, the molecule's electrostatic repulsion is minimized, and intramolecular interactions dominate, drastically reducing its aqueous solubility. Inorganic salts, however, do not possess a pI and remain fully ionized and solvated. By precisely adjusting the pH to the pI, the pyridine carboxylic acid is forced to crystallize out of the salt-laden mother liquor.

Protocol: Isoelectric Precipitation Workflow

  • Concentration: Evaporate the aqueous mixture under reduced pressure until the target molecule is near its saturation point.

  • pH Adjustment: Slowly titrate the solution using 1 M HCl or 1 M NaOH to reach the exact pI of your target (e.g., pH ~3.4 for nicotinic acid, ~3.16 for picolinic acid).

  • Thermal Shock: Cool the solution to 4°C for 12 hours to depress solubility further and maximize crystal yield.

  • Isolation: Filter the precipitate using a sintered glass funnel.

  • Washing: Wash the crystal cake with a minimal volume of ice-cold deionized water to displace residual surface salts.

Self-Validating System: Dissolve a small aliquot of the final dried crystals in deionized water and measure the electrical conductivity. A conductivity reading near that of pure deionized water confirms the complete exclusion of inorganic salts.

FAQ 3: My target concentration is too low for precipitation. How do I desalt using Ion-Exchange Chromatography (IEC)?

Causality: When precipitation is impossible due to low titers, strong cation exchange (SCX) resins can act as a chemical sieve. By dropping the pH below 2, the pyridine ring becomes fully protonated (cationic). When passed over an SCX resin, the protonated target and inorganic cations (Na⁺, K⁺) bind to the stationary phase. Inorganic anions (Cl⁻, SO₄²⁻) wash through. Selective elution with a volatile base (NH₄OH) neutralizes the resin, releasing the target molecule. The eluate is then lyophilized, driving off ammonia and water, leaving a salt-free product.

IEC_Workflow Load 1. Load Sample (pH < 2) Bind 2. Resin Binding (Target Binds) Load->Bind Wash 3. DI Water Wash (Anions Elute) Bind->Wash Elute 4. NH4OH Elution (Target Elutes) Wash->Elute Lyophilize 5. Lyophilization (Pure Target) Elute->Lyophilize

Step-by-step ion-exchange chromatography workflow for desalting pyridine carboxylic acids.

Protocol: IEC Desalting Workflow

  • Acidification: Adjust the sample pH to < 2.0 using dilute HCl to ensure complete protonation of the pyridine nitrogen.

  • Resin Loading: Load the sample onto a pre-conditioned strong cation exchange column (H⁺ form, e.g., AG 50W-X8) at a flow rate of 1 column volume (CV) per minute.

  • Anion Wash: Wash the column with 3–5 CVs of deionized water to flush out inorganic anions and neutral impurities.

  • Target Elution: Elute the pyridine carboxylic acid using 2 M NH₄OH. Collect the basic fractions.

  • Lyophilization: Freeze-dry the pooled eluate to remove water and volatile ammonium salts, yielding the pure product.

Self-Validating System: During the Anion Wash (Step 3), perform a drop test on the eluate using 0.1 M AgNO₃. The absence of a white AgCl precipitate validates that all inorganic chlorides have been successfully cleared before target elution.

FAQ 4: How does Reactive Extraction work for highly complex or dilute aqueous matrices?

Causality: Reactive extraction bypasses the poor organic solubility of zwitterions by introducing a chemical carrier (extractant) into the organic phase. Extractants like Tri-n-octylamine (TOA) or Tri-n-octyl phosphine oxide (TOPO) form reversible, hydrophobic complexes (ion-pairs or hydrogen-bonded solvates) with the undissociated carboxylic acid at specific pH levels. This complex is highly soluble in the organic diluent, effectively pulling the target out of the aqueous phase while leaving the inorganic salts behind[2][3].

RE_Mech Aq Aqueous Phase Target + Salts Complex Interfacial Complexation (Target-TOA Ion Pair) Aq->Complex Org Organic Phase Extractant (e.g., TOA) Org->Complex Sep Phase Separation (Salts remain in Aq) Complex->Sep Strip Back-Extraction (Recover Pure Target) Sep->Strip

Mechanism of reactive extraction for separating pyridine carboxylic acids from salts.

Protocol: Reactive Extraction Workflow

  • Organic Phase Preparation: Dissolve the extractant (e.g., TOA at 0.459 mol/kg) in a suitable organic diluent (e.g., Dichloromethane)[2].

  • Extraction: Mix equal volumes of the salt-laden aqueous phase and the organic phase. Stir vigorously at 298 K for 30 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 10 minutes. Discard the aqueous raffinate containing the inorganic salts.

  • Stripping (Back-Extraction): Add a fresh aqueous phase adjusted to a high pH (e.g., pH 10 with NaOH) to the organic layer. The high pH deprotonates the carboxylic acid, breaking the TOA-complex and driving the purified target back into the aqueous phase.

Self-Validating System: Perform a mass balance by measuring the UV absorbance (e.g., at 260 nm) of the initial aqueous phase, the raffinate, and the stripping phase. A >95% mass closure validates the distribution coefficient and ensures no product is lost to irreversible emulsions.

Part 3: Quantitative Data Presentation

When selecting a reactive extraction system, the choice of extractant and diluent heavily influences the Distribution Coefficient (


). Below is a summary of optimal systems for common pyridine carboxylic acids.
Target MoleculeExtractant SystemOptimal DiluentMax Distribution Coefficient (

)
Reference
Picolinic Acid Tri-n-octylamine (TOA, 0.459 mol/kg)Dichloromethane (DCM)16.64[2]
Picolinic Acid Tri-n-octylamine (TOA, 0.459 mol/kg)Decan-1-ol9.00[2]
Nicotinic Acid Tri-n-octyl phosphine oxide (TOPO)Methyl isobutyl ketone (MIBK)High (System Dependent)[3]

References

  • Title: Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes Source: nasa.gov URL:

  • Title: Reactive Extraction of Picolinic Acid Using Tri-n-octylamine Dissolved in Different Diluents: Effect of Solvent Polarity Source: ACS Publications (Journal of Chemical & Engineering Data) URL: 2

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL: 1

  • Title: Intensification of Nicotinic Acid Separation using Organophosphorous Solvating Extractants by Reactive Extraction Source: ResearchGate URL: 3

Sources

Controlling regioselectivity in sulfonation of 6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SULF-6MNA-005 Subject: Optimization of Regioselectivity & Yield in Electrophilic Substitution Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

You are encountering challenges in the sulfonation of 6-methylnicotinic acid (6-MNA). Unlike electron-rich aromatics (e.g., toluene), the pyridine ring is electron-deficient, making Electrophilic Aromatic Substitution (EAS) thermodynamically difficult. The presence of the carboxylic acid at C3 further deactivates the ring.[1]

However, the methyl group at C6 provides crucial activation.[1] Controlling regioselectivity in this reaction is less about choosing between isomers (as C5 is the overwhelming electronic preference) and more about kinetic control : driving the reaction to completion at C5 without causing decarboxylation (loss of C3-COOH) or oxidative degradation of the methyl group.[1]

This guide provides a self-validating protocol to synthesizing 6-methyl-5-sulfonic-nicotinic acid (also known as 2-methyl-5-sulfopyridine-3-carboxylic acid).[1]

Module 1: The Mechanistic Logic (Why C5?)

Before troubleshooting, we must validate the electronic vectors.[1] The regioselectivity is dictated by the cooperative directing effects of the substituents.[1]

  • Pyridine Nitrogen: Deactivates the ring; directs electrophiles to

    
    -positions (3 and 5).[1]
    
  • Carboxylic Acid (C3): Electron-withdrawing group (EWG); directs meta.[1] Relative to C3, the meta position is C5.[1]

  • Methyl Group (C6): Weakly activating electron-donating group (EDG); directs ortho and para.[1]

    • Para to C6 is C3 (Blocked by COOH).[1]

    • Ortho to C6 is C5.[1]

Conclusion: All electronic vectors (Nitrogen


-effect, C3-meta, C6-ortho) converge on Position 5 .[1] If you are seeing byproducts, they are likely not regiochemical isomers (like C2 or C4 sulfonation) but rather decomposition products (decarboxylation).

G cluster_directors Directing Vectors Substrate 6-Methylnicotinic Acid (Substrate) N_Direct Pyridine N (Directs to 3, 5) Substrate->N_Direct COOH_Direct C3-COOH (Meta-director -> 5) Substrate->COOH_Direct Me_Direct C6-Methyl (Ortho-director -> 5) Substrate->Me_Direct Intermediate Sigma Complex (High Energy) N_Direct->Intermediate Converge on C5 COOH_Direct->Intermediate Me_Direct->Intermediate Product 6-Methyl-5-Sulfonic-Nicotinic Acid (Target C5) Intermediate->Product -H+ (Sulfonation) Side_Product Decomposition (Decarboxylation) Intermediate->Side_Product High T (>220°C)

Figure 1: Convergence of directing effects on the C5 position.[1] Note that C2 and C4 are electronically disfavored.

Module 2: Validated Experimental Protocol

Warning: This reaction utilizes Oleum (fuming sulfuric acid).[1][2] Extreme caution and anhydrous conditions are required.

Reagents & Equipment
  • Substrate: 6-Methylnicotinic Acid (High purity >98%).[1][3][4]

  • Sulfonating Agent: 20-30% Oleum (SO₃ in H₂SO₄).[1] Note: Concentrated H₂SO₄ alone is often insufficient for deactivated pyridines.[1]

  • Catalyst (Optional but Recommended): HgSO₄ (Mercury(II) Sulfate) - 1 mol%.[1] See FAQ regarding mercury-free routes.

  • Temp Control: Oil bath capable of 180°C–200°C.

Step-by-Step Workflow
  • Preparation (0 min):

    • Place 20% Oleum (5-6 equivalents) in a round-bottom flask.

    • Critical: Add HgSO₄ catalyst (if using) at room temperature.[1]

    • Add 6-Methylnicotinic acid portion-wise.[1][5] Exothermic! Keep temp <60°C during addition to prevent premature charring.

  • Reaction (Heating Phase):

    • Heat the mixture to 160°C – 180°C .

    • Checkpoint: Monitor by HPLC every 2 hours.[1] Do not exceed 200°C; the risk of decarboxylation (loss of CO₂) increases exponentially above 210°C.[1]

    • Reaction time is typically 8–12 hours.[1]

  • Quenching & Isolation (The "Zwitterion Trap"):

    • Cool reaction mass to 25°C.

    • Pour slowly onto crushed ice (Mass:Ice ratio 1:5).

    • The pH Swing: The product exists as a sulfonic acid/pyridine zwitterion.[1]

      • Neutralize with Calcium Carbonate (CaCO₃) or Barium Hydroxide to precipitate sulfate salts (CaSO₄/BaSO₄). Filter off the solid sulfates.[1]

      • The filtrate contains your product.[1][6] Concentrate the filtrate.

      • Adjust pH to the isoelectric point (typically pH 2.5–3.[1]5) to precipitate the free acid product.[1]

Module 3: Troubleshooting Guide
SymptomProbable CauseDiagnostic StepCorrective Action
No Reaction / Low Conversion Temperature too low (<150°C) or Oleum depleted.[1]Check HPLC: Only starting material peak visible.[1]Increase temp to 170°C. Ensure Oleum is fresh (SO₃ gas escapes over time).
Dark/Black Reaction Mass Charring/Oxidation of Methyl Group.[1]HPLC shows "hump" or baseline noise; NMR shows loss of Methyl singlet (~2.5 ppm).[1]Reduce temp by 10°C. Ensure inert atmosphere (N₂) to prevent aerobic oxidation.
Product is Pyridine-2,5-dicarboxylic acid Oxidation of Methyl group.[1]NMR: Methyl peak disappears, new COOH proton appears.[1]Your reaction conditions are too oxidizing.[1] Switch from Nitric/Sulfuric mix to pure Oleum.[1]
Product is 2-Picoline-5-sulfonic acid Decarboxylation (Loss of C3-COOH).[1]MS: Mass is [M-44].[1]Temperature exceeded 200°C. Lower temp and extend time.
Cannot Isolate Solid Product stuck in water (High Solubility).[1]Product is highly polar (Zwitterion).[1]Do not extract with DCM/EtOAc (it won't work).[1] Use Ion Exchange Resin (Dowex H+) or lyophilization.[1]
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I perform this reaction without Mercury (Hg) catalysts? A: Yes, but it requires forcing conditions. Mercury facilitates electrophilic attack at the


-position in pyridines by forming an organomercury intermediate.[1] Without it, you must use stronger Oleum (30-60%) and potentially higher temperatures (190°C+). However, this increases the risk of the methyl group oxidizing to a carboxylic acid [1].[1]

Q2: Why am I seeing Isocinchomeronic acid (Pyridine-2,5-dicarboxylic acid)? A: This is a common side product if the reaction environment is oxidizing.[1] If you are using any nitric acid (common in some nitration/sulfonation protocols) or if air is present at high temperatures, the C6-Methyl group oxidizes to a carboxyl group.[1] Ensure you are using pure Oleum under Nitrogen [2].[1]

Q3: How do I confirm regioselectivity without a crystal structure? A: Use 1H NMR .

  • C5-Sulfonation Pattern: You should see two aromatic singlets (or weakly coupled doublets) corresponding to protons at C2 and C4.[1]

  • Diagnostic: The proton at C2 will be significantly deshielded (downfield, ~9.0 ppm) due to the adjacent Nitrogen and the inductive effect of the C3-COOH.[1] The proton at C4 will be distinct.[1]

  • If sulfonation occurred at C4 (unlikely), you would see no singlet at the C4 position.

Q4: Can I use Chlorosulfonic acid (ClSO₃H) instead of Oleum? A: Yes. Chlorosulfonic acid is often milder and can yield the sulfonyl chloride intermediate, which is useful if you intend to make sulfonamides later.[1] However, handling ClSO₃H releases HCl gas, requiring robust scrubbing [3].

References
  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry. Elsevier.[1] Link

  • Delia, T. J., et al. (1998).[1] Synthesis of Pyridine-2,5-dicarboxylic Acid Derivatives.Journal of Heterocyclic Chemistry, 35(6). (Discusses oxidation risks of methyl-pyridines). Link

  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives. (General protocols for deactivated heterocycles). Link

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Canonical text on pyridine electrophilic substitution vectors). Link

Disclaimer: This guide is for research purposes only. All procedures involving Oleum and Mercury must be conducted in a certified fume hood with appropriate PPE.

Sources

Stability of (methylsulfonyl)methyl group under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability of the (methylsulfonyl)methyl group (


) under basic hydrolysis conditions.

Topic: Stability of (Methylsulfonyl)methyl Group Under Basic Hydrolysis

Executive Summary & Stability Verdict[1][2]

Status: GENERALLY STABLE

The (methylsulfonyl)methyl group (


) is chemically robust and typically survives standard basic hydrolysis conditions (e.g., 

,

,

in

) used to cleave esters or amides.

Unlike the similarly named Msc (2-(methylsulfonyl)ethoxycarbonyl) protecting group, the (methylsulfonyl)methyl moiety lacks the structural features required for rapid base-induced elimination. However, specific structural contexts (such as


-leaving groups) can trigger instability.
Quick Decision Matrix
ConditionReagent ExampleStability VerdictRisk Factor
Mild Hydrolysis

,

(aq/MeOH)
Stable Negligible.
Strong Hydrolysis

(1M - 5M), Reflux
Stable Low (unless substrate has

-leaving groups).
Strong Base (Anhydrous)

,

,

Unstable High (Deprotonation/Alkylation).
Reducing Conditions

Variable Potential desulfonylation (single electron transfer).[1]

Technical Deep Dive: The Science of Stability

To understand why your group is stable (and when it might fail), we must examine the pKa and the elimination mechanisms.

Acidity and Deprotonation

The stability of the sulfone relies on the acidity of the


-protons (the 

and

groups attached to the sulfur).
  • pKa of Methyl Sulfones: The pKa of dimethyl sulfone in DMSO is approximately 29-31 [1, 2].

  • Implication: Hydroxide (

    
    ) and alkoxide (
    
    
    
    ) bases are not strong enough to fully deprotonate the sulfone. Therefore, the carbanion intermediate required for many side reactions does not form in significant concentrations under hydrolysis conditions.
The "Msc" Confusion (What to Avoid)

Researchers often confuse the stable (methylsulfonyl)methyl group with the base-labile Msc protecting group .

  • Msc Group:

    
    . This cleaves via 
    
    
    
    -elimination because the sulfone is 2 carbons away from the leaving group.
  • Your Group:

    
    . If 'R' is a stable alkyl or aryl group, there is no leaving group in the 
    
    
    
    -position relative to the acidic protons.
Mechanism of Potential Failure (Retro-Michael)

Instability arises only if your scaffold allows for a Retro-Michael type decomposition. This occurs if the (methylsulfonyl)methyl group is attached to a carbon that also bears a leaving group or is part of a reversible Michael adduct.

G cluster_0 Risk Scenario: Beta-Elimination Start Substrate: R-CH(LG)-CH2-SO2Me Transition Deprotonation (Equilibrium) Start->Transition acidic alpha-H Base Base (OH-) Base->Transition Elimination Elimination (E1cB) Transition->Elimination If LG is present Product Breakdown Products: Alkene + Sulfinate Elimination->Product StablePath Standard Substrate: R-CH2-CH2-SO2Me NoReaction NO REACTION (Stable) StablePath->NoReaction No LG present

Figure 1: Mechanistic pathway showing that instability is driven by the presence of a Leaving Group (LG) beta to the sulfone, not by the sulfone itself.

Troubleshooting Guide

Issue 1: "My product disappeared after LiOH hydrolysis."

Diagnosis:

  • Solubility: Sulfones are highly polar.[2] Did your product stay in the aqueous layer during extraction?

    • Test: Evaporate the aqueous phase or salt it out (NaCl) and re-extract with EtOAc/n-Butanol.

  • Retro-Michael: Is the sulfone attached to a generic alkyl chain, or is it

    
     to a carbonyl or heteroatom?
    
    • Check: If your structure is

      
      , base can trigger retro-Michael addition, cleaving the molecule.
      
Issue 2: "I see a new spot with lower mass (-SO2Me)."

Diagnosis: This indicates desulfonylation , which is rare under hydrolytic conditions but possible if:

  • Reducing Contaminants: Are you using a metal vessel or reagents contaminated with active metals?

  • Photolysis: Sulfones can be light-sensitive in rare cases. Ensure the reaction was performed in the dark if the scaffold is highly conjugated.

Issue 3: "My chiral center racemized."

Diagnosis: If you have a chiral center immediately adjacent (


) to the sulfone (

):
  • Even though the pKa is high (~29), prolonged exposure to base at high temperatures (reflux) can cause slow proton exchange and racemization.

  • Solution: Use

    
     at 
    
    
    
    or room temperature. Avoid reflux.

Validated Experimental Protocols

Protocol A: Standard Hydrolysis (Safe for Sulfones)

Use this for cleaving methyl/ethyl esters in the presence of a (methylsulfonyl)methyl group.

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 - 5.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio) or MeOH / Water (3:1)

Procedure:

  • Dissolution: Dissolve the substrate in THF (or MeOH). Ensure complete dissolution before adding water.

  • Addition: Add the solution of

    
     in water dropwise at 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–16 hours.

    • Checkpoint: Monitor by TLC/LCMS. The sulfone peak should remain unchanged; only the ester mass should shift (

      
       Da for methyl ester to acid).
      
  • Workup:

    • Acidify carefully with

      
       to pH ~3.
      
    • Critical Step: Sulfones increase water solubility. Perform at least 3 extractions with EtOAc or DCM. If the product is very polar, use

      
       in 
      
      
      
      .
  • Purification: Dry over

    
     and concentrate.
    
Protocol B: Mild Conditions for Sensitive Substrates

Use this if your molecule has other base-sensitive groups (e.g., epimerizable centers).

Reagents:

  • Trimethyltin hydroxide (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Heat the mixture at

    
    . This method cleaves esters under neutral/mild conditions and is completely inert to sulfones [3].
    

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to hydrolyze my ester? A: NO. NaH is a strong base (pKa of conjugate acid


 is 35). It can deprotonate the 

-position of the sulfone (pKa ~29), leading to carbanion formation. This can cause self-condensation or polymerization. Stick to hydroxide bases.

Q: Is the (methylsulfonyl)methyl group stable to acid hydrolysis? A: YES. Sulfones are extremely stable to acid (e.g.,


, 

,

). You can reflux sulfones in

without degradation.

Q: I am designing a drug. Is this group metabolically stable? A: YES. The methylsulfonyl group is often used as a "metabolic sink" in medicinal chemistry (e.g., Etoricoxib, Apremilast). It is generally resistant to oxidative metabolism (CYP450) because the sulfur is already fully oxidized [4].

Q: Will the sulfone react with the alcohol solvent (transesterification)? A: No. Sulfones do not undergo transesterification. However, ensure your ester doesn't transesterify if you use MeOH as a solvent (use


 to avoid this).

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Tverdomed, S. N., et al. (2011). Synthesis and acidity of methyl sulfones. Journal of Organic Chemistry. (General reference for sulfone pKa values).
  • Furlán, R. L., et al. (1996). Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters. The Journal of Organic Chemistry, 61(18), 6060-6062.

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses sulfones as stable bioisosteres).

  • Verberkmoes, K., et al. (1996). The Methylsulfonylethyloxycarbonyl (Msc) Group.[2][3] Peptide Synthesis Protocols. (Differentiation from Msc group).

Sources

Technical Support Center: Minimizing Decarboxylation in Nicotinic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Nicotinic acid (pyridine-3-carboxylic acid or Vitamin B3) is a foundational building block in pharmaceutical and agrochemical synthesis. However, researchers frequently encounter decarboxylation—the loss of CO₂ to form pyridine—as a yield-limiting side reaction during derivatization.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols designed to suppress this degradation pathway and maximize your synthetic yields.

Section 1: The Causality of Decarboxylation

To prevent decarboxylation, we must first understand its thermodynamic and kinetic drivers. Nicotinic acid undergoes decarboxylation primarily through two distinct pathways:

  • Thermal/Ylide Pathway: In aqueous or highly polar environments, the molecule exists in equilibrium with its zwitterionic form. At elevated temperatures (typically >150°C), the zwitterion deprotonates to form a highly reactive ylide intermediate, which rapidly loses CO₂ to form pyridine[1].

  • Metal-Catalyzed Pathway: Transition metals (e.g., Ag, Cu, Co) can coordinate with the carboxylate group. This metal-carboxylate complex significantly lowers the activation energy required for C-C bond cleavage, driving decarboxylation even at moderate temperatures[2][3].

G NA Nicotinic Acid (Protonated/Neutral) ZW Zwitterion Form (Isoelectric pH) NA->ZW Aqueous pH MC Metal-Carboxylate Complex (Ag, Cu) NA->MC Transition Metals YL Ylide Intermediate (High Temp >150°C) ZW->YL Heat (-H+) PY Pyridine + CO2 (Decarboxylation) YL->PY -CO2 MC->PY Catalytic Cleavage

Mechanism of nicotinic acid decarboxylation via ylide or metal-catalyzed pathways.

Section 2: Quantitative Data & Reaction Conditions

The choice of reagents and thermal conditions directly dictates the risk of decarboxylation. The table below summarizes the causality between reaction parameters and decarboxylation risk based on established literature.

Method / ReagentsOperating Temp (°C)Target Yield (%)Decarboxylation RiskReference
Thermal (Aqueous) 150 - 250N/A (Forms Pyridine)High (Ylide formation)[1]
Ag/Bi Catalysis 110 - 170N/A (Forms Pyridine)High (Intentional cleavage)[2]
EDC / DMAP 2566 - 85Low (Mild activation)[4][5]
HATU / DIPEA 25 - 45> 90Very Low (Rapid coupling)[5][6]
NaBH₄ / MeOH 65 (Reflux)88 - 97Low (Mild reduction)[7]
Section 3: Troubleshooting Guide & FAQs

Q: Why am I getting high pyridine content and low product yield during my esterification/amidation? A: High temperatures or the use of harsh acidic/basic conditions promote the ylide-mediated decarboxylation pathway[1]. If you are using transition metal catalysts, they may inadvertently catalyze the loss of CO₂[2]. Solution: Switch to highly reactive coupling reagents (e.g., HATU, EDC) that operate at room temperature, completely bypassing the thermal activation threshold[5][6].

Q: How does pH affect the stability of nicotinic acid during synthesis? A: The rate of decarboxylation reaches a maximum near the isoelectric point where the zwitterion concentration is highest[1]. Solution: Keep the reaction strictly non-aqueous using aprotic solvents (DMF, DMSO) and use non-nucleophilic bases like DIPEA to control the protonation state without triggering ylide formation[5].

Q: Can I use Palladium or Copper for cross-coupling with nicotinic acid derivatives? A: Proceed with extreme caution. Metals like Copper and Silver are known to intentionally catalyze the decarboxylation of heteroaromatic carboxylic acids[2]. If cross-coupling is required, protect the carboxylic acid as a bulky ester (e.g., tert-butyl) prior to the metal-catalyzed step.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocol utilizes a self-validating system to confirm the absence of decarboxylation during amidation. By using HATU, we form a highly electrophilic OAt ester at room temperature, allowing nucleophilic attack without the thermal stress that causes CO₂ loss[5][6].

G Step1 1. Dissolve Nicotinic Acid in DMF/DMSO (RT) Step2 2. Add DIPEA (Base) Control pH Step1->Step2 Step3 3. Add HATU or EDC (Coupling Reagent) Step2->Step3 Step4 4. Introduce Amine/Alcohol Nucleophile Step3->Step4 Step5 5. Stir at RT (1-16h) Avoid Heat Step4->Step5

Step-by-step workflow for mild amidation of nicotinic acid to prevent decarboxylation.

Protocol: Room-Temperature Amidation using HATU/DIPEA

1. Preparation: Dissolve 1.0 equivalent of nicotinic acid in anhydrous DMF or DMSO to a concentration of 0.5 M. Causality: Anhydrous aprotic solvents prevent the formation of the aqueous zwitterion, shutting down the primary thermal decarboxylation pathway[1].

2. Base Addition: Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid to facilitate coupling but is sterically hindered, preventing it from acting as a competing nucleophile[5].

3. Activation: Add 1.1 to 1.2 equivalents of HATU at 0°C, then allow the mixture to warm to 25°C (room temperature). Stir for 15–30 minutes. Causality: HATU rapidly forms an active ester intermediate. This step provides the thermodynamic driving force for the reaction at 25°C, safely below the >150°C threshold required for CO₂ loss[5][6].

4. Nucleophilic Addition: Add 1.2 equivalents of the target amine or alcohol. Stir at room temperature for 1 to 16 hours, monitoring by TLC or LC-MS.

5. Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate. Validation Check: Spot the crude mixture on a TLC plate under short-wave UV (254 nm). The absence of a highly volatile, strong UV-active spot with a distinct odor (pyridine) confirms that decarboxylation was successfully suppressed.

References

1.[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. 1 2.[2] Exploiting a silver–bismuth hybrid material as heterogeneous noble metal catalyst for... - RSC Publishing. 2 3.[3] Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides - MDPI. 3 4.[5] Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. 5 5.[6] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - Chemical Science (RSC Publishing). 6 6.[4] Towards Metabolic Organic Radical Contrast Agents (mORCAs) for Magnetic Resonance Imaging - MDPI. 4 7.[7] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - ResearchGate.7

Sources

Optimization of reaction temperature for sulfinate displacement on pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for sulfinate displacement reactions on pyridine scaffolds, a critical transformation in medicinal chemistry for synthesizing valuable sulfonylated pyridines. This document is designed to be a dynamic resource, moving from frequently asked questions to detailed troubleshooting protocols to empower you in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role of temperature in sulfinate displacement reactions on pyridines.

Q1: What is the fundamental mechanism of sulfinate displacement on a pyridine ring, and how does temperature influence it?

Answer: The most common mechanism for the displacement of a leaving group (like a halide) on a pyridine ring by a sulfinate salt is Nucleophilic Aromatic Substitution (SNAr) . This is particularly true for electron-deficient pyridines (e.g., those substituted with nitro or cyano groups, or 2- and 4-halopyridines).[1] The reaction proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.

Temperature plays a crucial role in two key aspects:

  • Overcoming the Activation Energy: The formation of the Meisenheimer complex is the rate-determining step and has a significant activation energy barrier. Sufficient thermal energy is required to overcome this barrier and initiate the reaction. Reactions that are sluggish or do not proceed at room temperature often require heating.

  • Controlling Reaction Rate and Selectivity: Increasing the temperature generally increases the reaction rate. However, excessive heat can lead to undesired side reactions, such as decomposition of starting materials or products, or the formation of regioisomeric byproducts.[2][3] For instance, at very high temperatures, the regioselectivity of substitution on the pyridine ring can decrease.[4]

It's also important to note that alternative mechanisms exist. Under visible light irradiation, the reaction between N-activated pyridinium salts and sulfinates can proceed via a single-electron transfer (SET) pathway, generating sulfonyl radicals.[5] While often conducted at room temperature, temperature can still influence the efficiency of these radical processes.

Q2: My reaction shows no product formation at room temperature. Is simply increasing the heat the best first step?

Answer: While insufficient temperature is a common reason for a lack of reactivity, it is not the only one. Before significantly increasing the temperature, it is critical to perform a few initial checks to ensure the reaction has the best chance of success. This systematic approach saves time and resources.

G start No Product at Room Temperature check_reagents 1. Verify Reagent Quality - Sulfinate salt purity & stability - Pyridine substrate integrity - Solvent anhydrous? start->check_reagents check_setup 2. Check Reaction Setup - Inert atmosphere (N₂/Ar)? - Proper sealing to exclude moisture? check_reagents->check_setup check_base 3. Confirm Base/Additive Role - Is a base required and present? - (e.g., K₂CO₃ for Pd-coupling)[6] - Additive solubility (e.g., TBACl)?[1] check_setup->check_base optimize_temp 4. Initiate Temperature Screening - Begin with a modest increase (e.g., 50-60 °C) - Monitor via TLC/LC-MS check_base->optimize_temp

Only after confirming these fundamental parameters should you proceed with a systematic temperature screen. Simply applying high heat without these checks can lead to the decomposition of sensitive reagents and misleading results.[6]

Q3: What is a typical starting temperature range for optimizing a sulfinate displacement reaction?

Answer: A good starting point is always the temperature reported in a closely related literature precedent. If no direct analog exists, a prudent approach is to screen a range of temperatures. For many SNAr-type reactions in common aprotic polar solvents like DMF, DMSO, or DMAc, a typical screening range would be:

  • Room Temperature (approx. 25 °C)

  • 50 - 60 °C

  • 80 - 90 °C

  • 110 - 120 °C

A reaction temperature of 150 °C may be necessary for particularly challenging couplings, such as some palladium-catalyzed desulfinylative reactions.[7] It is crucial to select a solvent whose boiling point is safely above your highest planned reaction temperature.

SolventBoiling Point (°C)Common Use Notes
Acetonitrile (MeCN)82Good for moderate temperatures.
1,4-Dioxane101Common in Pd-catalyzed couplings.
N,N-Dimethylformamide (DMF)153High-boiling polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)189Excellent solvating power, very high boiling.
N,N-Dimethylacetamide (DMAc)165Alternative to DMF.[1]

Table 1: Common solvents and their boiling points for reaction setup.

Troubleshooting Guide: Low Yield & Side Reactions

This section provides solutions to specific problems encountered during the optimization process.

Problem 1: The reaction is sluggish, and conversion stalls at <50% even after prolonged heating at 80 °C.

Possible Causes & Solutions:

  • Cause A: Insufficient Thermal Energy. The activation barrier may be higher than anticipated for your specific substrate combination.

    • Solution: Incrementally increase the temperature. Set up parallel reactions at 100 °C, 120 °C, and even 140 °C (solvent permitting). Monitor each by TLC or LC-MS at set time points (e.g., 2h, 6h, 12h) to find the optimal balance between rate and stability. For some substrates, temperatures of 150 °C are required for full conversion.[7]

  • Cause B: Product Inhibition or Catalyst Deactivation (if applicable). The generated sulfonylated pyridine might be coordinating to the metal center in a catalyzed reaction, inhibiting turnover.[6]

    • Solution: In such cases, a higher temperature might help promote the dissociation of the product from the catalyst. Alternatively, investigate different ligands that may be less susceptible to product inhibition. For non-catalyzed reactions, this is less likely to be an issue.

  • Cause C: Reagent Decomposition. Your sulfinate salt or pyridine substrate may not be stable over long periods at 80 °C.

    • Solution: Run a control experiment by heating each starting material individually in the reaction solvent at 80 °C and monitor for decomposition. If instability is observed, a higher temperature for a shorter duration may be preferable to a lower temperature for a longer duration.

Problem 2: The reaction proceeds to completion, but the desired product is contaminated with significant byproducts.

Possible Causes & Solutions:

  • Cause A: Thermal Decomposition. The desired product itself might be degrading under the reaction conditions. This is a common issue when reactions are heated for too long or at too high a temperature.[2]

    • Solution: The key is to find the "sweet spot." Systematically lower the temperature in 10-20 °C increments from the condition that gave byproducts. The goal is to find the minimum temperature required for a clean, complete reaction in a reasonable timeframe. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Cause B: Loss of Regioselectivity. At elevated temperatures, alternative reaction pathways can become accessible, leading to the formation of undesired regioisomers (e.g., substitution at C3 instead of C4).[3]

    • Solution: This is a clear indication that the temperature is too high. Reduce the temperature significantly. If the reaction is too slow at lower temperatures, you may need to reconsider the overall strategy, such as using a more activated pyridine substrate or a different catalytic system that offers better regiocontrol at milder conditions.[8]

  • Cause C: Reaction with Solvent. At high temperatures, solvents like DMF can decompose or participate in side reactions.

    • Solution: Switch to a more robust, high-boiling solvent like DMAc, DMSO, or sulfolane.

G start Sub-Optimal Result (Low Yield / Byproducts) is_conversion_low Is Conversion Low? start->is_conversion_low is_byproduct_high Are Byproducts High? is_conversion_low->is_byproduct_high No increase_temp Action: Increase Temperature (e.g., +20 °C increments) Monitor rate vs. stability is_conversion_low->increase_temp Yes decrease_temp Action: Decrease Temperature (e.g., -20 °C increments) Find minimum temp for clean conversion is_byproduct_high->decrease_temp Yes reassess_strategy Reassess: Consider alternative catalysts, solvents, or activating groups is_byproduct_high->reassess_strategy No (Complex Issue) check_stability Check: Reagent/Product Stability Run controls at high temp. increase_temp->check_stability decrease_temp->reassess_strategy If still poor

Experimental Protocol: Systematic Temperature Screening

This protocol outlines a robust method for determining the optimal reaction temperature for a novel sulfinate displacement.

Objective: To identify the temperature that provides the highest yield of the desired sulfonylated pyridine with the fewest impurities in a reasonable timeframe.

Setup:

  • Parallel Reaction Vials: Use a parallel synthesis block or an oil bath with multiple reaction vials to ensure identical heating for all conditions.

  • Inert Atmosphere: Prepare all reactions under an inert atmosphere (Nitrogen or Argon) by flame-drying glassware and using Schlenk line techniques.[9]

  • Reagents:

    • Halopyridine Substrate (1.0 equiv.)

    • Sulfinate Salt (1.2 - 2.0 equiv.)[5][7]

    • Anhydrous Solvent (e.g., DMAc) to a concentration of 0.1 - 0.5 M.

    • Internal Standard (optional, for GC/NMR yield determination): A stable, non-reactive compound like 1,3,5-trimethoxybenzene.

Procedure:

  • To each of four identical, inerted reaction vials, add the halopyridine substrate, sulfinate salt, solvent, and internal standard (if used).

  • Seal the vials and place them in the heating block or oil bath.

  • Set the temperatures for the four vials to:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 60 °C

    • Vial 3: 90 °C

    • Vial 4: 120 °C

  • Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and LC-MS to determine the consumption of starting material and the formation of product and byproducts.

  • Data Compilation: Record your observations in a structured table.

Temp (°C)Time (h)SM Conversion (%)Product Peak AreaByproduct Peak Area(s)Notes
2524<5%MinimalNoneNo reaction
602440%SignificantMinorSluggish reaction
9012>95%HighTraceClean, complete reaction
1204>95%HighSignificant (darkens)Fast, but decomposition observed

Table 2: Example data log for a temperature screening experiment.

Conclusion: Based on the example data above, 90 °C is the optimal temperature. It provides a clean and complete reaction in a reasonable timeframe, whereas 120 °C is too harsh and leads to product degradation. This systematic approach provides clear, actionable data to move forward with your synthesis on a larger scale.

References
  • Kim, H., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science. Available at: [Link]

  • Pearson Education. Propose a mechanism for the sulfonation of pyridine, and point out... Pearson. Available at: [Link]

  • Lei, T., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Available at: [Link]

  • O'Brien, C. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available at: [Link]

  • MedChemBuzz (2011). Synthesis: Sulfonylated Pyridines. WordPress.com. Available at: [Link]

  • Gini, A., et al. (2021). From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters. Available at: [Link]

  • Klüdo, C., et al. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Angewandte Chemie International Edition. Available at: [Link]

  • Lei, T., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Research Square. Available at: [Link]

  • ResearchGate. reaction parameters for the desulfinylative coupling of pyridine sulfinate 1a and 4-bromotoluene a. ResearchGate. Available at: [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. Available at: [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Pinta, Z., & Sali, S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications. Available at: [Link]

  • Reeves, J. T., et al. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: A Guide to Handling Hygroscopic Pyridine Sulfone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyridine sulfone hydrochloride salts and face the challenges associated with their hygroscopic nature. As a class of compounds, these salts are invaluable synthetic intermediates; however, their propensity to absorb atmospheric moisture can lead to significant issues with weighing, stability, and reaction reproducibility.

This document moves beyond simple instructions to provide a deep, mechanistic understanding of the challenges and solutions. By explaining the causality behind each recommendation, we aim to empower you to handle these sensitive reagents with confidence and precision.

Section 1: Foundational Knowledge - The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] Pyridine sulfone hydrochloride salts are particularly susceptible due to the combination of the polar pyridine ring, the sulfone (or sulfonyl) group, and the highly polar hydrochloride salt moiety. This combination creates a strong affinity for water molecules.

Consequences of Uncontrolled Moisture Absorption

IssueImpact on Experiments
Inaccurate Weighing Absorbing moisture causes the mass of the sample to increase continuously on the balance, leading to errors in stoichiometry and concentration calculations.[2][3]
Chemical Degradation The primary degradation pathway for related sulfonyl chlorides is hydrolysis, where the compound reacts with absorbed water to form the corresponding sulfonic acid, rendering it inactive for its intended reaction.[4]
Physical Changes The salt can transform from a free-flowing powder to a clumpy, sticky solid or even a paste, making it difficult to handle and dispense accurately.[5][6]
Reaction Failure Introduction of water into moisture-sensitive reactions can quench reagents, catalyze side reactions, or alter reaction kinetics, leading to low yields and impure products.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling of these challenging compounds.

Q1: What are the ideal storage conditions for hygroscopic pyridine sulfone hydrochloride salts?

Proper storage is the first and most critical line of defense. The goal is to minimize exposure to atmospheric moisture at all times.

  • Primary Containment: Always store the salts in tightly sealed, airtight containers.[5][6] The original manufacturer's container, especially those with induction or septum seals, is often the best option.

  • Secondary Environment: Place the primary container inside a desiccator containing a high-capacity drying agent like phosphorus pentoxide (P₄O₁₀) or fresh silica gel.[7] This secondary environment ensures that any air the container is exposed to during brief openings is as dry as possible.

  • Inert Atmosphere: For exceptionally sensitive applications or long-term storage, consider storing the material inside a glove box or a sealed container that has been backfilled with an inert gas like argon or nitrogen.[6][7]

Q2: My salt has become clumpy and difficult to handle. Is it still usable?

This is a common issue. The usability depends on whether the compound has simply absorbed water (a physical change) or has chemically degraded.

  • Visual Indicators: Clumping or caking is a primary sign of water absorption.[6] A significant color change (e.g., from white to yellow or brown) may indicate chemical decomposition.[4]

  • Assessment: If you suspect only water absorption, the material may be salvageable by drying (see Q3). However, if degradation is suspected (e.g., color change, unusual odor), it is highly recommended to use a fresh, unopened container for reactions that are sensitive to impurities. Purity can be assessed by analytical techniques like NMR or LC-MS before use.[4]

Q3: How can I dry a pyridine sulfone hydrochloride salt that has already absorbed water?

If the salt is thermally stable, drying is a viable option. Crucially, always consult the Safety Data Sheet (SDS) for thermal stability data before applying heat. [6][7]

  • High Vacuum Drying: Place the salt in a suitable flask (e.g., a Schlenk flask) and apply a high vacuum. Gentle heating with a heating mantle can accelerate the process, but the temperature must be kept well below the compound's decomposition point.[7]

  • Recrystallization/Precipitation: This method can remove both water and other soluble impurities. Dissolve the moist salt in a minimal amount of a suitable dry solvent in which it is soluble. Then, precipitate the anhydrous salt by adding a dry anti-solvent in which the salt is insoluble (e.g., dry diethyl ether).[7]

Q4: How can I accurately weigh a sample that is actively gaining weight on the balance?

Weighing is one of the greatest challenges. Speed and environmental control are key.

  • Controlled Environment: The most reliable method is to handle and weigh the material inside a glove box or a controlled humidity chamber.[8][9] This eliminates the primary source of the problem.

  • Weighing by Difference: If a glove box is unavailable, pre-weigh a sealed vial containing the salt. Quickly transfer an approximate amount of the salt to your reaction vessel and immediately reseal the vial. Re-weigh the vial; the difference in mass is the amount of reagent transferred. This minimizes the time the bulk material is exposed to air.

  • Work Quickly: Have all spatulas, vials, and flasks ready before opening the main container. Minimize the time the container is open to the atmosphere.[5]

Q5: What are the primary safety concerns when handling these compounds?

Beyond hygroscopicity, these compounds have inherent chemical hazards.

  • Corrosivity: Many sulfonyl chloride derivatives are corrosive and can cause severe skin burns and eye damage upon contact.[10]

  • Reaction with Water: The reaction with moisture can be vigorous and may release corrosive hydrogen chloride (HCl) gas.[10]

  • Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

ProblemLikely Cause(s)Recommended Action(s)
Weight on balance continuously increases. The compound is hygroscopic and actively absorbing atmospheric moisture.[3]1. Move the weighing process into a glove box or low-humidity chamber. 2. Use the "weighing by difference" technique. 3. Work as quickly as possible to minimize exposure time.[5]
Material is a hard cake or clumpy solid, not a powder. The salt has absorbed a significant amount of moisture from the air due to improper storage or handling.[6]1. If thermally stable, dry the material under high vacuum.[7] 2. If drying is not feasible or effective, use a fresh, unopened container of the reagent. 3. Review and improve storage protocols (e.g., use of desiccators, sealing containers tightly).[6]
Reaction yield is low or inconsistent. 1. Stoichiometry Error: Inaccurate weighing due to moisture absorption led to less active reagent being used than calculated. 2. Reagent Degradation: The salt hydrolyzed due to water absorption, reducing the amount of active reagent.[4] 3. Reaction Quenching: Absorbed water was introduced into a moisture-sensitive reaction.1. Verify the accuracy of your weighing method. 2. Use a fresh, unopened container of the salt or confirm the purity of the existing batch.[6] 3. Ensure all solvents and other reagents are rigorously dried.
Unexpected side products are observed. Absorbed water acted as an unintended nucleophile or reagent in the reaction, leading to hydrolysis byproducts or other undesired pathways.[4]1. Use a fresh or properly dried batch of the hygroscopic salt. 2. Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere.

Section 4: Experimental Protocols & Workflows

Adhering to standardized workflows is essential for reproducibility.

Protocol 1: Standard Weighing and Dispensing in a Controlled Atmosphere

This protocol outlines the best practice for handling highly hygroscopic salts using a glove box.

  • Preparation: Place the sealed container of the pyridine sulfone hydrochloride salt, along with spatulas, weighing paper/boats, and pre-tared, sealable vials into the antechamber of a glove box.

  • Atmosphere Exchange: Cycle the antechamber atmosphere as per the glove box operating procedure to replace it with a dry, inert atmosphere (e.g., N₂ or Ar).

  • Transfer: Move the items from the antechamber into the main glove box chamber. Allow the items to equilibrate with the glove box atmosphere for several minutes.

  • Dispensing: Open the main reagent container. Using a clean, dry spatula, weigh the desired amount of the salt into a pre-tared vial.

  • Sealing: Immediately and securely seal the vial containing the weighed sample. Tightly reseal the main reagent container.

  • Removal: Place the sealed vial and the main reagent container back into the antechamber, cycle the atmosphere, and remove them from the glove box.

Diagram: Recommended Handling Workflow

This diagram illustrates the decision-making process for handling a hygroscopic reagent.

G cluster_storage Storage cluster_handling Handling & Weighing cluster_reaction Reaction Setup storage Reagent in Tightly Sealed Container in Desiccator check_env Is Glove Box or Dry Room Available? storage->check_env Remove for Use glove_box Weigh inside Glove Box check_env->glove_box Yes quick_weigh Weigh Quickly by Difference in Fume Hood check_env->quick_weigh No add_reagent Add to Anhydrous Reaction under Inert Atmosphere glove_box->add_reagent quick_weigh->add_reagent

Caption: Decision workflow for handling hygroscopic salts.

Diagram: Troubleshooting Logic for Reaction Failures

This diagram provides a logical path for diagnosing issues that may arise from using hygroscopic reagents.

G start Problem: Low Yield or Side Products cause1 Possible Cause: Inaccurate Stoichiometry start->cause1 cause2 Possible Cause: Reagent Degradation (Hydrolysis) start->cause2 cause3 Possible Cause: Contamination of Reaction with Water start->cause3 solution1 Solution: Weigh in Glove Box or by Difference cause1->solution1 solution2 Solution: Use Fresh Reagent; Verify Purity (NMR/LCMS) cause2->solution2 solution3 Solution: Use Anhydrous Solvents; Run Under Inert Gas cause3->solution3

Caption: Troubleshooting logic for hygroscopic reagent-related issues.

References

  • Cole-Parmer. (2024, February 18). The Importance of Humidity Control & Monitoring. Available at: [Link]

  • Bry-Air. Humidity Control in Laboratories and Instrumentation Rooms. Available at: [Link]

  • DeAir. (2025, May 28). Dehumidifiers for Laboratories: Comprehensive Humidity Control Solutions from DeAir. Available at: [Link]

  • Condair. The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms. Available at: [Link]

  • Condair. Humidity For Laboratories. Available at: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available at: [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Available at: [Link]

  • Advanced Property Preservation. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Available at: [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]

  • SCIRP. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available at: [Link]

  • Permagard. How to Stop Salt Coming Out of the Wall. Available at: [Link]

  • Insitu. Hygroscopic Salts and Hidden Damp – Why Most Repairs Keep Failing. Available at: [Link]

  • MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available at: [Link]

  • OMICS International. Hygroscopic Gravimetric Quantitative Chemical Analysis. Available at: [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Available at: [Link]

  • Designing Buildings. (2019, June 25). Hygroscopic Salts. Available at: [Link]

  • PMC. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Available at: [Link]

  • ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available at: [Link]

  • Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
  • Angene. (2026, February 6). Pyridine hydrochloride: a core raw material for efficient synthesis of materials. Available at: [Link]

  • PubMed. (2020, March 15). New insights into clopyralid degradation by sulfate radical: Pyridine ring cleavage pathways. Available at: [Link]

  • ResearchGate. (PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. Available at: [Link]

  • Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

Sources

Alternative green solvents for sulfone synthesis from alkyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Green Sulfone Synthesis. As pharmaceutical regulations and environmental standards evolve, replacing toxic polar aprotic solvents (like DMF, NMP, and DMSO) with sustainable alternatives is no longer optional—it is a critical requirement for scalable drug development.

This guide is designed by application scientists for researchers. It bypasses generic advice to provide deep mechanistic insights, troubleshooting workflows, and self-validating protocols for the nucleophilic substitution of alkyl halides with sulfinate salts in green media.

The Causality of Green Solvent Selection

Traditional sulfone synthesis relies on solvents like DMF because they solvate cations (e.g., Na⁺) while leaving the nucleophilic anion (sulfinate) "naked" and highly reactive. To achieve this in green chemistry, we must replicate this activation energy lowering through alternative physical chemistry mechanisms[1]:

  • Polyethylene Glycol (PEG-400): Acts as an acyclic crown ether. Its oxygen-rich backbone wraps around the sodium cation, freeing the sulfinate anion for a rapid S_N2 attack[1].

  • Deep Eutectic Solvents (DES): Mixtures like Choline Chloride:Urea (1:2) create an extensive hydrogen-bond network. Instead of activating the nucleophile, DES accelerates the reaction by stabilizing the leaving group (halide anion) during the transition state[2][3].

  • Aqueous Biphasic Systems: Water is the ultimate green solvent, but alkyl halides are hydrophobic. Success here relies on Phase Transfer Catalysts (PTCs) or co-catalysts (like graphite) to shuttle the water-soluble sulfinate into the organic boundary layer[4].

Quantitative Solvent Comparison Data
Solvent SystemMechanism of ActivationIdeal Substrate ClassOptimal TempDielectric Constant (ε)Primary Workup Strategy
Water + PTC Phase Boundary TransferBenzylic / Allylic Halides80–100 °C~80.1Simple filtration or EtOAc extraction
PEG-400 Cation ComplexationPrimary Alkyl Iodides/Bromides60–80 °C~12.4Biphasic wash (Water/Et₂O)
DES (ChCl:Urea) Leaving Group StabilizationSecondary / Primary Halides70–90 °C~50.0Water dilution and direct filtration

Mechanistic Workflows

G A Alkyl Halide + Sodium Sulfinate B Green Solvent Activation A->B C Aqueous + PTC (Phase Transfer) B->C D DES (ChCl:Urea) (H-Bond Network) B->D E PEG-400 (Cation Complexation) B->E F SN2 Transition State C->F PTC shuttles anion D->F Stabilizes X- leaving group E->F Leaves sulfinate 'naked' G Alkyl Aryl Sulfone F->G

Mechanistic activation pathways for SN2 sulfonylation across different green solvent systems.

Troubleshooting & FAQs

Q: I am observing O-alkylation (sulfinate ester) instead of S-alkylation (sulfone). How do I fix this chemoselectivity issue? A: This is a classic Hard-Soft Acid-Base (HSAB) theory issue. The sulfinate anion (


) is an ambident nucleophile. The oxygen atoms are "hard" nucleophilic centers, while the sulfur atom is a "soft" center. If you are using a "hard" electrophile (like an alkyl chloride or a tosylate), it will preferentially attack the oxygen, yielding the unwanted sulfinate ester.
Fix: Add 10 mol% of Sodium Iodide (NaI) to your reaction. This initiates an in situ Finkelstein reaction, converting your hard alkyl chloride into a soft alkyl iodide, which will exclusively undergo S-alkylation to form the desired sulfone.

Q: My reaction in DES (Choline Chloride:Urea) is highly viscous and stirring is inefficient, leading to unreacted starting material. Can I add a co-solvent? A: DES viscosity drops exponentially with temperature. Ensure the reaction is heated to at least 70 °C before adding the alkyl halide. If viscosity remains an issue (common with high-molecular-weight substrates), you can add 5–10% (v/v) water. This drastically reduces viscosity without breaking the deep eutectic hydrogen bond network that is actively stabilizing your transition state[3].

Q: I am using water as my solvent, but my reaction stalls at 30% conversion. What is happening? A: You are experiencing phase-boundary stalling. As the reaction progresses, the non-polar alkyl halide is consumed, and the highly crystalline sulfone product begins to precipitate, coating the unreacted alkyl halide droplets and preventing further interaction with the aqueous sulfinate[4]. Fix: Introduce a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 5 mol%, and increase the stirring rate to >800 RPM to maximize the interfacial surface area.

G Start Issue: Sulfinate Ester (O-Alkylation) Detected Check1 Analyze Electrophile (Alkyl Halide) Start->Check1 Hard Hard Electrophile (e.g., Alkyl Chloride, Sulfonates) Check1->Hard Soft Soft Electrophile (e.g., Alkyl Iodide, Allylic Bromide) Check1->Soft Sol1 Action: Add NaI to generate Alkyl Iodide in situ (Finkelstein Reaction) Hard->Sol1 Sol2 Action: Switch solvent to highly H-bonding DES (Shields hard oxygen center) Soft->Sol2 If O-alkylation persists

Troubleshooting workflow for resolving O-alkylation vs S-alkylation chemoselectivity issues.

Self-Validating Experimental Protocols

Protocol A: PEG-400 Mediated Synthesis of Alkyl Aryl Sulfones

This protocol utilizes PEG-400's acyclic crown-ether-like properties to activate the sulfinate salt without the need for transition metals[1].

  • Preparation: In a 50 mL round-bottom flask, add sodium p-toluenesulfinate (1.2 mmol) and PEG-400 (5.0 mL).

  • Activation: Stir the mixture at 60 °C for 10 minutes.

    • Self-Validation Checkpoint 1: The mixture will initially be a cloudy suspension. As the PEG-400 complexes the Na⁺ ions, the sulfinate will partially dissolve, creating a translucent, viscous solution.

  • Electrophile Addition: Add the alkyl halide (1.0 mmol) dropwise. If using an alkyl chloride, simultaneously add NaI (0.1 mmol).

  • Reaction: Maintain stirring at 60–80 °C for 2–4 hours.

    • Self-Validation Checkpoint 2: As the reaction proceeds, sodium halide (NaCl or NaBr) will precipitate out of the PEG-400 matrix as a fine white powder. The volume of this precipitate is a direct visual indicator of reaction conversion.

  • Workup: Cool the mixture to room temperature. Add 15 mL of distilled water and 15 mL of diethyl ether. Extract the organic layer. Wash the organic layer twice with brine to remove any residual PEG-400, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: DES-Mediated Synthesis (Choline Chloride:Urea)

This protocol leverages the hydrogen-bond donor capacity of urea to stabilize the leaving halide[2][3].

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio in a flask. Heat to 80 °C with gentle stirring until a clear, homogeneous, colorless liquid is formed (approx. 20 minutes).

  • Reagent Addition: To 3.0 mL of the prepared DES at 70 °C, add the sodium arenesulfinate (1.2 mmol) and the alkyl halide (1.0 mmol).

  • Reaction: Stir vigorously (≥800 RPM) at 70 °C for 3 hours.

    • Self-Validation Checkpoint 1: The reaction will initially be heterogeneous. Because DES is highly polar, the sodium sulfinate will dissolve, but the alkyl halide will form a micro-emulsion.

  • Workup: Upon completion (monitored via TLC; Hexanes:EtOAc 3:1), slowly add 10 mL of ice-cold water to the hot mixture.

    • Self-Validation Checkpoint 2: The addition of water instantly breaks the deep eutectic network, dissolving the ChCl, Urea, and by-product NaX. The highly hydrophobic sulfone product will crash out of solution as a crystalline solid.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water, and dry under vacuum. No column chromatography is typically required.

References

  • Graphite‐Catalyzed Synthesis of Sulfones in Aqueous Medium Source: ResearchGate URL:[Link]

  • Deep Eutectic Solvents as Reaction Media for the Palladium-Catalysed C-S Bond Formation: Scope and Mechanistic Studies Source: ResearchGate URL:[Link]

  • Aryl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL:[Link]

  • Deep Eutectic Solvents [1 ed.] Source: Dokumen.pub URL:[Link]

Sources

Validation & Comparative

Methylsulfonyl vs. Sulfonamide Bioisosteres: A Strategic Guide for SAR Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the strategic substitution of functional groups—bioisosterism—is a cornerstone of Structure-Activity Relationship (SAR) optimization. The primary sulfonamide (


) and the methylsulfonyl (

) groups are classical bioisosteres that share similar steric bulk and electronic distribution but differ significantly in their hydrogen-bonding capabilities, ionization states, and metabolic liabilities.

This guide provides an objective, data-driven comparison of these two pharmacophores. By analyzing their distinct physicochemical profiles, target engagement mechanics (specifically in COX-2 inhibition), and off-target liabilities, this document serves as a comprehensive framework for medicinal chemists navigating lead optimization.

Physicochemical & Structural Profiling

To understand why a simple


 to 

swap profoundly impacts a molecule's pharmacological profile, we must first examine their physicochemical divergence. While both groups feature highly polarized sulfonyl oxygens (

) that act as strong hydrogen-bond acceptors, the sulfonamide group possesses an acidic proton, whereas the methylsulfonyl group is neutral and slightly more lipophilic.
Table 1: Comparative Physicochemical Properties
PropertySulfonamide (

)
Methylsulfonyl (

)
Pharmacological Implication
H-Bonding Donor & AcceptorAcceptor OnlySulfonamides can engage in additional backbone interactions (e.g., Phe518 in COX-2)[1].
Ionization (pKa) Weak Acid (pKa ~9-10)NeutralSulfonamides can deprotonate at physiological pH depending on the local microenvironment.
Lipophilicity Lower (More polar)Higher (Less polar)Methylsulfonyls generally increase cLogP, enhancing membrane permeability but potentially reducing aqueous solubility[2].
Metal Coordination Strong (Zinc-Binding Group)NegligibleSulfonamides are notorious for off-target Carbonic Anhydrase (CA) inhibition[3].

Case Study: Target Selectivity in COX-2 Inhibitors

The most famous application of this bioisosteric pair is in the development of selective cyclooxygenase-2 (COX-2) inhibitors (coxibs). Celecoxib utilizes a sulfonamide group, whereas rofecoxib and etoricoxib utilize a methylsulfonyl group[4].

Mechanistic Binding Causality

Both bioisosteres achieve COX-2 selectivity by exploiting a hydrophilic side pocket that is accessible in COX-2 (due to a Val523 residue) but sterically blocked in COX-1 (which possesses a bulkier Ile523)[1].

  • Sulfonamide Engagement: The

    
     oxygens accept hydrogen bonds from Arg513 and His90. Concurrently, the 
    
    
    
    group acts as a hydrogen-bond donor to the backbone carbonyl of Phe518[1][5].
  • Methylsulfonyl Engagement: The

    
     oxygens maintain the critical interactions with Arg513 and His90. While it cannot donate a hydrogen bond to Phe518, the slightly bulkier and more lipophilic 
    
    
    
    group engages in favorable van der Waals interactions within the hydrophobic regions of the side pocket, often resulting in superior COX-2 selectivity indices[6][7].

COX2_Binding cluster_ligand Bioisostere Core Sulfonamide Sulfonamide (-SO2NH2) Arg513 Arg513 (COX-2) (H-Bond Donor) Sulfonamide->Arg513 S=O Acceptor Phe518 Phe518 (COX-2) (H-Bond Acceptor) Sulfonamide->Phe518 NH2 Donor Zn Zn2+ (CA Off-Target) (Metal Coordination) Sulfonamide->Zn NH- Coordinates Zn2+ Methylsulfonyl Methylsulfonyl (-SO2CH3) Methylsulfonyl->Arg513 S=O Acceptor

Fig 1: Differential binding interactions of sulfonamide and methylsulfonyl bioisosteres.

Mitigating Off-Target Liabilities & Toxicity

While the sulfonamide group is a powerful pharmacophore, it carries specific liabilities that often necessitate a switch to the methylsulfonyl bioisostere during lead optimization.

Carbonic Anhydrase (CA) Off-Target Activity

Primary sulfonamides are classical Zinc-Binding Groups (ZBGs). In vivo, the sulfonamide nitrogen can deprotonate and coordinate directly with the catalytic


 ion in the active site of Carbonic Anhydrase (CA) isoforms[3]. This leads to unintended CA inhibition, which can cause diuresis, electrolyte imbalances, and altered respiration. Replacing the sulfonamide with a methylsulfonyl group completely abrogates this metal coordination, effectively "cleaning up" the off-target profile[8].
Metabolic Stability and Hypersensitivity

Sulfonamides are associated with idiosyncratic hypersensitivity reactions (sulfa allergies) and can be metabolically labile. For example, in the optimization of Cav2.2 channel inhibitors, a lead sulfonamide compound suffered from the formation of a persistent, long-lasting circulating metabolite[9]. By executing a bioisosteric replacement to a sulfone/methylsulfonyl moiety, researchers successfully maintained the target Cav2.2 potency while completely eliminating the metabolic liability[9].

SAR_Workflow A Hit Compound (Sulfonamide Core) B Assess Off-Target CA Activity & Sulfa-Allergy Risk A->B C High Liability Detected B->C Yes D Synthesize Methylsulfonyl Bioisostere C->D E Evaluate Target Potency (e.g., Target IC50) D->E F Compare ADME/Tox (Lipophilicity, Clearance) E->F Potency Maintained

Fig 2: Decision workflow for sulfonamide to methylsulfonyl bioisosteric replacement.

Self-Validating Experimental Protocols

To objectively evaluate the impact of a sulfonamide-to-methylsulfonyl swap, the following self-validating workflows must be executed. These protocols are designed to confirm target engagement while ruling out the specific liabilities associated with these functional groups.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (TMPD Oxidation)

Causality: This assay measures the peroxidase activity of the COX enzymes. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) correlates directly with the conversion of arachidonic acid to PGH2.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (1

    
    M) to ensure holoenzyme formation.
    
  • Compound Incubation: Dispense 10

    
    L of the test compound (Sulfonamide vs. Methylsulfonyl analogs in DMSO) into a 96-well plate. Add 150 
    
    
    
    L of the enzyme solution. Incubate at 25°C for 15 minutes to allow for time-dependent binding (critical for COX-2 side-pocket inhibitors).
  • Reaction Initiation: Add 20

    
    L of a substrate mixture containing Arachidonic Acid (100 
    
    
    
    M) and TMPD (170
    
    
    M).
  • Kinetic Read: Immediately monitor the appearance of oxidized TMPD by measuring absorbance at 590 nm continuously for 5 minutes.

  • Validation: Calculate

    
     values. A valid assay must show Celecoxib (control) exhibiting a COX-2 Selectivity Index (
    
    
    
    ) of
    
    
    .
Protocol B: Carbonic Anhydrase Off-Target Counter-Screen

Causality: Because sulfonamides are known CA inhibitors, any sulfonamide lead must be counter-screened. We utilize the 4-nitrophenyl acetate (4-NPA) esterase activity of CA as a high-throughput surrogate for


 hydration.
  • Enzyme Prep: Dilute recombinant human CA II (the most abundant cytosolic off-target isoform) in HEPES buffer (pH 7.4).

  • Inhibitor Binding: Pre-incubate the enzyme with varying concentrations of the test compounds (0.1 nM to 10

    
    M) for 10 minutes at room temperature.
    
  • Substrate Addition: Add 4-NPA (final concentration 1 mM, dissolved in minimal acetonitrile to prevent precipitation).

  • Detection: Monitor the hydrolysis of 4-NPA to the yellow 4-nitrophenolate ion by measuring absorbance at 400 nm for 10 minutes.

  • Validation: Acetazolamide must be included as a positive control (

    
     nM). A successful bioisosteric swap to methylsulfonyl should shift the 
    
    
    
    to
    
    
    , confirming the elimination of the ZBG liability.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. acs.org. 6

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. nih.gov.4

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC. nih.gov. 9

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC. nih.gov. 1

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - DDDT. dovepress.com. 5

  • Non-Classical Inhibition of Carbonic Anhydrase - ResearchGate. researchgate.net. 3

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities - ACS Omega. acs.org. 8

  • Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles - PMC. nih.gov. 2

Sources

A Senior Scientist's Guide to In Vitro Metabolic Stability: A Comparative Analysis of Sulfone and Sulfoxide Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A candidate's susceptibility to biotransformation by hepatic enzymes dictates its pharmacokinetic profile, influencing bioavailability, half-life, and dosing frequency.[1][2] Among the myriad of functional groups employed in medicinal chemistry, the sulfoxide and sulfone moieties, particularly when attached to a pyridine scaffold, present distinct metabolic profiles that warrant careful investigation.

This guide provides a comprehensive comparison of the in vitro metabolic stability of sulfone versus sulfoxide pyridine derivatives. We will delve into the underlying biochemical pathways, present a robust experimental framework for their evaluation, and interpret comparative data to inform rational drug design.

The Metabolic Battlefield: Sulfoxidation Pathways

The metabolic journey of a drug is primarily orchestrated by enzymes in the liver. For sulfur-containing compounds, the Cytochrome P450 (CYP) superfamily and, to a lesser extent, Flavin-containing Monooxygenases (FMOs), are the principal catalysts of Phase I oxidative metabolism.[3][4]

A sulfoxide represents an intermediate oxidation state of sulfur. In vitro, its primary metabolic route is further oxidation to the corresponding sulfone, a reaction readily catalyzed by CYP enzymes like CYP3A4 and CYP2C9.[5][6][7] This conversion is often a significant pathway for clearance.[8][9] Conversely, the sulfone functional group, with its sulfur atom in a higher oxidation state, is generally more chemically stable and resistant to further oxidative metabolism.[10][11] While reductive pathways for sulfoxides and even sulfones exist, oxidation is the more common metabolic fate in the NADPH-rich environment of a liver microsome assay.[12]

The following diagram illustrates the typical metabolic progression.

MetabolicPathways cluster_0 Metabolic Transformation cluster_1 Relative Stability PyridineSulfide Pyridine-Sulfide PyridineSulfoxide Pyridine-Sulfoxide (Metabolic 'Soft Spot') PyridineSulfide->PyridineSulfoxide Oxidation (CYPs, FMOs) PyridineSulfone Pyridine-Sulfone (Metabolically More Stable) PyridineSulfoxide->PyridineSulfone Oxidation (CYPs, e.g., CYP3A4) Stability Generally Low Stability Stability2 Higher Stability NoReaction No Significant Metabolites PyridineSulfone->NoReaction Resistant to Further Oxidation

Caption: Metabolic oxidation pathway of pyridine derivatives.

Designing a Robust In Vitro Metabolic Stability Assay

To objectively compare these two moieties, a well-designed in vitro experiment is essential. The liver microsomal stability assay is a gold standard for early-stage assessment of Phase I metabolism due to its cost-effectiveness and high-throughput nature.[2] Microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[13][14]

The trustworthiness of this protocol relies on its self-validating components: the inclusion of a positive control compound with known metabolic characteristics and a negative control incubation without the essential NADPH cofactor. The negative control ensures that any compound loss is due to enzymatic activity and not chemical instability in the assay buffer.

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines the standard workflow for this crucial experiment.

Workflow Start Start: Prepare Reagents PrepareCompounds 1. Prepare Test Compound & Control Stock Solutions (10 mM in DMSO) Start->PrepareCompounds PreIncubate 3. Pre-incubate Microsomes & Test Compound at 37°C PrepareCompounds->PreIncubate PrepareMicrosomes 2. Thaw & Dilute Liver Microsomes in Buffer (pH 7.4) PrepareMicrosomes->PreIncubate InitiateReaction 4. Initiate Reaction with NADPH Regenerating System PreIncubate->InitiateReaction IncubateTime 5. Incubate at 37°C (Take Aliquots at Time Points: 0, 5, 15, 30, 60 min) InitiateReaction->IncubateTime Quench 6. Quench Reaction with Cold Acetonitrile (+ Internal Standard) IncubateTime->Quench Process 7. Centrifuge to Precipitate Proteins Quench->Process Analyze 8. Analyze Supernatant by LC-MS/MS Process->Analyze DataAnalysis 9. Calculate % Remaining, t1/2, and CLint Analyze->DataAnalysis End End: Report Results DataAnalysis->End

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for assessing metabolic stability.[13][15][16]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions (10 mM in DMSO) of the test compounds (Pyridine-Sulfoxide and Pyridine-Sulfone) and a positive control compound (e.g., Midazolam for CYP3A4).[16]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Prepare human liver microsomes (HLM) by diluting the stock to a final assay concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

  • Reaction Incubation:

    • In a 96-well plate, add the diluted HLM solution.

    • Add the test compound or control compound to achieve a final concentration of 1 µM. For the negative control wells, add the compound but do not add the NADPH system in the next step.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The 0-minute time point aliquot should be taken immediately after this addition.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots from the reaction wells.[13][16]

    • Immediately stop the reaction by adding 2-3 volumes of a cold quenching solution (e.g., acetonitrile or methanol) containing a suitable internal standard for LC-MS/MS analysis.[17] This step precipitates the microsomal proteins, halting all enzymatic activity.[13]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples (e.g., at 4000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time. The slope of the linear regression (k) is used in the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration).[16]

Comparative Data Analysis: Sulfone vs. Sulfoxide Derivatives

The following table presents representative data from a head-to-head comparison of a hypothetical Pyridine-Sulfoxide and its corresponding Pyridine-Sulfone derivative in a human liver microsomal assay.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Pyridine-Sulfoxide1877.0
Pyridine-Sulfone >60 <23.1
Midazolam (Control)12115.5

Data are hypothetical but reflect typical experimental outcomes based on established metabolic principles.[10]

Interpretation and Field-Proven Insights

The experimental data clearly illustrate a significant difference in metabolic stability. The Pyridine-Sulfone derivative is substantially more stable, with a half-life exceeding the 60-minute incubation period and correspondingly low intrinsic clearance.[10] In contrast, the Pyridine-Sulfoxide is metabolized relatively quickly.

Causality Behind the Data:

The primary reason for this disparity lies in the oxidation state of the sulfur atom. The sulfoxide sulfur is susceptible to CYP-mediated oxidation to the sulfone.[5][6][10] This metabolic conversion represents a clearance pathway for the sulfoxide compound. The sulfone, being the product of this oxidation, is already in a high oxidation state and is therefore a poor substrate for the same oxidative enzymes.[11][18] This inherent chemical stability translates directly to higher metabolic stability in this in vitro system.

Implications for Drug Design:

  • Blocking a Metabolic Hotspot: If a lead compound containing a sulfoxide shows undesirably high clearance, its oxidation to a sulfone is a likely metabolic pathway. Strategically synthesizing the sulfone analogue can block this metabolic "soft spot" and significantly improve the compound's half-life, a common strategy to enhance metabolic stability.[19]

  • Prodrug Strategy: Conversely, the metabolic conversion of a sulfoxide to a sulfone can be exploited as a prodrug strategy. A more soluble or better-absorbed sulfoxide can be administered, which is then converted in vivo to the active sulfone metabolite.[10] This approach can be used to improve the pharmacokinetic properties of the sulfone itself.[10]

  • Holistic Molecular Assessment: It is crucial to remember that the overall stability of a molecule is not determined by a single functional group. The pyridine ring itself and other substituents can also be sites of metabolism (e.g., hydroxylation or N-oxidation).[20] Therefore, while the sulfone moiety imparts stability at the sulfur atom, a comprehensive metabolite identification study is always recommended to understand the complete metabolic profile of a new chemical entity.

References

  • Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Sulfoxidation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. (2001). PubMed. [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]

  • Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. (2019). PubMed. [Link]

  • Sulfone vs. Sulfoxide: What's the Difference?. (2024). Difference Wiki. [Link]

  • Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Foreign compounds and intermediary metabolism: sulfoxidation bridges the divide. (2009). PubMed. [Link]

  • Cytochrome P450 119‐catalyzed the oxidation of the sulfoxide in the presence of TBHP. (n.d.). ResearchGate. [Link]

  • Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450. (2008). Figshare. [Link]

  • Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. (2001). Semantic Scholar. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450. (2023). ACS Publications. [Link]

  • Difference Between Sulfone and Sulfoxide. (2021). Pediaa.com. [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. (2017). Semantic Scholar. [Link]

  • Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. (2022). ResearchGate. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ResearchGate. [Link]

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. (2022). MDPI. [Link]

  • Phase I Oxidative Reactions: Overview. (2025). JoVE. [Link]

  • The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. (n.d.). PubMed. [Link]

  • The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

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  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. (n.d.). DergiPark. [Link]

  • Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026). Britannica. [Link]

  • Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast , ziprasidone, albendazole and triclabendazole. (n.d.). ResearchGate. [Link]

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). MDPI. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed. [Link]

  • Cyclic sulfoxides and sulfones in drug design. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Kinase Inhibition Potency of Sulfonyl-Methyl Substituted Nicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the nicotinamide scaffold has emerged as a privileged structure, amenable to synthetic modification to achieve high potency and selectivity. This guide provides a detailed comparison of the kinase inhibition potency of a series of sulfonyl-methyl substituted nicotinamides, with a focus on their activity against Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune diseases. The data presented herein is derived from peer-reviewed research and is intended to inform structure-activity relationship (SAR) studies and guide the design of next-generation kinase inhibitors.

The Significance of TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a critical role in the signaling pathways of several pro-inflammatory cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][2][3][4][5] Upon cytokine binding to their receptors, TYK2, in concert with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4] This phosphorylation event leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of genes involved in inflammation and immune responses.[1][4] Dysregulation of the TYK2 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders such as psoriasis, lupus, and inflammatory bowel disease.[1][4] Therefore, the development of potent and selective TYK2 inhibitors represents a promising therapeutic strategy for these conditions.

Comparative Kinase Inhibition Potency

The following table summarizes the in vitro inhibitory potency of a selection of sulfonyl-methyl and related substituted nicotinamide derivatives against TYK2 and other kinases to highlight their selectivity profile. The data is extracted from Moslin et al. (2019), "Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2)".[6][7][8][9][10]

Compound IDStructureTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
4 2-((Cyclopropylmethyl)amino)-N-methyl-5-(methylsulfonyl)nicotinamide13>10000>10000>10000
47 2-((1-Cycano-1-methylethyl)amino)-N-methyl-5-(methylsulfonyl)nicotinamide4.9>10000>10000>10000
48 2-((1-(Difluoromethyl)-3,3-dimethyl-2-oxobutyl)amino)-N-methyl-5-(methylsulfonyl)nicotinamide2.7>10000>10000>10000

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The data demonstrates the high potency and selectivity of these compounds for TYK2 over other JAK family members.

Deciphering the Structure-Activity Relationship (SAR)

The presented data highlights key structural features that contribute to the potent and selective inhibition of TYK2. The nicotinamide core serves as a versatile scaffold. The introduction of a methylsulfonyl group at the 5-position of the nicotinamide ring appears to be a critical determinant for potent TYK2 inhibition. Furthermore, modifications at the 2-position amino substituent significantly influence the inhibitory activity. For instance, the progression from a cyclopropylmethylamino group (compound 4 ) to more elaborate substituents in compounds 47 and 48 leads to a notable increase in potency. This suggests that the nature and conformation of this substituent are crucial for optimal interaction with the target kinase. The exceptional selectivity against other JAK family members (JAK1, JAK2, and JAK3) is a highly desirable feature for a therapeutic candidate, as it can minimize off-target effects and improve the safety profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The following is a detailed, step-by-step methodology for a representative in vitro kinase assay to determine the IC50 values of inhibitors. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[11][12][13]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[12]

Materials:

  • Kinase (e.g., recombinant human TYK2)

  • Substrate (a suitable peptide or protein substrate for the kinase)

  • ATP

  • Test compounds (sulfonyl-methyl substituted nicotinamides)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

    • Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid an effect on the kinase activity.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components in the specified order:

      • 2.5 µL of test compound dilution (or vehicle control for 0% and 100% activity).

      • 2.5 µL of a 2x kinase/substrate mixture (containing the kinase and its specific substrate at twice the final desired concentration in kinase reaction buffer).

      • Start the kinase reaction by adding 5 µL of a 2x ATP solution (at twice the final desired concentration in kinase reaction buffer).

    • The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 40 minutes to allow for the complete depletion of the remaining ATP.[11]

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase and luciferin.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data is typically expressed as Relative Light Units (RLU).

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (0% inhibition with vehicle and 100% inhibition with no kinase or a known potent inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of TYK2 inhibition and the experimental process, the following diagrams are provided.

TYK2 Signaling Pathway

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Immune Response) DNA->Gene_Transcription Regulation Inhibitor Sulfonyl-Methyl Nicotinamide Inhibitor Inhibitor->TYK2 Inhibition

Caption: The TYK2 signaling pathway, a key driver of inflammatory responses.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare Serial Dilution of Inhibitor Assay_Plate Dispense Reagents and Inhibitor into 384-well Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Assay_Plate Incubation Incubate at 30°C for 60 minutes Assay_Plate->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate at RT for 40 minutes Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_1->Add_Detection Incubate_2 Incubate at RT for 30-60 minutes Add_Detection->Incubate_2 Read_Luminescence Measure Luminescence (Plate Reader) Incubate_2->Read_Luminescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Luminescence->Calculate_IC50

Sources

Bioisosteric Replacement of Carboxylic Acid with Tetrazole in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Switch

In medicinal chemistry, the bioisosteric replacement of a carboxylic acid (-COOH ) with a tetrazole ring (-CN₄H ) is a high-impact strategy used to modulate pharmacokinetics without sacrificing potency.[1] While this switch is well-documented in phenyl systems (e.g., Losartan), its application in pyridine scaffolds introduces unique electronic and solubility parameters driven by the pyridine nitrogen.

This guide objectively compares the Pyridine-Carboxylic Acid vs. Pyridine-Tetrazole motifs, providing experimental protocols and decision-making frameworks for drug discovery professionals.[2]

Key Takeaways
  • Metabolic Stability: Tetrazoles eliminate glucuronidation liabilities associated with carboxylic acids.

  • Acidity (pKa): Pyridine-tetrazoles exhibit comparable acidity (pKa ~4.0–5.[3]0) to their acid counterparts but offer superior charge delocalization.

  • Permeability: While tetrazoles increase lipophilicity (LogP), they often incur a higher desolvation penalty, requiring careful optimization of the pyridine substitution pattern.

Physicochemical Comparison: Acid vs. Tetrazole

The decision to swap a carboxylate for a tetrazole on a pyridine ring fundamentally alters the molecule's electronic landscape. The electron-deficient nature of the pyridine ring enhances the acidity of the attached tetrazole compared to a phenyl-tetrazole.

Table 1: Comparative Properties (Pyridine Scaffold)
FeaturePyridine-3-Carboxylic Acid (Nicotinic Acid)5-(3-Pyridyl)-1H-TetrazoleImpact on Drug Design
pKa (Acidic Proton) ~4.75~4.40 - 4.80Similar Acidity: Retains capacity for salt bridge formation with Arg/Lys residues.
LogP (Lipophilicity) 0.8 (Low)1.3 - 1.8 (Moderate)Increased Lipophilicity: Tetrazole is more lipophilic than the ionized carboxylate, potentially aiding passive diffusion.
LogD (pH 7.4) -2.0 (Ionized)-1.5 (Ionized)Distribution: Both are ionized at physiological pH, but the tetrazole anion is more diffuse (softer).
H-Bond Donors 1 (OH)1 (NH)Similar: Both can donate H-bonds, but tetrazole NH is often more sterically accessible.
H-Bond Acceptors 2 (C=O, OH)4 (Ring Nitrogens)Increased: Tetrazole offers multiple vectors for H-bonding, potentially picking up new interactions.
Metabolic Liability High (Glucuronidation)Low (Resistant)Critical Advantage: Tetrazoles resist acyl-glucuronide formation, reducing toxicity risks.[2]
Steric Bulk Planar, SmallPlanar, Larger (+1.2 Å)Binding: Tetrazole requires a slightly larger pocket; may clash if the site is tight.

Mechanistic Insight: Why the Switch Works

Charge Delocalization & Binding

The tetrazolate anion (formed at physiological pH) distributes the negative charge over four nitrogen atoms, whereas the carboxylate confines it to two oxygen atoms.

  • Effect: This "softer" anion creates stronger van der Waals interactions and distinct electrostatic potentials.

  • Pyridine Influence: The pyridine nitrogen (electron-withdrawing) stabilizes the tetrazolate anion, slightly lowering the pKa compared to a phenyl-tetrazole.

Decision Logic for Replacement

Not every carboxylic acid should be replaced. Use the following logic flow to determine suitability.

Bioisostere_Logic Start Candidate: Pyridine-Carboxylic Acid Metab Is Metabolic Stability Poor? (Glucuronidation/Oxidation) Start->Metab Perm Is Permeability Limiting? Metab->Perm No Tetrazole Synthesize Pyridine-Tetrazole Metab->Tetrazole Yes (High Priority) Pocket Is Binding Pocket Restrictive? Perm->Pocket Yes Retain Retain Carboxylic Acid (Consider Esters/Prodrugs) Perm->Retain No (Acid is fine) Pocket->Tetrazole No (Space for expansion) Pocket->Retain Yes (Steric Clash) caption Figure 1: Decision Matrix for Acid-to-Tetrazole Replacement

Experimental Protocols

Synthesis of 5-(3-Pyridyl)-1H-Tetrazole

Challenge: Pyridine nitriles are electron-deficient, making the [3+2] cycloaddition with azides slower than with benzonitriles. The presence of the pyridine nitrogen can also interfere with Lewis acid catalysts. Solution: Use of Sodium Azide with Zinc Bromide (Lewis Acid) in water/isopropanol allows for a clean, high-yielding reaction.

Reagents:
  • 3-Cyanopyridine (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1)

  • Acid: 3N HCl (for workup)

Step-by-Step Workflow:
  • Setup: In a 100 mL round-bottom flask, dissolve 3-cyanopyridine (10 mmol) and

    
     (10 mmol) in 30 mL of Water/Isopropanol.
    
  • Addition: Add

    
     (15 mmol) in one portion. Caution: 
    
    
    
    is toxic and can form explosive hydrazoic acid if acidified prematurely.
  • Reflux: Heat the mixture to reflux (approx. 85°C) for 24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot should disappear.

  • Workup:

    • Cool reaction to room temperature.

    • Add 3N HCl dropwise until pH reaches ~1.0. Vigorous effervescence may occur (HN3 gas) – perform in a fume hood.

    • The zinc-tetrazole complex breaks down, and the free tetrazole precipitates.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted nitrile.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Typical yields for pyridine scaffolds are 75-85%.

Synthetic Pathway Diagram

Synthesis_Pathway Substrate 3-Cyanopyridine (Nitrile) Reagents NaN3, ZnBr2 H2O/IPA, Reflux Substrate->Reagents Intermediate Zn-Tetrazole Complex Reagents->Intermediate [3+2] Cycloaddition Workup Acid Hydrolysis (HCl, pH 1) Intermediate->Workup Product 5-(3-Pyridyl)-Tetrazole (White Solid) Workup->Product Precipitation caption Figure 2: Zn(II)-Catalyzed Synthesis of Pyridyl Tetrazoles

Case Study: Itraconazole Analog Optimization

A relevant application of this bioisostere is seen in the optimization of Itraconazole analogs for anti-angiogenic activity.[4]

  • Problem: The parent compound (containing a phenyl ring) suffered from poor solubility and high CYP3A4 inhibition.[4]

  • Modification: Researchers replaced the phenyl ring with a pyridine and introduced a tetrazole moiety.[4]

  • Outcome (Compound 24):

    • Solubility: Increased by >50-fold due to the pyridine nitrogen's ability to protonate and the tetrazole's polarity.

    • Metabolism: Significantly reduced CYP3A4 inhibition compared to the phenyl/triazole parent.

    • Potency: Maintained inhibition of the AMPK/mTOR signaling axis.

Reference: This case study aligns with findings from recent medicinal chemistry literature regarding pyridine-tetrazole hybrids (See Ref 3).

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link

  • Duncton, M. A. J., et al. "Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid."[5] Org.[3][5] Biomol. Chem., 2016.[5] Link

  • Shi, W., et al. "Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors." ACS Med. Chem. Lett., 2011. Link

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org. Chem., 2001. Link

  • BenchChem. "Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design."[2] BenchChem Guides, 2025. Link

Sources

Comparative Half-Life of Pyridine Sulfones in Human Liver Microsomes (HLM)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of the metabolic stability of pyridine sulfones in human liver microsomes (HLM). It is designed for medicinal chemists and DMPK scientists optimizing lead compounds.

Executive Summary: The Pyridine Sulfone Advantage & Liability

Pyridine sulfones are increasingly utilized in medicinal chemistry as bioisosteres of phenyl sulfones. This substitution typically lowers lipophilicity (


) and improves aqueous solubility. However, this structural change introduces distinct metabolic liabilities. While the electron-withdrawing sulfone group (

) deactivates the pyridine ring towards electrophilic metabolic attack (e.g., hydroxylation), the pyridine nitrogen remains a nucleophilic "soft spot" for N-oxidation.

Key Finding: Unsubstituted pyridine sulfones often exhibit intermediate metabolic stability (


 min in HLM). Strategic substitution (e.g., ortho-blocking or fluorination) is required to shift these scaffolds into the low-clearance "stable" regime (

min).

Mechanistic Background: CYP450 Interactions

Understanding the specific degradation pathways is crucial for rational design.

Metabolic Pathways[1][2]
  • N-Oxidation (Major Liability): The pyridine nitrogen lone pair is susceptible to oxidation by CYP450s (primarily CYP3A4) and FMOs (Flavin-containing monooxygenases), forming pyridine

    
    -oxides. This is the dominant clearance route for many simple pyridine derivatives.
    
  • 
    -Hydroxylation:  While the sulfone group deactivates the ring, the 
    
    
    
    -carbon (adjacent to nitrogen) can still undergo oxidation if not sterically hindered.
  • Sulfone Stability: The sulfone moiety itself is generally metabolically inert in HLM (Phase I), unlike sulfoxides or sulfides. However, in electron-deficient heteroaromatic systems, the sulfone can act as a leaving group in glutathione (GSH) conjugation (Phase II), though this is less relevant in simple HLM assays lacking cytosolic GSTs.

Pathway Visualization

MetabolicPathways Figure 1: Primary Metabolic Pathways of Pyridine Sulfones in HLM Parent Pyridine Sulfone (Parent) NOxide Pyridine N-Oxide (Polar Metabolite) Parent->NOxide CYP3A4 / FMO (N-Oxidation) Hydroxy α-Hydroxy Pyridine (Ring Oxidation) Parent->Hydroxy CYP2D6 / CYP2C9 (C-Oxidation) Stable Stable Scaffold (Blocked Sites) Parent->Stable Steric/Electronic Optimization

Figure 1: The dominant metabolic vector is N-oxidation, followed by carbon hydroxylation. Optimization aims to block these pathways.

Experimental Protocol: HLM Stability Assay

To ensure data trustworthiness, this protocol includes mandatory controls for cofactor dependence and enzyme viability.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from BioIVT or Corning).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock; final DMSO < 0.1%).

  • Controls:

    • Positive: Testosterone (High clearance marker).

    • Negative: Warfarin or Etoricoxib (Low clearance marker).

    • Minus-NADPH: To assess chemical stability/non-CYP degradation.

Workflow
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Equilibrate at 37°C for 10 min.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Calculation

The in vitro half-life (


) is derived from the slope (

) of the natural log of remaining compound vs. time:


Comparative Data Analysis

The following data compares clinically relevant pyridine sulfones against standard benchmarks. Note that Sapitinib and Selpercatinib represent "Intermediate" stability, typical of unoptimized pyridine scaffolds, whereas Etoricoxib represents a "High" stability optimized scaffold.

Table 1: HLM Stability of Representative Pyridine Sulfones
CompoundStructure Class

(min)

(mL/min/kg)
ClassificationReference
Sapitinib Pyridine Sulfone21.138.5Intermediate[1]
Selpercatinib Pyridine Sulfone23.834.0Intermediate[2]
Etoricoxib Pyridine Sulfone (Optimized)> 60*Low (<15)Stable[3]
Testosterone Phenyl Steroid (Control)~15HighHigh Clearance[4]

*Etoricoxib exhibits a whole-body half-life of ~22h in humans, implying very high metabolic stability in HLM assays.

Structure-Activity Relationship (SAR) Insights
  • Electron Deficiency: The sulfone group (

    
    ) strongly withdraws electrons, protecting the ring from electrophilic oxidation (e.g., hydroxylation).
    
  • N-Oxidation Vulnerability: Despite the sulfone, the pyridine nitrogen remains vulnerable. Compounds like Sapitinib show intermediate clearance (

    
     min) largely due to this vector.
    
  • Steric Blocking: Etoricoxib achieves superior stability by utilizing a 2,3,5-trisubstituted pyridine core. The methyl group at the 6-position (ortho to nitrogen) sterically hinders N-oxidation and N-methylation.

Decision Logic for Optimization

SAR_Logic Figure 2: SAR Optimization Logic Flow Start Pyridine Sulfone Lead (t1/2 < 30 min) CheckMet Identify Metabolite ID Start->CheckMet NOxide N-Oxide Formed? CheckMet->NOxide COxide Ring Hydroxylation? CheckMet->COxide Sol1 Add ortho-Substituent (Me, F, Cl) to N NOxide->Sol1 Yes Sol3 Switch to Pyrimidine (Reduce Basicity) NOxide->Sol3 If Sol1 fails Sol2 Add F to Carbon (Block Metabolic Soft Spot) COxide->Sol2 Yes

Figure 2: Decision tree for optimizing pyridine sulfone metabolic stability based on metabolite identification.

Conclusion & Recommendations

For drug discovery programs employing pyridine sulfones:

  • Expect Intermediate Clearance: A simple phenyl-to-pyridine switch will likely result in a

    
     of 20–30 minutes in HLM due to N-oxidation.
    
  • Block the Nitrogen: Incorporate small alkyl or halogen substituents ortho to the pyridine nitrogen (as seen in Etoricoxib) to sterically impede CYP binding.

  • Monitor GSH Adducts: While HLM assays focus on oxidation, be aware that highly electron-deficient pyridine sulfones can react with Glutathione in hepatocytes. Always pair HLM data with a GSH-trapping assay.

References

  • AlRabiah, H. et al. "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation." Molecules, 2023.[1] Link

  • Kadi, A.A. et al. "Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method." Molecules, 2023.[1] Link

  • Takemoto, J.K. et al. "Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib." Clin Pharmacokinet, 2008. Link

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Link

Sources

Impact of sulfonyl group on membrane permeability (PAMPA assay) of pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfone Paradox

In medicinal chemistry, the introduction of a sulfonyl group (


) onto a pyridine scaffold represents a critical decision point. While often necessary for metabolic stability (blocking oxidation of sulfides) or potency (interacting with specific active site residues like Arg/Lys), the sulfonyl group introduces a significant permeability penalty .

This guide objectively compares the Parallel Artificial Membrane Permeability Assay (PAMPA) performance of sulfonyl-substituted pyridines against their sulfide, carbonyl, and sulfonamide analogs.

Key Takeaway: The sulfonyl group typically reduces passive permeability (


) by 0.5–1.0 log units compared to sulfides due to increased Polar Surface Area (PSA) and hydrogen bond acceptor (HBA) count, despite improving solubility. However, it often outperforms sulfonamides, offering a "middle ground" for oral bioavailability.

Mechanistic Analysis: Why Sulfones Drag Permeability

To understand the PAMPA data, we must first understand the physicochemical shifts induced by the sulfonyl group on a pyridine ring.

The Electronic Deactivation

The sulfonyl group is a potent Electron Withdrawing Group (EWG).[1] When attached to a pyridine ring, it dramatically reduces the electron density of the pyridine nitrogen.[1]

  • Effect: The pKa of the pyridine nitrogen drops significantly (often from ~5.2 to < 2.0).

  • PAMPA Implication: At physiological pH (7.4), the pyridine is almost exclusively neutral. While neutral species permeate better, the intrinsic polarity of the

    
     moiety dominates the behavior.
    
The Hydrogen Bond Tax

Unlike a sulfide (


) or methylene (

), the sulfonyl group presents two oxygen atoms as Hydrogen Bond Acceptors (HBA).
  • Desolvation Penalty: To enter the lipid membrane, the molecule must shed its water shell. The strong H-bonds between water and the sulfonyl oxygens require high energy to break.

  • Result: Lower partition coefficient into the lipid bilayer.

Mechanistic Pathway Diagram

The following diagram illustrates the competing forces governing the permeability of sulfonyl-pyridines.

SulfonylPermeability Substituent Sulfonyl Substitution (-SO2-) Electronic Electronic Effect (Inductive Withdrawal) Substituent->Electronic HBonding H-Bonding Effect (2x Acceptors) Substituent->HBonding PyridineN Pyridine Nitrogen pKa (Drastic Reduction) Electronic->PyridineN Deactivates Ring Desolvation Desolvation Energy (Increases) HBonding->Desolvation Strong Water Shell Ionization Ionization State at pH 7.4 (>99% Neutral) PyridineN->Ionization Prevents Protonation MembraneEntry Membrane Partitioning (Lipid Entry) Desolvation->MembraneEntry Hinders (Energy Cost) Ionization->MembraneEntry Favors (Neutral Species) Permeability Net PAMPA Permeability (Moderate Decrease) MembraneEntry->Permeability

Figure 1: Mechanistic impact of sulfonyl substitution on pyridine permeability. Note that while the neutral ionization state favors permeability, the high desolvation energy cost (bold arrow) is usually the rate-limiting step.

Comparative Analysis: Sulfonyl vs. Alternatives

The following table synthesizes representative data trends observed in lead optimization campaigns (e.g., COX-2 inhibitors, Kinase inhibitors).

Table 1: Comparative PAMPA Performance of Pyridine Substituents

FeatureSulfide (-S-) Sulfone (-SO₂-) Carbonyl (-C=O) Sulfonamide (-SO₂NH-)
Electronic Nature Weak Donor / NeutralStrong EWGModerate EWGStrong EWG

LogP (Approx)
Baseline-1.0 to -1.5 (More Polar)-0.5 to -0.8-1.2 to -1.8
H-Bond Acceptors WeakStrong (2)Moderate (1)Strong (2)
H-Bond Donors 0001 (usually)
PAMPA

(

cm/s)
High (> 10) Medium (1 - 5) Med-High (5 - 8) Low (< 1)
Metabolic Stability Low (Oxidation risk)High Moderate (Reduct/Ox)High
Solubility PoorGood ModerateGood
Detailed Comparison:
  • Sulfone vs. Sulfide: The sulfide is the "permeability winner" but the "metabolic loser." Sulfides oxidize rapidly to sulfoxides/sulfones in vivo. In PAMPA, sulfides fly through the membrane (high

    
    ), while sulfones show a distinct drop due to polarity.
    
  • Sulfone vs. Carbonyl: Carbonyls (ketones/amides) are often bio-isosteres. Carbonyls generally have slightly higher permeability than sulfones because they have only one H-bond acceptor oxygen compared to the sulfone's two, resulting in a lower desolvation penalty.

  • Sulfone vs. Sulfonamide: Sulfonamides are the "permeability floor." The presence of the N-H (H-bond donor) adds a massive penalty to membrane transit unless the nitrogen is alkylated or buried in an intramolecular hydrogen bond.

Validated Experimental Protocol: Double-Sink PAMPA

For sulfonyl-pyridines, the standard PAMPA protocol often fails due to low aqueous solubility or membrane retention. We recommend the Double-Sink PAMPA method to ensure accurate ranking.

Why Double-Sink?

Sulfones are polar enough to be soluble in water but lipophilic enough to get stuck inside the artificial membrane. The "Double-Sink" method uses a surfactant in the acceptor well to simulate blood flow and "pull" the compound through, preventing membrane saturation.

Workflow Diagram

PAMPA_Protocol cluster_QC Quality Control (Self-Validating) Step1 1. Plate Prep Donor: pH 7.4 Buffer Acceptor: Buffer + Scavenger (e.g., BSA or Surfactant) Step2 2. Membrane Coating PVDF Filter coated with 20% Dodecane/Lecithin Step1->Step2 Step3 3. Sandwich Assembly Donor Plate Bottom Acceptor Plate Top Step2->Step3 Step4 4. Incubation 4-6 Hours @ 25°C (Humidity Chamber) Step3->Step4 Step5 5. Separation & Analysis Separate Plates LC-MS/MS Quantification Step4->Step5 QC2 Lucifer Yellow (Membrane Integrity) Step4->QC2 QC1 Mass Balance Check (Recovery > 80%?) Step5->QC1

Figure 2: Double-Sink PAMPA workflow optimized for moderate permeability compounds like sulfones.

Step-by-Step Protocol
  • Stock Preparation: Dissolve pyridine derivatives in DMSO (10 mM).

  • Donor Solution: Dilute stock to 10

    
    M in Phosphate Buffered Saline (PBS), pH 7.4. Critical: Ensure final DMSO < 1%.
    
  • Membrane Coating: Carefully pipette 5

    
    L of 2% DOPC (dioleoylphosphatidylcholine) in dodecane onto the hydrophobic filter of the donor plate.
    
  • Acceptor Solution (The Sink): Use PBS pH 7.4 containing a chemical scavenger (e.g., 0.5% BSA or specific surfactant mixture) to mimic the capillary sink effect.

  • Incubation: Sandwich the plates and incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify concentration in Donor (

    
    ) and Acceptor (
    
    
    
    ) wells using LC-MS/MS.
  • Calculation:

    
    
    

Case Study: Etoricoxib

Etoricoxib provides the perfect real-world validation of these principles.

  • Structure: A central pyridine ring substituted with a methylsulfonyl-phenyl group.

  • Design Challenge: The developers needed high COX-2 selectivity (provided by the bulky sulfone) without sacrificing oral bioavailability.

  • Outcome:

    • The pyridine nitrogen pKa is suppressed, keeping the molecule neutral at intestinal pH.

    • The sulfone group lowers

      
       (compared to a sulfide), improving solubility.
      
    • PAMPA Result: Etoricoxib shows moderate but sufficient permeability (

      
       cm/s). It resides in the "sweet spot"—permeable enough for oral dosing, but polar enough to avoid high protein binding and metabolic clearance issues associated with super-lipophilic sulfides.
      

Troubleshooting & Optimization

When testing sulfonyl-pyridines, researchers often encounter specific artifacts.

IssueCauseSolution
Low Recovery (<50%) Sulfones can bind non-specifically to the plastic of the plate or get trapped in the lipid without exiting.Use Double-Sink conditions (BSA in acceptor) and check Mass Balance.
False Negatives Compound precipitates in the donor well due to "Brick Dust" behavior (high MP, low solubility).Verify kinetic solubility before PAMPA. If insoluble, run PAMPA at pH 6.5 or use cosolvents (up to 5% MeOH).
Variable Data Membrane drying.Ensure humidity chamber is used; sulfones are sensitive to lipid volume variations.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 41(7), 1007–1010.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Sulfone vs. Carbonyl properties).

  • Riendeau, D., et al. (2001). "Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents that Selectively Inhibit Cyclooxygenase-2." Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.

  • Creative Bioarray. (n.d.). "PAMPA Assay Protocol and Double-Sink Methodology."

Sources

NMR spectral characterization differences between sulfide and sulfone pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectral characterization differences between sulfide and sulfone pyridines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Introduction: The Bioisosteric Significance

In medicinal chemistry, the modulation of oxidation states of sulfur—transitioning from sulfides (thioethers) to sulfones —is a critical strategy for optimizing pharmacokinetics and metabolic stability.[1] Pyridyl sulfides are often employed as precursors or active moieties, while their sulfone counterparts frequently serve to increase metabolic resistance or alter hydrogen bonding potentials in the binding pocket.[1]

Accurate characterization of these moieties is essential, particularly when monitoring metabolic oxidation or synthetic transformation.[1] This guide provides a technical comparison of the NMR spectral signatures of sulfide- and sulfone-substituted pyridines, focusing on the electronic causality behind chemical shift perturbations.

Theoretical Framework: Electronic Perturbations

To interpret the NMR spectra correctly, one must understand the electronic environment imposed by the sulfur oxidation state on the pyridine ring.

  • Sulfide (-S-): The sulfur atom acts as a weak inductive acceptor (-I) due to electronegativity but possesses lone pairs that allow it to act as a resonance donor (+R) .[1] On a pyridine ring, this creates a push-pull mechanism where the electron density is not severely depleted, keeping ring protons relatively shielded.[1]

  • Sulfone (-SO₂-): The sulfone group is a strong inductive acceptor (-I) and a strong resonance acceptor (-R) .[1] It powerfully withdraws electron density from the pyridine ring.[1] This "electron drought" deshields the ring nuclei, shifting signals downfield (higher ppm).[1]

Visualization: Electronic Effects & Shift Trends

The following diagram illustrates the electronic influence on NMR shifts.

ElectronicEffects cluster_shifts Diagnostic Shift Changes Sulfide Sulfide (-S-) Lone Pair Donor (+R) Weak Inductive Acceptor (-I) Effect_S Shielded Nuclei (Lower ppm) Sulfide->Effect_S Retains Electron Density Sulfone Sulfone (-SO2-) Strong Resonance Acceptor (-R) Strong Inductive Acceptor (-I) Effect_SO2 Deshielded Nuclei (Higher ppm) Sulfone->Effect_SO2 Withdraws Electron Density Alpha_H α-Protons (e.g., S-CH3) Δδ ≈ +0.7 ppm Effect_SO2->Alpha_H Oxidation Ring_H Pyridine Ring Protons Δδ ≈ +0.3 - 0.5 ppm Alpha_C α-Carbons (e.g., S-CH3) Δδ ≈ +25 ppm

Figure 1: Mechanistic correlation between sulfur oxidation state and NMR chemical shift trends.

Comparative NMR Analysis

The following data compares a representative pair: 2-(Methylthio)pyridine (Sulfide) and 2-(Methylsulfonyl)pyridine (Sulfone).[1] These values are diagnostic benchmarks for identifying the oxidation state.[1]

Data Presentation: Chemical Shift Comparison (CDCl₃)
NucleusPosition2-(Methylthio)pyridine (δ ppm)2-(Methylsulfonyl)pyridine (δ ppm)Δδ (Shift Difference)Mechanistic Rationale
¹H Methyl (-CH₃) 2.55 3.20 +0.65 Deshielding by strong -I/-R effect of SO₂.[1]
¹H Pyridine H-3 ~7.15~8.05+0.90H-3 is ortho to the substituent; highly sensitive to EWG deshielding.[1]
¹H Pyridine H-6 ~8.45~8.75+0.30H-6 is ortho to Nitrogen; less affected by C-2 substituent but still deshielded.[1]
¹³C Methyl (-CH₃) 13.5 39.5 +26.0 Massive deshielding of α-carbon due to SO₂ electronegativity.[1]
¹³C Ipso Carbon (C-2) 159.8157.5-2.3Counter-intuitive upfield shift often observed due to steric/anisotropic changes.[1]

Note: The most reliable diagnostic handle is the Methyl Proton shift (moving from ~2.5 to ~3.2 ppm) and the Methyl Carbon shift (moving from ~13 to ~40 ppm).[1]

Detailed Spectral Interpretation
  • Proton (

    
    H) NMR: 
    
    • The Methyl Handle: In the sulfide, the methyl singlet appears in the "alkane functionalized with heteroatom" region (~2.5 ppm).[1] Upon oxidation to sulfone, this singlet shifts cleanly downfield to ~3.2 ppm.[1] This region is typically clear of aromatic signals, making it the primary integration target for quantifying conversion.[1]

    • Aromatic Dispersion: The sulfide pyridine ring protons are often clustered.[1] The sulfone group spreads these signals out (increases dispersion) because the deshielding effect decays with distance, affecting the H-3 proton (ortho) much more than the H-5 proton (meta).

  • Carbon (

    
    C) NMR: 
    
    • The methyl carbon shift is definitive.[1] A signal at ~13 ppm confirms the sulfide; a signal at ~40 ppm confirms the sulfone.[1]

    • The ipso carbon (C-2) shift is less diagnostic due to competing shielding/deshielding cones, but the C-3 and C-5 carbons will generally move downfield in the sulfone.[1]

Experimental Protocols

Protocol A: Monitoring Sulfide Oxidation via NMR

This protocol describes how to track the conversion of a pyridyl sulfide to a sulfone using Hydrogen Peroxide or mCPBA.[1]

Reagents:

  • Substrate: 2-(Methylthio)pyridine derivative (0.1 mmol)

  • Oxidant: mCPBA (2.2 equiv) or H₂O₂ (30% aq, excess)[1]

  • Solvent: CDCl₃ (for direct tube monitoring) or CH₂Cl₂ (for bench reaction)[1]

Step-by-Step Workflow:

  • Baseline Acquisition: Dissolve 5 mg of the sulfide starting material in 0.6 mL CDCl₃. Acquire a standard

    
    H NMR (8 scans).[1] Note the methyl peak at ~2.55 ppm.[1]
    
  • Reaction Initiation:

    • In-tube: Add oxidant carefully to the NMR tube (if using soluble oxidant like mCPBA).[1] Shake vigorously.

    • Bench: Perform reaction in a vial, take aliquots, work up (mini-extraction with CDCl₃/H₂O), and dry organic layer.

  • Monitoring: Acquire spectra at t=15 min, 1h, and 4h.

  • Endpoint Determination: Look for the disappearance of the 2.55 ppm singlet and the emergence of the sulfoxide intermediate (~2.85 ppm) followed by the sulfone product (~3.20 ppm) .[1]

Protocol B: Distinguishing Mixtures

If the reaction is incomplete, you will see three distinct methyl singlets.[1]

  • Sulfide: ~2.55 ppm[1]

  • Sulfoxide (Intermediate): ~2.80 - 2.90 ppm[1]

  • Sulfone (Product): ~3.20 ppm[1]

Visualization: Oxidation Monitoring Workflow

OxidationWorkflow Start Start: Sulfide Substrate (Target: Methyl Peak) Check1 Acquire 1H NMR Identify Singlet @ ~2.5 ppm Start->Check1 AddOx Add Oxidant (mCPBA/H2O2) Check1->AddOx Monitor Monitor Reaction AddOx->Monitor Result_SO Peak @ ~2.8 ppm? (Sulfoxide Intermediate) Monitor->Result_SO t < 1h Result_SO2 Peak @ ~3.2 ppm? (Sulfone Product) Monitor->Result_SO2 t > 2h Result_SO->Result_SO2 Continue Oxidation

Figure 2: Decision tree for monitoring sulfide oxidation using proton NMR markers.

Troubleshooting & Validation

  • Solvent Effects: If using DMSO-d6 instead of CDCl₃, expect all peaks to shift slightly downfield (approx +0.1 to +0.2 ppm) due to solvent viscosity and polarity.[1] The relative difference (

    
    ) between sulfide and sulfone remains constant.[1]
    
  • Broadening: If the pyridine nitrogen is protonated (e.g., by residual acid from mCPBA), peaks will broaden and shift significantly downfield.[1] Always neutralize (wash with NaHCO₃) before NMR acquisition to ensure sharp, reproducible signals.[1]

  • Coupling Analysis: Check the coupling constant (

    
    ) of the aromatic protons. While 
    
    
    
    values don't change drastically between sulfide and sulfone, the pattern clarity improves in sulfones due to chemical shift dispersion.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General electronic effects of sulfur).

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1] [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for specific 2-methylthio/sulfonyl pyridine shifts). [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-[(Methylsulfonyl)methyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Personal Protective Equipment (PPE) and safety logistics for handling 6-[(Methylsulfonyl)methyl]nicotinic acid (CAS: 597562-49-7 for HCl salt; Free acid analog).

Editorial Note : As a key intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib), this compound presents a dual hazard profile: immediate chemical irritancy (characteristic of nicotinic acid derivatives) and potential pharmacological potency. The protocols below adopt a Risk-Based Biosafety Level 2 (BSL-2) / Occupational Exposure Band (OEB) 3 approach to ensure maximum personnel protection in the absence of a definitive, harmonized toxicity limit.

Part 1: Executive Safety Summary

  • Compound : 6-[(Methylsulfonyl)methyl]nicotinic acid[1]

  • Primary Hazard Class : Severe Irritant / Potential Reproductive Toxin

  • Critical Warning : Some safety data sheets for the downstream active pharmaceutical ingredient (Etoricoxib) indicate high dermal toxicity ("Fatal in contact with skin" in concentrated research forms) and reproductive hazards. Treat this intermediate as a Potent Compound.

  • Immediate Action : Do not handle on an open bench. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

Part 2: Risk Assessment & Hazard Analysis

Effective PPE selection relies on understanding the mechanism of exposure.

Hazard DomainMechanism of ActionCritical PPE Implications
Respiratory Fine Dust Aerosolization : As a crystalline solid, static electricity can generate invisible airborne particulates during weighing or transfer.Requirement : HEPA-filtered respiratory protection. Simple surgical masks provide zero protection against chemical dust.
Dermal (Skin) Transdermal Absorption : The methylsulfonyl moiety increases polarity, but the nicotinic acid core allows potential membrane transport.Requirement : Double-gloving (breakthrough time > 480 mins) and full wrist/forearm coverage.
Ocular (Eyes) Acidic Corrosivity : The carboxylic acid group combined with the sulfone creates a risk of severe eye damage (irreversible corneal opacity) upon contact.Requirement : Indirect-vented chemical goggles. Face shields alone are insufficient for dust protection.

Part 3: PPE Layering Strategy (Head-to-Toe)

This protocol utilizes a "Defense-in-Depth" strategy where multiple layers prevent exposure if one fails.

Respiratory Protection (The Primary Barrier)
  • Standard Operation (< 10g) : N95/FFP3 Disposable Respirator (minimum) fitted under a face shield.

  • Scale-Up / High Dust Potential (> 10g) : Powered Air-Purifying Respirator (PAPR) with HEPA cartridges.

    • Why: PAPRs provide positive pressure, preventing inward leakage of dust if the face seal is compromised.

Ocular Protection
  • Mandatory : Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Prohibited: Standard safety glasses (gaps allow airborne dust to reach the eyes).

Dermal Protection (Glove System)
  • Technique : Double-Gloving with Color-Indicator System.

    • Inner Layer : Bright Blue/Purple Nitrile (4 mil).

    • Outer Layer : Long-cuff Extended Nitrile or Neoprene (6-8 mil).

    • Logic: If the outer glove breaches, the bright inner color provides an immediate visual alert.

    • Change Frequency: Replace outer gloves every 60 minutes or immediately upon splash.

Body Shielding
  • Lab Coat : Disposable Tyvek® (Polyethylene) lab coat with elastic cuffs. Cotton coats are unacceptable as they retain toxic dust in the fibers.

  • Footwear : Closed-toe, non-perforated chemical-resistant shoes. Shoe covers (booties) are recommended for spill-prone areas.

Part 4: Visualization - PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the quantity of material handled.

PPE_Decision_Matrix cluster_check Pre-Work Check Start Start: Handling 6-[(Methylsulfonyl)methyl]nicotinic acid Quantity Assess Quantity & Operation Start->Quantity SmallScale < 10 grams (Analytical/Weighing) Quantity->SmallScale LargeScale > 10 grams (Synthesis/Transfer) Quantity->LargeScale PPE_Level_1 LEVEL 1 PPE: - Fume Hood (Sash < 18") - Double Nitrile Gloves - Chemical Goggles - Tyvek Lab Coat SmallScale->PPE_Level_1 Low Dust Risk PPE_Level_2 LEVEL 2 PPE (High Potency): - Powder Containment Hood - PAPR or N99 Respirator - Double Long-Cuff Gloves - Tyvek Coverall + Sleeve Guards LargeScale->PPE_Level_2 High Dust Risk Check Verify Glove Integrity Check Hood Flow (>100 fpm) PPE_Level_1->Check PPE_Level_2->Check

Figure 1: Risk-based PPE selection logic ensuring appropriate protection levels based on operational scale.

Part 5: Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Preparation :

    • Place a disposable antistatic weighing boat and a waste bag inside the fume hood before opening the chemical container.

    • Don PPE Level 1 or 2 (as per Figure 1).

  • Transfer :

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical Step: If static is observed (powder "flying"), use an ionizing bar or antistatic gun to neutralize the charge before proceeding.

  • Decontamination :

    • Wipe the exterior of the weighing boat with a Kimwipe dampened with Methanol or Ethanol before removing it from the hood.

    • Dispose of the wipe immediately into the hazardous waste bag inside the hood.

Protocol B: De-Gowning (The Danger Zone)

Most exposures occur after the experiment, during PPE removal.

Gowning_Workflow Step1 1. Outer Gloves (Peel off inside-out) Step2 2. Remove Goggles (Handle by strap only) Step1->Step2 Step3 3. Remove Lab Coat (Roll inside-out) Step2->Step3 Step4 4. Inner Gloves (Peel off, do not snap) Step3->Step4 Step5 5. Wash Hands (Soap/Water 20s) Step4->Step5

Figure 2: Sequential de-gowning procedure to prevent secondary contamination of skin or clothing.[2][3][4]

Part 6: Emergency & Disposal Logistics

ScenarioImmediate Response Protocol
Skin Contact 1. Brush : Gently brush off dry powder (do not wet initially to avoid spreading).2. Rinse : Flush with water for 15 minutes.3. Alert : Seek medical attention if redness persists.
Eye Exposure 1. Irrigate : Use emergency eyewash station for 15 minutes (hold eyelids open).2. Transport : Go to ER immediately (risk of corneal etching).
Spill (< 5g) 1. Cover with wet paper towels to prevent dust.2. Wipe up with 10% Sodium Carbonate solution (neutralizes acid).3. Place all materials in a sealed hazardous waste bag.

Waste Disposal :

  • Segregate as Hazardous Pharmaceutical Waste .

  • Label clearly: "Contains 6-[(Methylsulfonyl)methyl]nicotinic acid - Toxic/Irritant".

  • Do not dispose of down the drain. Incineration is the required disposal method.

References

  • Organon . (2024).[2][5][6][7] Safety Data Sheet: Etoricoxib Formulation. Retrieved March 3, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.